Cesium oxalate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
dicesium;oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.2Cs/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQUOWMMDQTGCX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[Cs+].[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cs2C2O4, C2Cs2O4 | |
| Record name | caesium oxalate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Caesium_oxalate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336476 | |
| Record name | Ethanedioic acid cesium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Commercial product contains oxalates of cerium, lanthanum, and other elements; Nonahydrate: White to pink solid, insoluble in water, soluble in hot acids; [Merck Index], White powder; [Sigma-Aldrich MSDS], Hygroscopic powder; [Sigma-Aldrich MSDS] | |
| Record name | Cerous oxalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2092 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Cesium oxalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12862 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Cerium(III) oxalate hydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20415 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
139-42-4, 1068-63-9 | |
| Record name | Cerium, [.mu.-[ethanedioato(2-)-.kappa.O1,.kappa.O2':.kappa.O1',.kappa.O2]]bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]di- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanedioic acid cesium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicesium oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.683 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tris[oxalate(2-)]dicerium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAESIUM OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB9QB78M28 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cesium oxalate chemical formula and structure
An In-Depth Technical Guide to Cesium Oxalate (B1200264)
Introduction
Cesium oxalate (Cs₂C₂O₄) is an inorganic salt formed between cesium cations and the oxalate anion.[1] It is a white, crystalline solid that exhibits high solubility in water.[2][3] This compound serves as a significant reagent in various fields, including analytical chemistry, materials science, and notably, in pharmaceutical research and drug development.[2] Its utility in organic synthesis, particularly as a precursor for generating alkyl radicals, has positioned it as a valuable tool for medicinal chemists. This guide provides a comprehensive overview of this compound, detailing its chemical properties, structure, synthesis protocols, and applications relevant to the scientific community.
Chemical Formula and Structure
The chemical formula for this compound is Cs₂C₂O₄.[1][4] It consists of two cesium ions (Cs⁺) and one oxalate anion (C₂O₄²⁻). The oxalate anion is a dianion with a planar structure, comprising two carbon atoms single-bonded to each other, with each carbon also double-bonded to one oxygen atom and single-bonded to another oxygen atom that carries a negative charge. These negatively charged oxygen atoms form ionic bonds with the two positively charged cesium cations.
Caption: Ionic structure of this compound.
Physicochemical Properties
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Formula | Cs₂C₂O₄ | [1][4] |
| IUPAC Name | Dithis compound | [1][4] |
| Molar Mass | 353.83 g/mol | [1] |
| Appearance | White crystalline powder | [3][4] |
| Solubility in Water | 76 g / 100 mL at 25 °C | [1] |
| CAS Number | 1068-63-9 | [1][4] |
| EC Number | 213-950-8 | [1] |
| Stability | Stable in air. Incompatible with strong acids and oxidizing agents. | [3][5] |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized through several methods. Two common laboratory-scale protocols are detailed below.
A. Synthesis from Cesium Carbonate and Oxalic Acid
This method involves the reaction of cesium carbonate with oxalic acid in an aqueous solution, yielding this compound monohydrate.[1]
Caption: Workflow for this compound synthesis.
Methodology:
-
Reactant Preparation: Prepare stoichiometric amounts of cesium carbonate (Cs₂CO₃) and oxalic acid dihydrate (H₂C₂O₄·2H₂O).
-
Dissolution: Dissolve the cesium carbonate in a minimal amount of deionized water. In a separate vessel, dissolve the oxalic acid dihydrate in deionized water.
-
Reaction: Slowly add the oxalic acid solution to the cesium carbonate solution while stirring. Effervescence will be observed due to the release of carbon dioxide (CO₂).
-
Precipitation: Continue stirring until the reaction is complete and a white precipitate of this compound monohydrate (Cs₂C₂O₄·H₂O) forms.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid with small portions of cold deionized water to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the purified this compound monohydrate in a vacuum oven at a low temperature to remove water.
B. Synthesis from Cesium Carbonate and Carbon Monoxide
A high-temperature synthesis route involves passing carbon monoxide over cesium carbonate.[1]
Reaction: Cs₂CO₃ + CO → Cs₂C₂O₄
Methodology:
-
Setup: Place cesium carbonate in a tube furnace capable of reaching 380 °C.
-
Reaction Conditions: Heat the cesium carbonate to 380 °C under a continuous flow of carbon monoxide (CO) gas.
-
Conversion: Maintain the temperature and gas flow for a sufficient duration to ensure complete conversion to this compound.
-
Cooling and Collection: Cool the reactor to room temperature under an inert atmosphere (e.g., nitrogen or argon) before collecting the this compound product. This method is noted to be characteristic of cesium carbonate, as other alkali carbonates do not readily undergo this transformation.[1]
Application in Radical Deoxychlorination
Cesium oxalates derived from alcohols serve as effective precursors for alkyl radicals under photoredox catalysis. This has significant applications in drug development for creating complex molecular scaffolds.[6] A general protocol for the synthesis of alkyl chlorides from alcohols via cesium oxalates is described.[6]
Methodology:
-
Formation of this compound Precursor: The starting alcohol is first converted to its corresponding this compound salt. These alkyl cesium oxalates are often bench-stable and easy to handle.[7]
-
Reaction Setup: In a reaction vessel, combine the alkyl this compound substrate, a photocatalyst (e.g., an iridium or ruthenium complex), and a chlorine source.
-
Photocatalysis: Irradiate the reaction mixture with visible light (e.g., a blue LED). The photocatalyst, upon excitation, engages in a single-electron transfer (SET) with the oxalate, leading to its decarboxylation and the formation of an alkyl radical.
-
Chlorination: The generated alkyl radical reacts with the chlorine source to form the desired alkyl chloride product.
-
Workup and Purification: After the reaction is complete, the product is isolated and purified using standard techniques such as column chromatography. This method is particularly useful for synthesizing hindered secondary and tertiary alkyl chlorides, which can be challenging to prepare using traditional nucleophilic substitution reactions.[6]
Applications in Research and Drug Development
This compound is a versatile compound with growing importance in the pharmaceutical and materials science sectors.
-
Drug Formulation and Delivery: this compound is explored for its potential in drug formulation to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[2] Its ability to form stable complexes can be leveraged for creating controlled-release drug delivery systems.[2]
-
Organic Synthesis: As detailed in the experimental protocol, cesium oxalates are excellent precursors for generating alkyl radicals.[7][8] This reactivity is exploited in carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the synthesis of complex molecules and the creation of quaternary carbon centers, which are common motifs in drug candidates.[7]
-
Materials Science: The compound is used in the synthesis of advanced cesium-based materials for electronics and sensors.[2] It is also utilized in the production of scintillation materials for radiation detection in medical imaging and nuclear safety applications.[2]
-
Analytical Chemistry: It serves as a reagent for the quantitative analysis of cesium.[2]
References
- 1. Caesium oxalate - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. Caesium oxalate | C2Cs2O4 | CID 13628982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1068-63-9 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis: Formation of Quaternary Centers by Redox-Neutral Fragment Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Physical and chemical properties of cesium oxalate
An In-depth Technical Guide to the Physical and Chemical Properties of Cesium Oxalate (B1200264)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium oxalate (Cs₂C₂O₄) is an inorganic salt composed of two cesium cations (Cs⁺) and one oxalate anion (C₂O₄²⁻).[1] It serves as a versatile and valuable compound in various scientific domains, from analytical chemistry and materials science to advanced organic synthesis.[2] Its utility is noted in the preparation of other cesium compounds, the development of advanced materials, and as a stable precursor for generating radicals in photoredox catalysis.[2][3][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its reactivity and applications.
Physical and Chemical Properties
This compound is a white, crystalline, odorless solid.[1][5][6] It is generally stable under standard ambient conditions.[7] While some sources describe it as insoluble, quantitative data indicates significant solubility in water.[1][8]
Tabulated Physical Properties
The key physical and chemical identifiers for this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₂Cs₂O₄ | [1][5][9] |
| Molecular Weight | 353.83 g/mol | [5][8] |
| Appearance | White crystalline powder/solid | [1][2][5][8] |
| Solubility in Water | 76 g / 100 mL (at 25 °C) | [1] |
| Melting Point | Not Applicable (Decomposes) | [8] |
| Density | No data available | [7][8] |
| CAS Number | 1068-63-9 | [1][5][7] |
| EC Number | 213-950-8 | [1][5][8] |
Crystal Structure
The oxalate anion can adopt different conformations. While it is often planar when chelated to a metal center, in solid this compound (Cs₂C₂O₄), the anion exists in a nonplanar, staggered conformation.[10] The dihedral angle between the two O-C-C-O planes is approximately 81(1)°, giving the anion a structure with roughly D₂d symmetry.[10]
Chemical Properties and Reactivity
This compound exhibits reactivity typical of an alkali metal salt of a dicarboxylic acid. It is incompatible with strong acids and strong oxidizing agents.[3][11]
Thermal Decomposition
Upon heating, this compound undergoes thermal decomposition, reducing back to cesium carbonate (Cs₂CO₃) and releasing carbon monoxide (CO).[1]
Reaction: Cs₂C₂O₄ (s) → Cs₂CO₃ (s) + CO (g)
Formation of Double Salts
This compound can participate in the formation of double salts and coordination compounds.[1] The oxalate anion can act as a bidentate ligand, forming a five-membered ring with a metal center.[10] Examples include cesium bis(oxalato)borate (Cs[B(C₂O₄)₂]) and double neptunium(V) this compound (CsNpO₂C₂O₄·nH₂O).[1][12]
Use in Radical Chemistry
A significant application of this compound derivatives is in visible light photoredox catalysis for the generation of alkyl radicals from alcohols.[4][13] Alkyl cesium oxalates, which are bench-stable and easy to handle, can undergo one-electron oxidation by a photocatalyst.[4][13] This process generates a carboxylate radical that subsequently eliminates two molecules of CO₂ to yield the desired alkyl radical intermediate.[14] This reactivity has been harnessed for various transformations, including deoxychlorination and the formation of quaternary carbon centers.[4][15]
Experimental Protocols
Several methods for the synthesis of this compound have been reported. The choice of method may depend on the desired purity, scale, and available starting materials.
Synthesis from Cesium Carbonate and Oxalic Acid
This is a straightforward acid-base neutralization reaction performed in an aqueous solution.
Methodology:
-
Dissolve a molar equivalent of cesium carbonate (Cs₂CO₃) in deionized water.
-
In a separate vessel, dissolve one molar equivalent of oxalic acid dihydrate (H₂C₂O₄·2H₂O) in deionized water.
-
Slowly add the oxalic acid solution to the cesium carbonate solution with constant stirring. Effervescence (release of CO₂) will be observed.
-
Continue stirring until the gas evolution ceases.
-
The resulting solution contains this compound monohydrate (Cs₂C₂O₄·H₂O).
-
The product can be isolated by evaporating the water. The resulting solid can be filtered, washed with a small amount of cold deionized water, and dried under vacuum.
Reaction: Cs₂CO₃ + H₂C₂O₄·2H₂O → Cs₂C₂O₄·H₂O + CO₂ + 2 H₂O[1]
High-Temperature Synthesis from Cesium Carbonate
This method involves the reaction of cesium carbonate with carbon monoxide at elevated temperatures and is noted to be characteristic of cesium carbonate, as other alkali carbonates do not readily undergo this transformation.[1][16]
Methodology:
-
Place dry cesium carbonate (Cs₂CO₃) in a suitable high-temperature reactor.
-
Pass a mixture of carbon monoxide (CO) and carbon dioxide (CO₂) over the cesium carbonate.
-
Heat the reactor to 380 °C.[1]
-
Maintain the reaction conditions until the conversion to this compound (Cs₂C₂O₄) is complete.
-
Cool the reactor and recover the solid product.
Reaction: Cs₂CO₃ + CO → Cs₂C₂O₄[1]
Synthesis of Alkyl Cesium Oxalates for Radical Chemistry
This protocol is used to activate tertiary alcohols for radical generation.[13]
Methodology:
-
Acylate the desired tertiary alcohol with methyl chlorooxoacetate. This intermediate is typically stable enough for purification by silica (B1680970) column chromatography.
-
Perform an in situ hydrolysis of the resulting tert-alkyl methyl oxalate using aqueous cesium hydroxide (B78521) (CsOH).
-
This one-pot procedure allows for the isolation of the pure alkyl this compound, often in high yield, without the need for chromatography.[13]
Applications
This compound's unique properties make it valuable in several areas of research and development.
-
Analytical Chemistry : It is used as a laboratory reagent and for preparing other cesium compounds.[2][3] It can also serve as a standard for the quantitative analysis of cesium.[2]
-
Materials Science : The compound is utilized in the synthesis of cesium-based materials, which have applications in advanced electronic devices, optical glass, and sensors.[2][3]
-
Organic Synthesis : As detailed, alkyl cesium oxalates are stable, easily handled precursors for generating alkyl radicals under mild photoredox conditions, enabling the synthesis of complex molecules.[4][13]
-
Pharmaceutical Research : There is interest in using this compound in drug formulation and delivery systems due to its potential to enhance drug solubility and bioavailability.[2]
Safety and Handling
This compound is classified as harmful if swallowed or in contact with skin.[5][7] It is irritating to the eyes and skin and may cause burns.[3][5]
-
Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin).[1][5]
-
Precautionary Measures : Use in a well-ventilated area or under a fume hood.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Avoid creating dust.[17]
-
Storage : Store in a tightly closed container in a dry place.[7]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7]
References
- 1. Caesium oxalate - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis: Formation of Quaternary Centers by Redox-Neutral Fragment Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caesium oxalate | C2Cs2O4 | CID 13628982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. americanelements.com [americanelements.com]
- 9. 18365-41-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Oxalate - Wikipedia [en.wikipedia.org]
- 11. This compound | 1068-63-9 [chemicalbook.com]
- 12. pleiades.online [pleiades.online]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. chemicalbook.com [chemicalbook.com]
Solubility Profile of Cesium Oxalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of cesium oxalate's solubility in water and various organic solvents. The information is compiled from a variety of sources to assist researchers and professionals in laboratory and development settings. However, it is critical to note that there are significant discrepancies in the reported solubility data for cesium oxalate (B1200264) in water, necessitating careful consideration and potentially independent verification for critical applications.
Core Properties of this compound
This compound (Cs₂C₂O₄) is the cesium salt of oxalic acid. It exists as a white crystalline powder. This compound is utilized in various chemical applications, including as a reagent in analytical chemistry and in the synthesis of other cesium compounds.[1]
Aqueous Solubility
The solubility of this compound in water is a subject of conflicting reports in scientific literature and commercial documentation. While several sources describe it as "easily soluble"[2] or "highly soluble"[1], others conversely state that it is "highly insoluble".[3] One quantitative measurement indicates a high solubility of 76 g/100 mL at 25 °C .[4] This value suggests that this compound is indeed very soluble in water under standard conditions.
Due to these conflicting accounts, it is strongly recommended that researchers independently verify the aqueous solubility of this compound for their specific applications, particularly where precise concentration is crucial.
Currently, there is no available data on the temperature-dependent solubility of this compound in water.
Organic Solvent Solubility
Quantitative data on the solubility of this compound in organic solvents is scarce. One study investigating the solubility of various cesium salts in dimethylformamide (DMF) found that most have limited solubility, generally less than 2 mg/mL, in the pure solvent.[5] While this study did not specifically report data for this compound, it provides a general indication that its solubility in neat DMF is likely to be low. There is no readily available information regarding its solubility in other common organic solvents such as alcohols, ethers, ketones, or hydrocarbons.
Summary of Solubility Data
The following table summarizes the available, albeit conflicting, solubility data for this compound.
| Solvent | Temperature (°C) | Solubility | Notes |
| Water | 25 | 76 g/100 mL | [4] This is the only quantitative value found, suggesting high solubility. |
| Water | Not Specified | "Easily soluble" / "Highly soluble" | [1][2] Qualitative descriptions indicating good solubility. |
| Water | Not Specified | "Highly insoluble" | [3][6] Contradictory qualitative description. |
| Dimethylformamide (DMF) | Not Specified | Likely < 2 mg/mL | [5] Based on a study of common cesium salts; specific data for this compound is not available. |
| Other Organic Solvents | Not Specified | No Data Available | No quantitative or qualitative data was found for other common organic solvents. |
Experimental Protocol: Determination of Aqueous Solubility as a Function of Temperature
For researchers needing to resolve the discrepancies in aqueous solubility or to determine the solubility at various temperatures, the following is a generalized experimental protocol. This method is based on the principle of creating saturated solutions at different temperatures and determining the concentration of the dissolved solute.[7][8][9]
Materials and Equipment:
-
This compound
-
Distilled or deionized water
-
Jacketed glass vessel with a stirrer
-
Temperature-controlled water bath
-
Calibrated thermometer or temperature probe
-
Analytical balance
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters)
-
Drying oven
-
Evaporating dishes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of distilled water in the jacketed glass vessel.
-
Set the temperature-controlled water bath to the desired temperature.
-
Stir the mixture vigorously for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, stop stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated pipette to prevent crystallization upon cooling.
-
Immediately filter the collected sample through a pre-heated filter to remove any suspended solid particles.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer the filtered, saturated solution to the evaporating dish and record the exact volume.
-
Carefully evaporate the solvent in a drying oven at a suitable temperature (e.g., 105-110 °C) until a constant weight of the dried this compound is achieved.
-
Allow the evaporating dish to cool in a desiccator before re-weighing.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporating dish from the final weight.
-
Express the solubility in grams per 100 g of water or other desired units.
-
-
Temperature Variation:
-
Repeat the procedure at various temperatures to construct a solubility curve.
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining the aqueous solubility of this compound.
Conclusion
The solubility of this compound is not well-documented, with conflicting reports on its behavior in water and a lack of data for organic solvents. For applications where solubility is a critical parameter, it is imperative for researchers to perform independent verification. The provided experimental protocol offers a reliable method for determining the aqueous solubility of this compound as a function of temperature. Further research is needed to provide a definitive and comprehensive solubility profile for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. americanelements.com [americanelements.com]
- 4. Caesium oxalate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. materials.alfachemic.com [materials.alfachemic.com]
- 7. fountainheadpress.com [fountainheadpress.com]
- 8. scribd.com [scribd.com]
- 9. vernier.com [vernier.com]
A Comprehensive Technical Guide to Cesium Oxalate: Molar Mass, Density, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties of cesium oxalate (B1200264), with a focus on its molar mass and density. It is designed to be a valuable resource for professionals in research, science, and drug development, offering detailed experimental protocols and insights into its applications.
Physicochemical Properties of Cesium Oxalate
This compound (Cs₂C₂O₄) is an inorganic salt that has garnered significant interest across various scientific disciplines. A clear understanding of its fundamental properties is crucial for its effective application.
Molar Mass and Density
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source(s) |
| Chemical Formula | Cs₂C₂O₄ | [1] |
| Molar Mass | 353.83 g/mol | [2] |
| Appearance | White solid | [1] |
| Solubility in Water | 76 g/100 mL (at 25 °C) | [1] |
| Density | Not available in literature; can be determined experimentally. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the determination of its density are outlined below. These protocols are foundational for researchers working with this compound.
Synthesis of this compound
Two primary methods for the synthesis of this compound are described here.
Method 1: Reaction of Cesium Carbonate with Oxalic Acid
This method involves the reaction of cesium carbonate with oxalic acid in an aqueous solution.
-
Materials: Cesium carbonate (Cs₂CO₃), Oxalic acid dihydrate (H₂C₂O₄·2H₂O), Distilled water.
-
Procedure:
-
Dissolve a known quantity of cesium carbonate in distilled water.
-
Separately, prepare a stoichiometric equivalent solution of oxalic acid dihydrate in distilled water.
-
Slowly add the oxalic acid solution to the cesium carbonate solution while stirring continuously. Effervescence will be observed due to the release of carbon dioxide.
-
Continue stirring for a sufficient period to ensure the reaction goes to completion.
-
The resulting solution contains aqueous this compound. To obtain the solid form, the water can be evaporated. For the monohydrate form, the reaction is: Cs₂CO₃ + H₂C₂O₄·2H₂O → Cs₂C₂O₄·H₂O + CO₂ + 2H₂O.[1]
-
Method 2: High-Temperature Reaction with Carbon Monoxide and Carbon Dioxide
This method involves passing carbon monoxide and carbon dioxide over cesium carbonate at elevated temperatures.[1]
-
Materials: Cesium carbonate (Cs₂CO₃), Carbon monoxide (CO) gas, Carbon dioxide (CO₂) gas.
-
Apparatus: A tube furnace capable of reaching 380 °C, gas flow controllers.
-
Procedure:
-
Place a known amount of cesium carbonate in a suitable reaction vessel within the tube furnace.
-
Heat the furnace to 380 °C.
-
Once the temperature is stable, pass a controlled flow of carbon monoxide and carbon dioxide over the cesium carbonate.
-
The reaction that occurs is: Cs₂CO₃ + CO → Cs₂C₂O₄.[1] This reaction is noted to be characteristic of cesium carbonate, as other alkali carbonates do not readily undergo this transformation.[1]
-
Density Determination by Gas Pycnometry
Gas pycnometry is a non-destructive technique used to determine the skeletal density of a solid powder by measuring the volume of the solid.[3][4] Helium is often the gas of choice due to its inert nature and small atomic size.[3]
-
Principle: The method is based on Boyle's Law, which relates pressure and volume. The volume of the solid is determined by measuring the pressure change of a known volume of gas when it is allowed to expand into a chamber containing the sample.[3]
-
Apparatus: A gas pycnometer, an analytical balance.
-
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and free of contaminants. For porous materials, external preparation such as heating under vacuum may be necessary to remove adsorbed gases.[5]
-
Mass Measurement: Accurately weigh the this compound sample using an analytical balance.
-
Calibration: Calibrate the gas pycnometer using a standard sphere of known volume.
-
Sample Analysis:
-
Place the weighed this compound sample into the sample chamber of the pycnometer.
-
Seal the chamber and purge it with the analysis gas (e.g., helium) to remove air and moisture.
-
Pressurize the reference chamber to a known pressure.
-
Open the valve connecting the reference chamber to the sample chamber, allowing the gas to expand.
-
Measure the final equilibrium pressure.
-
-
Calculation: The instrument's software typically calculates the volume of the sample based on the pressure difference. The density is then calculated using the formula: Density = Mass / Volume.
-
Repeatability: Perform multiple measurements to ensure the reproducibility of the results.[6]
-
Applications in Research and Development
This compound serves as a versatile reagent in various fields, including materials science, analytical chemistry, and pharmaceutical development.[7]
Role in Photoredox Catalysis
A significant application of this compound is in visible light photoredox catalysis, particularly for the generation of alkyl radicals from alcohols.[8] This methodology allows for the formation of quaternary carbon centers, which are important structural motifs in many drug molecules.
The general pathway involves the activation of an alcohol to form a this compound salt. This salt, upon exposure to visible light in the presence of a photocatalyst, undergoes a single-electron transfer to generate a carboxylate radical. This radical then rapidly decarboxylates to produce an alkyl radical, which can participate in various carbon-carbon bond-forming reactions.[8][9]
References
- 1. Caesium oxalate - Wikipedia [en.wikipedia.org]
- 2. 草酸铯 ≥99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 3. measurlabs.com [measurlabs.com]
- 4. Gas pycnometer - Wikipedia [en.wikipedia.org]
- 5. micromeritics.com [micromeritics.com]
- 6. Density: Helium Pycnometry | Materials Research Institute [mri.psu.edu]
- 7. chemimpex.com [chemimpex.com]
- 8. Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis: Formation of Quaternary Centers by Redox-Neutral Fragment Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cesium Oxalate: A Technical Guide for Researchers
Cesium oxalate (B1200264) (Cs₂C₂O₄) is an inorganic salt that is gaining traction in various scientific fields, from organic synthesis to materials science. For researchers, scientists, and drug development professionals, a thorough understanding of its properties, synthesis, and applications is crucial for leveraging its unique characteristics. This technical guide provides an in-depth overview of cesium oxalate, with a focus on its identification, synthesis, and key applications, including detailed experimental protocols and relevant biological signaling pathways.
Identification and Chemical Properties
The primary identifier for anhydrous this compound is CAS Number 1068-63-9 .[1][2][3][4][5] It is important to note that the CAS Number 18365-41-8 is also frequently associated with this compound and is often listed as a synonym.[6][7] The monohydrate form of this compound has the CAS Number 16799-57-8.
Below is a summary of the key chemical and physical properties of this compound:
| Property | Value | Reference(s) |
| Chemical Formula | Cs₂C₂O₄ | [6] |
| Molecular Weight | 353.83 g/mol | [4][6] |
| Appearance | White powder/solid | [6][8] |
| Solubility in Water | 76 g/100 mL at 25 °C | [9] |
| EC Number | 213-950-8 | [4] |
| InChI Key | HEQUOWMMDQTGCX-UHFFFAOYSA-L | [4] |
| SMILES | [Cs+].[Cs+].[O-]C(=O)C([O-])=O | [4] |
Synthesis of this compound
This compound can be synthesized through various methods. Two common laboratory-scale procedures are detailed below.
Experimental Protocol 1: Synthesis from Cesium Carbonate and Oxalic Acid
This method involves the reaction of cesium carbonate with oxalic acid in an aqueous solution.[9]
Materials:
-
Cesium carbonate (Cs₂CO₃)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Deionized water
Procedure:
-
Dissolve a stoichiometric amount of cesium carbonate in deionized water in a reaction vessel.
-
Separately, prepare a saturated aqueous solution of oxalic acid dihydrate.
-
Slowly add the oxalic acid solution to the cesium carbonate solution while stirring continuously. Carbon dioxide gas will evolve.
-
Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
The resulting product, this compound monohydrate, can be isolated by evaporation of the water. The reaction is as follows: Cs₂CO₃ + H₂C₂O₄·2H₂O → Cs₂C₂O₄·H₂O + CO₂ + 2H₂O.[9]
Experimental Protocol 2: Synthesis from Cesium Carbonate, CO₂, and H₂
A patented method describes the synthesis of this compound from cesium carbonate using carbon dioxide and hydrogen gas at elevated temperature and pressure.[10]
Materials:
-
Cesium carbonate (Cs₂CO₃)
-
Carbon dioxide (CO₂) gas
-
Hydrogen (H₂) gas
-
Methanol (for subsequent conversion, if desired)
Procedure:
-
Add 500 mg (0.15 mmol) of cesium carbonate to a 100 mL Parr reactor within a glove box.
-
Charge the reactor with CO₂ gas to a pressure of 35 bar (3.5 MPa) and H₂ gas to a pressure of 1 bar (0.1 MPa).
-
Heat the mixture to 325 °C and stir for 1-2 hours.
-
Cool the reactor to room temperature and then depressurize.
-
The resulting reaction mixture will contain this compound, along with cesium formate (B1220265) and cesium bicarbonate. Further purification steps may be required depending on the desired purity.
Applications in Organic Synthesis: Radical Deoxychlorination
A significant application of this compound in modern organic synthesis is as a precursor for the radical deoxychlorination of alcohols. This method provides a valuable alternative to traditional deoxychlorination reactions that proceed through heterolytic mechanisms.
Experimental Protocol: Radical Deoxychlorination of a Tertiary Alcohol
The following is a general procedure adapted from the work of Su, J. Y., et al. (2018) for the radical deoxychlorination of a tertiary alcohol.
Materials:
-
Tertiary alcohol-derived this compound
-
Ethyl trichloroacetate (B1195264) (ETCA) as the chlorine source
-
Photocatalyst (e.g., an iridium-based catalyst, though some reactions can proceed without it)
-
Solvent (e.g., 1,4-dioxane)
-
Blue LED lamp for irradiation
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a nitrogen-filled glovebox, add the this compound derivative of the tertiary alcohol (1.1 equivalents) to an oven-dried reaction vial equipped with a stir bar.
-
Add the photocatalyst, if required.
-
Add the solvent (e.g., 1,4-dioxane) to the vial.
-
Add ethyl trichloroacetate (1.0 equivalent) to the reaction mixture.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a photoreactor equipped with a blue LED lamp and a cooling fan to maintain a constant temperature (e.g., 27 °C).
-
Irradiate the reaction mixture with the blue LED light for 4 hours for tertiary alcohol-derived oxalates (24 hours for secondary).
-
After the reaction is complete, quench the reaction and perform a workup, typically involving extraction with an organic solvent (e.g., diethyl ether), drying of the organic phase, and removal of the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel chromatography to obtain the desired alkyl chloride.
Potential Applications in Drug Development and Biological Interactions
While specific applications of this compound in drug formulations are still emerging, it is being explored for its potential to enhance the solubility and bioavailability of therapeutic agents. The oxalate moiety itself is known to interact with biological systems.
Oxalate-Induced Cellular Signaling Pathways
Oxalate has been shown to induce cellular stress and activate specific signaling pathways in renal epithelial cells, which is of interest to researchers in nephrology and drug-induced nephrotoxicity. Exposure to oxalate can lead to the activation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) signaling pathways. These pathways are involved in cellular responses to stress, inflammation, and apoptosis.
Safety Information
This compound is classified as harmful if swallowed or in contact with skin.[4][6] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[4] It should be stored in a tightly closed container in a dry, well-ventilated place. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. researchgate.net [researchgate.net]
- 2. Radical Deoxychlorination of Cesium Oxalates for the Synthesis of Alkyl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanocrystals and nanosuspensions: an exploration from classic formulations to advanced drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hepatochem.com [hepatochem.com]
- 6. Frontiers | Escitalopram oxalate-loaded chitosan nanoparticle in situ gel formulation intended for direct nose-to-brain delivery: in vitro, ex vivo, and in vivo pharmacokinetic evaluation [frontiersin.org]
- 7. (PDF) Radical Deoxychlorination of Cesium Oxalates for the [research.amanote.com]
- 8. ROS Responsive Cerium Oxide Biomimetic Nanoparticles Alleviates Calcium Oxalate Crystals Induced Kidney Injury via Suppressing Oxidative Stress and M1 Macrophage Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Formation and Properties of Cesium Oxalate Double Salts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation, properties, and potential applications of cesium oxalate (B1200264) double salts. The information is curated for professionals in research and development, with a focus on materials science and potential avenues in drug delivery systems.
Introduction to Cesium Oxalate and Its Double Salts
This compound (Cs₂C₂O₄) is the cesium salt of oxalic acid, a compound that has garnered interest for its high solubility in water and its ability to form stable complexes.[1] These characteristics make it a valuable precursor in the synthesis of various cesium-containing materials.[1]
A significant area of interest is the formation of this compound double salts. These compounds incorporate a second metal cation into the crystal lattice, often a transition metal or a rare earth element. The oxalate anion typically acts as a bridging ligand, forming complex polynuclear structures. The general formula for such compounds can be represented as CsₓMᵧ(C₂O₄)z·nH₂O, where 'M' is a metal cation. These double salts exhibit unique properties distinct from their parent single-salt constituents, particularly in terms of thermal stability, crystal structure, and potential for functional applications.
Formation and Synthesis of this compound Double Salts
The synthesis of this compound double salts can be achieved through various methods, with hydrothermal and gel diffusion techniques being particularly effective for producing high-quality single crystals.
Synthesis of this compound (Precursor)
Several methods have been reported for the synthesis of the precursor, this compound:
-
Reaction of Cesium Carbonate with Oxalic Acid: A straightforward method involves the reaction of cesium carbonate with oxalic acid in an aqueous solution.[2] Cs₂CO₃ + H₂C₂O₄·2H₂O → Cs₂C₂O₄·H₂O + CO₂ + 2H₂O
-
From Cesium Carbonate and Carbon Monoxide/Dioxide: this compound can also be prepared by passing carbon monoxide and carbon dioxide over cesium carbonate at elevated temperatures (e.g., 380 °C).[2] Another variation involves reacting cesium carbonate with a mixture of carbon dioxide and hydrogen under pressure.[3]
Synthesis of Cesium Rare Earth Oxalate Double Salts
The formation of double salts with rare earth elements (lanthanides, Ln) is well-documented.
This protocol is adapted from methodologies for the synthesis of lanthanide oxalate complexes.
-
Precursor Preparation:
-
Prepare an aqueous solution of the desired lanthanide salt (e.g., Ce(NO₃)₃·6H₂O).
-
Prepare an aqueous solution of this compound (Cs₂C₂O₄).
-
Prepare an aqueous solution of oxalic acid (H₂C₂O₄).
-
-
Reaction Mixture:
-
In a Teflon-lined stainless steel autoclave, combine the solutions in a stoichiometric ratio appropriate for the target double salt (e.g., a 1:1 molar ratio of Cs⁺ to Ln³⁺).
-
Adjust the pH of the solution, if necessary, using a dilute acid or base. The pH can influence the final crystal structure.
-
-
Hydrothermal Reaction:
-
Product Recovery:
-
Allow the autoclave to cool to room temperature naturally. Caution: Do not open the autoclave while it is hot and under pressure.
-
Open the autoclave and collect the crystalline product by filtration or centrifugation.
-
Wash the crystals several times with deionized water to remove any unreacted precursors, followed by a final wash with ethanol (B145695) to aid in drying.
-
Dry the crystals in an oven at a low temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Synthesis of Cesium Transition Metal Oxalate Double Salts
While less common in the literature, examples of cesium transition metal oxalate double salts exist, such as those involving chromium. The synthesis principles are similar to those for the rare earth double salts, often involving the reaction of a cesium salt, a transition metal salt, and an oxalate source in an aqueous medium.
Properties of this compound Double Salts
The properties of this compound double salts are largely dictated by the nature of the second metal cation and the coordination environment of the oxalate ligand.
Physical and Chemical Properties
-
Solubility: this compound is highly soluble in water, with a reported solubility of 76 g/100 mL at 25°C.[2] However, the formation of double salts, particularly with rare earth elements, often leads to compounds with significantly lower solubility.
-
Crystal Structure: The crystal structures of this compound double salts are complex and varied. X-ray diffraction is the primary technique for their elucidation. For instance, the structure of Cs₂Cr(C₂O₄)₂(H₂O)₄ has been reported. The oxalate anion can adopt various coordination modes, including bidentate and bridging, leading to the formation of one-, two-, or three-dimensional coordination polymers.
Table 1: Crystallographic Data for Selected this compound and Related Compounds
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Cs₂C₂O₄ | Monoclinic | P2₁/c | 6.62146 | 11.00379 | 8.61253 | 97.1388 |
Thermal Properties
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are crucial for understanding the thermal stability and decomposition pathways of these salts. The decomposition of metal oxalates typically proceeds in stages:
-
Dehydration: Loss of water molecules of hydration.
-
Decomposition of Oxalate: Breakdown of the oxalate anion to form metal carbonates or oxides, with the release of carbon monoxide and/or carbon dioxide.
-
Decomposition of Carbonate (if formed): Further decomposition to the metal oxide.
The decomposition temperatures are highly dependent on the metal cation. For instance, the thermal decomposition of cerium oxalate to ceria has been studied, with the dehydration of water molecules occurring at lower temperatures, followed by the decomposition of the oxalate at higher temperatures.
Table 2: Thermal Decomposition Data for a Representative Metal Oxalate (Calcium Oxalate Monohydrate)
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Gaseous Products |
| Dehydration | ~100 - 250 | ~12.3 | H₂O |
| Oxalate Decomposition | ~400 - 500 | ~19.2 | CO |
| Carbonate Decomposition | ~650 - 850 | ~30.1 | CO₂ |
Note: This table is for calcium oxalate and serves as an illustrative example of the multi-step decomposition of metal oxalates. Specific data for a wide range of this compound double salts is needed from further research.
Spectroscopic Properties
Infrared (IR) and Raman spectroscopy are powerful tools for characterizing the oxalate ligand's coordination environment.
-
Infrared Spectroscopy: The key vibrational modes of the oxalate ion are sensitive to its coordination to the metal centers. The positions of the antisymmetric and symmetric C=O stretching bands are particularly informative.
-
Raman Spectroscopy: Raman spectroscopy provides complementary information. For instance, the C-C stretching vibration of the oxalate ligand is typically observed in the Raman spectrum.
Table 3: General FTIR and Raman Peak Assignments for Metal Oxalate Complexes
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopic Activity |
| ν(C=O) antisymmetric | 1600 - 1700 | IR active |
| ν(C=O) symmetric | 1300 - 1400 | IR active |
| ν(C-C) | 800 - 900 | Raman active |
| δ(O-C=O) | ~800 | IR active |
Note: The exact peak positions can vary significantly depending on the metal cation and the crystal structure.
Experimental Protocols for Characterization
Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data are collected, typically at a low temperature to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell parameters and space group. The crystal structure is then solved and refined using specialized software.[5]
Thermogravimetric and Differential Thermal Analysis (TGA/DTA)
-
Sample Preparation: A small, accurately weighed amount of the sample is placed in a TGA crucible.
-
Analysis: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate.
-
Data Interpretation: The TGA curve shows the mass loss as a function of temperature, while the DTA curve indicates endothermic or exothermic transitions.
Potential Applications in Drug Development
While the direct application of this compound double salts in drug development is not yet well-established, related fields of research suggest potential avenues for exploration.
Nanoparticle-Based Drug Delivery
Nanoparticles are extensively studied as drug delivery systems to enhance the bioavailability and targeted delivery of therapeutic agents.[6][7] Lanthanide-based nanoparticles, in particular, are of interest for both imaging and therapy (theranostics).[8][9]
Given that cesium rare earth oxalate double salts can be synthesized as nanoscale materials, they represent a class of compounds that could potentially be developed into nanocarriers for drugs. The oxalate ligand itself is a component of some biodegradable polymers used in drug delivery.[3]
Signaling Pathways and Therapeutic Mechanisms
The direct involvement of this compound double salts in specific signaling pathways has not been reported. However, cesium salts, primarily cesium chloride, have been investigated in the context of "high pH therapy" for cancer, a controversial approach with limited scientific backing.[10][11] The proposed mechanism involves altering the intracellular pH of tumor cells.[12] Research into lanthanide nanoparticles has shown their potential in various therapeutic strategies, including photodynamic and photothermal therapy.[8]
The development of cesium lanthanide oxalate nanoparticles could potentially combine the properties of both components, offering a novel platform for therapeutic interventions. However, extensive research is required to validate these potential applications and to understand the biological interactions and mechanisms of action.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of cesium rare earth oxalate double salts.
Logical Relationships in Potential Drug Delivery Application
Caption: A conceptual pathway for the potential application of cesium lanthanide oxalate nanoparticles in theranostics.
References
- 1. Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caesium oxalate - Wikipedia [en.wikipedia.org]
- 3. Biodegradable polyoxalate and copolyoxalate particles for drug-delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Nanoparticles in Drug Delivery: From History to Therapeutic Applications | MDPI [mdpi.com]
- 7. Nanoparticles in Drug Delivery: From History to Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biomedical Applications of Lanthanide Nanomaterials, for Imaging, Sensing and Therapy [ntno.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of Cesium Oxalate Hydrates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of cesium oxalate (B1200264) hydrates, including cesium oxalate monohydrate (Cs₂C₂O₄·H₂O), this compound dihydrate (Cs₂C₂O₄·2H₂O), and cesium hydrogen oxalate (CsHC₂O₄). This document details experimental protocols, presents quantitative data in structured tables, and offers visualizations of the scientific workflows involved.
Synthesis of this compound Hydrates
This compound hydrates can be synthesized through several methods, primarily involving the reaction of a cesium source with oxalic acid or its precursors. The choice of method can influence the resulting hydrate (B1144303) form.
Synthesis of this compound Monohydrate from Cesium Carbonate and Oxalic Acid
A common and straightforward method for the synthesis of this compound monohydrate involves the reaction of cesium carbonate with oxalic acid dihydrate in an aqueous solution.[1]
Experimental Protocol:
-
Reactant Preparation: Dissolve stoichiometric amounts of cesium carbonate (Cs₂CO₃) and oxalic acid dihydrate (H₂C₂O₄·2H₂O) in deionized water separately.
-
Reaction: Slowly add the oxalic acid solution to the cesium carbonate solution with constant stirring. Effervescence will be observed due to the release of carbon dioxide. Reaction: Cs₂CO₃ + H₂C₂O₄·2H₂O → Cs₂C₂O₄·H₂O + CO₂ + 2H₂O[1]
-
Crystallization: Concentrate the resulting solution by gentle heating to induce crystallization.
-
Purification: The crystals can be purified by recrystallization from deionized water.
-
Drying: Dry the purified crystals in a desiccator over a suitable drying agent.
Synthesis of this compound from Cesium Carbonate, Carbon Dioxide, and Hydrogen
An alternative route to this compound involves a gas-solid phase reaction using cesium carbonate, carbon dioxide, and hydrogen at elevated temperature and pressure.[2]
Experimental Protocol:
-
Reactant Loading: Place a known amount of cesium carbonate (e.g., 500 mg, 0.15 mmol) into a high-pressure reactor (e.g., 100 mL Parr reactor) within a glove box to ensure an inert atmosphere.[2]
-
Gas Charging: Pressurize the reactor with carbon dioxide (e.g., 35 bar) and hydrogen (e.g., 1 bar).[2]
-
Reaction: Heat the mixture to a specific temperature (e.g., 325 °C) and stir for a designated period (e.g., 1-2 hours).[2]
-
Cooling and Depressurization: Cool the reactor to room temperature and carefully depressurize. The resulting product will be a mixture containing this compound.
-
Purification: Further purification steps, such as solvent extraction and recrystallization, may be necessary to isolate pure this compound.[3]
Synthesis Workflow Diagram
References
Cesium Oxalate: A Comprehensive Technical Guide to its Discovery, History, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cesium oxalate (B1200264) (Cs₂C₂O₄) is an inorganic salt of cesium and oxalic acid that has garnered significant interest in various scientific fields, including analytical chemistry, materials science, and pharmaceuticals. This technical guide provides an in-depth overview of the discovery and history of cesium oxalate, its physicochemical properties, detailed experimental protocols for its synthesis, and an exploration of its reaction pathways. The information is presented to be a valuable resource for researchers and professionals working with or interested in this versatile compound.
Introduction
Cesium, the heaviest of the stable alkali metals, was discovered in 1860 by Robert Bunsen and Gustav Kirchhoff through the novel technique of spectroscopy. Following the isolation and characterization of the element, the study of its various salts began. Among these, this compound has emerged as a compound with unique and valuable properties. Its high solubility in water and its role as a precursor in the synthesis of other cesium-containing materials make it a subject of ongoing research and application. This guide will delve into the historical context of its discovery, its key chemical and physical characteristics, and practical methodologies for its preparation and analysis.
Discovery and History
The specific discovery of this compound is not well-documented as a singular event but is understood to be a part of the broader systematic investigation of the salts of the newly discovered element, cesium, in the latter half of the 19th century. Following the discovery of cesium in 1860, chemists of the era began to systematically react the new element and its carbonate or hydroxide (B78521) with various known acids, including oxalic acid, to characterize the resulting salts.
Comprehensive chemical encyclopedias of the late 19th and early 20th centuries, such as Gmelin's Handbuch der anorganischen Chemie, would have been among the first to compile and report the synthesis and properties of this compound. These handbooks served as the primary reference sources for inorganic compounds, and the inclusion of this compound would have followed the systematic study of cesium and its reactivity. Early synthesis would have likely involved the straightforward reaction of cesium carbonate or cesium hydroxide with an aqueous solution of oxalic acid. More complex, high-temperature synthesis methods were developed much later as industrial and specialized research applications emerged.
Physicochemical Properties of this compound
This compound is a white, crystalline solid. A summary of its key quantitative properties is presented in Table 1. While data for its density and melting point are not consistently reported in the literature, its high solubility in water is a notable characteristic.
Table 1: Quantitative Properties of this compound
| Property | Value | Reference |
| Chemical Formula | Cs₂C₂O₄ | [1] |
| Molar Mass | 353.83 g/mol | [2] |
| Appearance | White solid | [1] |
| Solubility in Water | 76 g/100 mL at 25 °C | [1] |
| Density | Not available | |
| Melting Point | Not available | |
| Thermal Decomposition | Decomposes to Cs₂CO₃ and CO | [1] |
Experimental Protocols
Several methods have been developed for the synthesis of this compound. The choice of method often depends on the desired purity, scale, and available starting materials.
Synthesis from Cesium Carbonate and Oxalic Acid (Aqueous Method)
This is a common and straightforward laboratory-scale synthesis.
Experimental Workflow:
References
Methodological & Application
Application Notes and Protocols: Synthesis of Cesium Oxalate from Cesium Carbonate and CO₂
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of cesium oxalate (B1200264) from cesium carbonate and carbon dioxide. The information is intended for use in research and development, particularly within the pharmaceutical and chemical synthesis sectors.
Application and Relevance
Cesium oxalate (Cs₂C₂O₄) is a valuable reagent in various chemical applications. In the pharmaceutical industry, it is explored for its potential role in drug formulation, where it may enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs)[1]. Its utility also extends to organic synthesis, where cesium salts, in general, are recognized for promoting reactions under mild conditions, offering high yields, and enabling the synthesis of complex molecules relevant to drug discovery[2][3]. The synthesis of this compound from cesium carbonate and carbon dioxide, a greenhouse gas, presents a potentially sustainable route to this useful compound.
Synthesis Protocols
Two primary methods for the synthesis of this compound from cesium carbonate and carbon dioxide have been identified from the literature. These methods differ in their co-reactants, with one employing carbon monoxide (CO) and the other utilizing hydrogen (H₂).
Protocol 1: Synthesis of this compound using Cesium Carbonate, Carbon Dioxide, and Carbon Monoxide
This method involves the direct reaction of cesium carbonate with a mixture of carbon dioxide and carbon monoxide at elevated temperature and pressure. It has been reported to achieve high yields of this compound.
Experimental Protocol:
-
Reactor Preparation: A high-pressure autoclave reactor is charged with cesium carbonate (Cs₂CO₃). The reactor should be equipped with a stirrer, a gas inlet, and temperature and pressure controls.
-
Reactant Charging: The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove air.
-
Gas Introduction: Carbon dioxide (CO₂) and carbon monoxide (CO) are introduced into the reactor to the desired partial pressures.
-
Reaction: The reactor is heated to the specified reaction temperature while stirring the contents. The reaction is allowed to proceed for a set duration.
-
Cooling and Depressurization: After the reaction time has elapsed, the reactor is cooled to room temperature, and the pressure is carefully released in a well-ventilated fume hood.
-
Product Isolation: The solid product, this compound, is collected from the reactor. Further purification can be achieved by recrystallization if necessary.
Protocol 2: Synthesis of this compound using Cesium Carbonate, Carbon Dioxide, and Hydrogen
This alternative method utilizes hydrogen gas as a reducing agent in the presence of carbon dioxide. This process can also be performed with the cesium carbonate supported on an inert material like activated carbon to potentially improve reaction rates.
Experimental Protocol:
-
Reactor Preparation: A high-pressure autoclave reactor (e.g., a Parr reactor) is charged with cesium carbonate (Cs₂CO₃) in a glove box to maintain an inert atmosphere[4]. For supported reactions, the cesium carbonate is mixed with a support material such as activated carbon.
-
Reactant Charging: The reactor is sealed.
-
Gas Introduction: Carbon dioxide (CO₂) and hydrogen (H₂) are charged into the reactor to the specified pressures[4].
-
Reaction: The mixture is heated to the reaction temperature and stirred for the designated time[4].
-
Cooling and Depressurization: The reactor is then cooled to room temperature, and the excess gas pressure is safely vented[4].
-
Product Analysis: The resulting reaction mixture, which may contain this compound, cesium formate (B1220265), and unreacted cesium carbonate, is removed from the reactor for analysis and further processing if required[4].
Quantitative Data Summary
The following table summarizes the reaction conditions and corresponding yields for the synthesis of this compound from cesium carbonate as reported in the literature.
| Protocol | Co-reactant | Temperature (°C) | CO₂ Pressure (atm) | Co-reactant Pressure (atm) | Reaction Time (h) | Yield of this compound (%) | Reference |
| 1 | CO | 380 | 110 | 50 | 2 | 90.1 | [5] |
| 1 | CO | 380 | 20 | 110 | Not Specified | Good Yield | [6] |
| 2 | H₂ | 325 | 34.5 | 0.99 | 1-2 | Not specified, product is a mixture | [4] |
| 2 (two-step, on activated carbon) | H₂ then CO | 320 then 380 | 16 then 16 | 16 (H₂) then 16 (CO) | 0.08 then 1 | 43.2 (oxalate fraction 71.8%) | [5] |
Reaction Pathway
The synthesis of this compound from cesium carbonate and CO₂ can proceed through different intermediates depending on the co-reactant used. When hydrogen is used, cesium formate is a key intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Cesium Salts in Organic Synthesis: A Review | Bentham Science [eurekaselect.com]
- 4. Conversion of cesium carbonate to this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Novel synthesis of oxalate from carbon dioxide and carbon monoxide in the presence of caesium carbonate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Cesium Oxalate as a Precursor for Advanced Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cesium oxalate (B1200264) and other metal oxalates as versatile precursors for the synthesis of advanced materials. The protocols detailed below focus on thermal decomposition and hydrothermal synthesis methods, which are widely applicable for producing a range of materials, including metal oxides and nanoparticles. While specific examples for cesium oxalate in inorganic advanced material synthesis are emerging, the principles are well-demonstrated with other metal oxalates, such as cerium oxalate, which will be used as a primary example.
Introduction to Metal Oxalates as Precursors
Metal oxalates are valued as precursors in materials synthesis for several key reasons:
-
Low Decomposition Temperatures: They generally decompose at relatively low temperatures to form metal oxides, carbonates, or metals, which can help in the formation of nanostructured materials with high surface areas.
-
High Purity Products: The decomposition process often yields high-purity materials, as the byproducts (CO and CO2) are gaseous and easily removed.
-
Morphology Control: The morphology of the final material can sometimes be inherited from the oxalate precursor, allowing for a degree of control over the final particle shape and size.
-
Homogeneous Mixed-Metal Oxides: Co-precipitation of multiple metal oxalates can lead to the formation of homogeneous mixed-metal oxide materials at lower temperatures than traditional solid-state methods.
Synthesis of this compound
This compound can be synthesized through various methods, including the reaction of cesium carbonate with carbon monoxide and carbon dioxide, or via an aqueous reaction with oxalic acid.[1] A common laboratory-scale synthesis involves the reaction of cesium carbonate with oxalic acid in an aqueous solution.
Experimental Protocol: Synthesis of this compound from Cesium Carbonate
Materials:
-
Cesium Carbonate (Cs₂CO₃)
-
Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O)
-
Deionized Water
Procedure:
-
Dissolve a stoichiometric amount of cesium carbonate in deionized water in a beaker with stirring.
-
In a separate beaker, dissolve a corresponding stoichiometric amount of oxalic acid dihydrate in deionized water.
-
Slowly add the oxalic acid solution to the cesium carbonate solution while stirring continuously. Effervescence (release of CO₂) will be observed.
-
Continue stirring the solution for 1-2 hours at room temperature to ensure the reaction goes to completion.
-
The resulting this compound solution can be used directly for further synthesis, or the this compound can be isolated by evaporating the water.
Logical Relationship for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Application: Synthesis of Metal Oxide Nanoparticles via Thermal Decomposition
Thermal decomposition of metal oxalate precursors is a common method for producing metal oxide nanoparticles.[2] The process involves heating the oxalate in a controlled atmosphere, leading to its decomposition into the corresponding oxide. Cerium oxalate is an excellent model for this process.
Experimental Protocol: Thermal Decomposition of Cerium Oxalate to Cerium Oxide (CeO₂) Nanoparticles
Materials:
-
Cerium(III) Nitrate (B79036) Hexahydrate (Ce(NO₃)₃·6H₂O)
-
Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O)
-
Deionized Water
-
Ammonia solution (for pH adjustment, optional)
Procedure: Part 1: Synthesis of Cerium Oxalate Precursor
-
Prepare a 0.1 M solution of cerium(III) nitrate hexahydrate in deionized water.
-
Prepare a 0.1 M solution of oxalic acid dihydrate in deionized water.
-
Slowly add the oxalic acid solution to the cerium nitrate solution with vigorous stirring. A white precipitate of cerium oxalate (Ce₂(C₂O₄)₃·10H₂O) will form immediately.[3]
-
Continue stirring for 1 hour.
-
Filter the precipitate and wash it several times with deionized water and then with ethanol (B145695) to remove any unreacted reagents.
-
Dry the cerium oxalate precipitate in an oven at 80°C for 12 hours.
Part 2: Thermal Decomposition to CeO₂
-
Place the dried cerium oxalate powder in a ceramic crucible.
-
Transfer the crucible to a tube furnace.
-
Heat the sample to the desired temperature (e.g., 400-600°C) under a controlled atmosphere (e.g., air or an inert gas like nitrogen) for a specified duration (e.g., 2-4 hours). The heating rate can also be controlled.
-
After the calcination period, allow the furnace to cool down to room temperature naturally.
-
The resulting powder is nanocrystalline CeO₂.
Experimental Workflow for Thermal Decomposition
Caption: Workflow for metal oxide synthesis via thermal decomposition.
Quantitative Data: Thermal Decomposition of Cerium Oxalate
| Parameter | Value/Range | Resulting Material Property |
| Calcination Temperature | 400 - 800 °C | Crystallite size increases with temperature |
| Calcination Atmosphere | Air | Formation of CeO₂ |
| Heating Rate | 1 - 10 °C/min | Can influence particle size and morphology |
Application: Hydrothermal Synthesis of Nanomaterials
Hydrothermal synthesis is a solution-based method that utilizes elevated temperature and pressure to promote the crystallization of materials. Using metal oxalates as precursors in hydrothermal synthesis can lead to well-controlled nanoparticle morphologies.[3]
Experimental Protocol: Hydrothermal Synthesis of CeO₂ Nanorods
Materials:
-
Cerium Oxalate (prepared as in the previous protocol)
-
Deionized Water
-
Nitric Acid (for pH adjustment)
Procedure:
-
Disperse a known amount of the synthesized cerium oxalate powder in deionized water in a Teflon-lined stainless-steel autoclave.
-
Adjust the pH of the suspension to a desired value (e.g., pH 1-3) using nitric acid.[3]
-
Seal the autoclave and heat it to a specific temperature (e.g., 180-220°C) for a set duration (e.g., 12-24 hours).[3]
-
After the reaction time, allow the autoclave to cool to room temperature.
-
Collect the product by centrifugation or filtration.
-
Wash the product several times with deionized water and ethanol.
-
Dry the final product in an oven at 80°C.
Experimental Workflow for Hydrothermal Synthesis
Caption: Workflow for hydrothermal synthesis of nanomaterials.
Quantitative Data: Hydrothermal Synthesis of CeO₂ from Cerium Oxalate
| Parameter | Value/Range | Effect on CeO₂ Product | Reference |
| Temperature | 180 - 220 °C | Higher temperature leads to larger crystallite size. Optimum for conversion is ~200°C. | [3] |
| pH | 1 - 3 | Lower pH promotes the formation of porous powders, while higher pH can lead to rod-like structures. | [3] |
| Reaction Time | 24 hours | Sufficient time for complete conversion of the oxalate to oxide. | [3] |
Potential Applications in Perovskite and Catalyst Synthesis
While detailed protocols are less common, the use of cesium carboxylates, including the potential for this compound, in the synthesis of advanced materials like perovskites is an active area of research. For instance, cesium-containing precursors are used in the solution-based synthesis of cesium lead halide perovskite nanocrystals for optoelectronic applications.[4] Additionally, this compound can be used in the preparation of catalysts, either as a precursor to a cesium-containing active phase or as a reactant in the synthesis of catalyst supports.[1]
Disclaimer: The protocols provided are intended as a general guide. Researchers should consult the primary literature and conduct their own optimizations for specific applications. Appropriate safety precautions should be taken when handling all chemicals.
References
Applications of Cesium Oxalate in Analytical Chemistry: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Cesium oxalate (B1200264) (Cs₂C₂O₄) is a highly water-soluble salt that serves as a valuable reagent in various analytical chemistry techniques. Its primary applications leverage its properties as a stable, high-purity source of cesium ions and its utility as a precipitating agent. This document provides detailed application notes and experimental protocols for the use of cesium oxalate in key analytical methods.
Gravimetric Analysis of Cesium
Gravimetric analysis, a cornerstone of quantitative chemical analysis, can be adapted for the determination of cesium by precipitation as this compound. This method is particularly useful for the analysis of samples with high concentrations of cesium where high precision is required.
Application Note:
The gravimetric determination of cesium relies on the selective precipitation of cesium ions from a solution using oxalic acid or a soluble oxalate salt. The resulting this compound precipitate is then filtered, dried, and weighed. The mass of the precipitate is used to calculate the concentration of cesium in the original sample. It is crucial to control experimental conditions such as pH and temperature to ensure complete precipitation and to minimize the co-precipitation of other ions.
Experimental Protocol: Gravimetric Determination of Cesium as this compound
Objective: To determine the concentration of cesium in an aqueous sample by precipitation as this compound.
Materials:
-
Cesium-containing sample solution
-
Oxalic acid solution (H₂C₂O₄), 0.5 M
-
Ammonia (B1221849) solution (NH₄OH), dilute (1:1 v/v)
-
Deionized water
-
Ashless filter paper
-
Gooch crucible
-
Drying oven
-
Muffle furnace
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a portion of the sample containing a known amount of cesium and dissolve it in a minimal amount of deionized water in a 400 mL beaker.
-
Precipitation:
-
Acidify the sample solution with a few drops of dilute hydrochloric acid.
-
Heat the solution to 60-70 °C.
-
Slowly add a slight excess of 0.5 M oxalic acid solution with constant stirring to precipitate this compound. The excess precipitating agent ensures complete precipitation.
-
Slowly neutralize the solution by adding dilute ammonia solution dropwise until the solution is slightly alkaline (pH ~8), which further decreases the solubility of this compound.
-
-
Digestion: Keep the solution with the precipitate at 60-70 °C for at least 1 hour to allow the precipitate to digest. This process promotes the formation of larger, more easily filterable crystals.
-
Filtration and Washing:
-
Filter the hot solution through a pre-weighed Gooch crucible containing ashless filter paper.
-
Wash the precipitate several times with small portions of a dilute, cold ammonium (B1175870) oxalate solution to remove any soluble impurities.
-
Finally, wash the precipitate with a small amount of cold deionized water.
-
-
Drying and Weighing:
-
Dry the crucible and precipitate in a drying oven at 110 °C for 1-2 hours.
-
Transfer the crucible to a muffle furnace and ignite at a low temperature (e.g., 200-300 °C) to remove any remaining water and volatile impurities without decomposing the oxalate.
-
Cool the crucible in a desiccator to room temperature and weigh it accurately on an analytical balance.
-
Repeat the drying, cooling, and weighing steps until a constant weight is achieved.
-
Data Analysis:
| Parameter | Value |
| Mass of empty crucible (g) | |
| Mass of crucible + precipitate (g) | |
| Mass of precipitate (g) | |
| Molar mass of Cs₂C₂O₄ ( g/mol ) | 353.83 |
| Molar mass of Cs ( g/mol ) | 132.91 |
| Gravimetric factor (2 * M_Cs / M_Cs₂C₂O₄) | 0.7512 |
| Mass of Cesium in precipitate (g) | |
| Initial volume of sample (mL) | |
| Concentration of Cesium (g/L) |
Calculation: Mass of Cesium (g) = Mass of precipitate (g) × Gravimetric factor Concentration of Cesium (g/L) = (Mass of Cesium (g) / Initial volume of sample (L))
Workflow for Gravimetric Determination of Cesium
Caption: Workflow for the gravimetric analysis of cesium.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
High-purity this compound is an excellent starting material for preparing accurate standard solutions for the calibration of ICP-MS instruments for cesium analysis.
Application Note:
ICP-MS is a highly sensitive technique for elemental analysis, capable of detecting cesium at trace and ultra-trace levels. Accurate quantification requires the use of high-purity standards for calibration. This compound (≥99.9% trace metals basis) can be used to prepare a stock standard solution from which a series of calibration standards are made by serial dilution. The use of a high-purity, well-characterized salt like this compound minimizes potential interferences from other elements that might be present in less pure starting materials.
Experimental Protocol: Preparation of Cesium Calibration Standards from this compound for ICP-MS Analysis
Objective: To prepare a series of cesium standard solutions for ICP-MS calibration.
Materials:
-
High-purity this compound (Cs₂C₂O₄), ≥99.9% trace metals basis
-
High-purity nitric acid (HNO₃), trace metal grade
-
Deionized water (18.2 MΩ·cm)
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Analytical balance
Procedure:
-
Preparation of 1000 mg/L (ppm) Cesium Stock Solution:
-
Accurately weigh 0.1878 g of high-purity this compound.
-
Quantitatively transfer the weighed this compound to a 100 mL volumetric flask.
-
Add a small amount of deionized water to dissolve the salt.
-
Add 2 mL of concentrated high-purity nitric acid to acidify the solution and ensure the stability of the cesium ions.
-
Bring the solution to the mark with deionized water, cap, and mix thoroughly. This solution has a cesium concentration of 1000 mg/L.
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by serially diluting the 1000 mg/L stock solution. For example, to prepare 10, 25, 50, 75, and 100 µg/L (ppb) standards in 100 mL volumetric flasks:
-
10 µg/L: Pipette 1.0 mL of a 1 mg/L intermediate standard (prepared by diluting the stock solution) into a 100 mL flask.
-
25 µg/L: Pipette 2.5 mL of a 1 mg/L intermediate standard into a 100 mL flask.
-
50 µg/L: Pipette 5.0 mL of a 1 mg/L intermediate standard into a 100 mL flask.
-
75 µg/L: Pipette 7.5 mL of a 1 mg/L intermediate standard into a 100 mL flask.
-
100 µg/L: Pipette 10.0 mL of a 1 mg/L intermediate standard into a 100 mL flask.
-
-
To each flask, add 2 mL of concentrated high-purity nitric acid and dilute to the mark with deionized water.
-
-
Instrument Calibration:
-
Analyze the prepared calibration standards using ICP-MS, starting with the blank (2% HNO₃) and then in increasing order of concentration.
-
Construct a calibration curve by plotting the instrument response (e.g., counts per second) against the known cesium concentrations.
-
Quantitative Data Summary:
| Standard Concentration (µg/L) | Instrument Response (CPS) |
| 0 (Blank) | |
| 10 | |
| 25 | |
| 50 | |
| 75 | |
| 100 |
Logical Relationship for ICP-MS Calibration
Caption: Logic for preparing ICP-MS calibration standards.
X-Ray Fluorescence (XRF) Spectroscopy
In X-ray fluorescence (XRF) analysis, particularly for the determination of other elements in a cesium-rich matrix, this compound can be used to prepare calibration standards or as a non-interfering matrix for sample preparation.
Application Note:
XRF is a non-destructive analytical technique used to determine the elemental composition of materials. When analyzing for trace elements in a sample that is predominantly cesium, it is important to match the matrix of the calibration standards to that of the unknown sample to minimize matrix effects. This compound can be used to prepare pressed powder pellets as calibration standards containing known concentrations of the analytes of interest. Its relatively low atomic number compared to other cesium salts can be advantageous in reducing X-ray absorption effects for lighter elements.
Experimental Protocol: Preparation of Pressed Powder Pellets for XRF Analysis
Objective: To prepare a set of calibration standards for the XRF analysis of trace elements in a cesium matrix.
Materials:
-
High-purity this compound (Cs₂C₂O₄)
-
High-purity oxides or salts of the analyte elements (e.g., TiO₂, Fe₂O₃, ZnO)
-
Binder (e.g., wax, cellulose)
-
Agate mortar and pestle or a mechanical grinder
-
Hydraulic press and pellet die
Procedure:
-
Standard Preparation:
-
Accurately weigh appropriate amounts of this compound and the analyte compounds to create a series of standards with varying concentrations of the analytes.
-
Thoroughly homogenize the powders using an agate mortar and pestle or a mechanical grinder.
-
Add a small, consistent amount of binder (e.g., 5-10 wt%) to each standard and mix again.
-
-
Pellet Pressing:
-
Place a known amount of the homogenized powder into the pellet die.
-
Apply pressure using a hydraulic press (e.g., 10-15 tons) for a specified time (e.g., 1-2 minutes) to form a stable pellet.
-
-
XRF Analysis:
-
Analyze the prepared pellets using an XRF spectrometer.
-
Measure the characteristic X-ray intensities for each analyte in each standard.
-
Construct calibration curves by plotting the X-ray intensity against the known concentration of each analyte.
-
-
Sample Analysis:
-
Prepare the unknown sample in the same manner as the standards (i.e., by mixing with this compound and pressing into a pellet).
-
Analyze the unknown sample pellet and use the calibration curves to determine the concentrations of the analytes.
-
Quantitative Data Summary for XRF Calibration:
| Analyte | Standard 1 (ppm) | Standard 2 (ppm) | Standard 3 (ppm) | Standard 4 (ppm) |
| Intensity (counts/sec) | ||||
| Ti | ||||
| Fe | ||||
| Zn |
Workflow for XRF Sample Preparation
Caption: Workflow for preparing XRF calibration standards.
Disclaimer: These protocols are intended as a general guide. Researchers should consult relevant safety data sheets (SDS) for all chemicals and adhere to appropriate laboratory safety practices. Optimization of the experimental conditions may be necessary for specific sample matrices and instrumentation.
Application Notes and Protocols: Cesium Oxalate in Visible Light Photoredox Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visible light photoredox catalysis has emerged as a powerful and versatile tool in modern organic synthesis, enabling the construction of complex molecular architectures under mild reaction conditions. A key challenge in this field is the efficient generation of radical intermediates from readily available starting materials. Cesium alkyl oxalates, derived from the corresponding alcohols, have been identified as highly effective, bench-stable precursors for the generation of alkyl radicals. This protocol details the application of cesium oxalate (B1200264) in visible light photoredox-catalyzed reactions, with a focus on the formation of C-C bonds, a crucial transformation in the synthesis of pharmaceuticals and other bioactive molecules.
Cesium oxalates offer several advantages over other radical precursors. They are typically crystalline, non-hygroscopic solids that are easy to handle and store.[1] Their preparation from alcohols is straightforward, and they can be used in redox-neutral coupling reactions, minimizing the need for stoichiometric oxidants or reductants and reducing waste.[2] This methodology is particularly valuable for the construction of sterically demanding quaternary carbon centers, a common motif in many natural products and drug candidates.[2]
Mechanism of Action
The general mechanism for the use of cesium oxalate in visible light photoredox catalysis involves the generation of an alkyl radical via a two-step decarboxylation process. The catalytic cycle is initiated by the excitation of a photocatalyst upon absorption of visible light.
The proposed mechanism for the redox-neutral coupling of a tertiary alcohol-derived this compound with a Michael acceptor is as follows:
-
Excitation of the Photocatalyst: The photocatalyst (PC), typically an iridium or ruthenium complex, absorbs a photon of visible light to reach an excited state (PC*).
-
Single Electron Transfer (SET): The excited photocatalyst is a potent oxidant and accepts an electron from the this compound, which is a sufficiently weak reductant to undergo this process. This single electron transfer results in the formation of an oxalate radical cation and the reduced form of the photocatalyst (PC-).
-
Decarboxylation: The highly unstable oxalate radical cation rapidly undergoes two successive decarboxylation steps, releasing two molecules of carbon dioxide and generating a nucleophilic alkyl radical.
-
Radical Addition: The alkyl radical adds to an electron-deficient alkene (Michael acceptor) to form a new radical intermediate.
-
Reduction and Protonation: The reduced photocatalyst (PC-) then donates an electron to this new radical intermediate, generating an enolate and regenerating the ground-state photocatalyst. Subsequent protonation of the enolate yields the final coupled product, completing the catalytic cycle.
Data Presentation
The following tables summarize quantitative data from key publications, showcasing the efficiency and scope of this compound in visible light photoredox catalysis.
Table 1: Optimization of the Redox-Neutral Coupling of 1-Methylcyclohexyl this compound with Benzyl Acrylate
| Entry | Base | Solvent | Yield (%) |
| 1 | K₂HPO₄ | DMF | 64 |
| 2 | CsF | DMF | 74 |
| 3 | CsF | DME | 82 |
| 4 | CsF | 3:1 DME/DMF | 91 |
| 5 | None | 3:1 DME/DMF | 65 |
| 6 | None (with 10 equiv H₂O) | 3:1 DME/DMF | 95 |
Data adapted from J. Am. Chem. Soc. 2015, 137, 35, 11270–11273.
Table 2: Scope of Michael Acceptors in the Coupling with 1-Methylcyclohexyl this compound
| Entry | Michael Acceptor | Product | Yield (%) |
| 1 | Benzyl acrylate | 91 | |
| 2 | Methyl acrylate | 88 | |
| 3 | tert-Butyl acrylate | 86 | |
| 4 | N,N-Dimethylacrylamide | 86 | |
| 5 | Methyl vinyl ketone | 75 | |
| 6 | Phenyl vinyl sulfone | 68 |
Data adapted from J. Am. Chem. Soc. 2015, 137, 35, 11270–11273.
Table 3: Scope of Tertiary Alcohol-Derived Cesium Oxalates with Benzyl Acrylate
| Entry | Alcohol Precursor | Product | Yield (%) |
| 1 | 1-Methylcyclohexanol | 91 | |
| 2 | 1-Adamantanol | 85 | |
| 3 | 2-Methyl-2-butanol | 78 | |
| 4 | 1-Methylcyclopentanol | 93 |
Data adapted from J. Am. Chem. Soc. 2015, 137, 35, 11270–11273.
Experimental Protocols
Protocol 1: Preparation of Cesium Alkyl Oxalates from Tertiary Alcohols
This protocol describes a general two-step procedure for the synthesis of cesium alkyl oxalates from the corresponding tertiary alcohols.
Materials:
-
Tertiary alcohol
-
Methyl chlorooxoacetate
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Cesium hydroxide (B78521) (CsOH) solution (1 M in H₂O)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Synthesis of the Methyl Alkyl Oxalate Intermediate
-
To a solution of the tertiary alcohol (1.0 equiv) and DMAP (0.05 equiv) in anhydrous DCM at 0 °C is added Et₃N (1.2 equiv).
-
Methyl chlorooxoacetate (1.1 equiv) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched with saturated aqueous NaHCO₃ and the layers are separated.
-
The aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed with brine, dried over MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude methyl alkyl oxalate can be purified by flash column chromatography on silica (B1680970) gel.
Step 2: Hydrolysis to the Cesium Alkyl Oxalate
-
The purified methyl alkyl oxalate (1.0 equiv) is dissolved in THF.
-
A 1 M aqueous solution of CsOH (1.0 equiv) is added, and the mixture is stirred vigorously at room temperature for 1-2 hours.
-
The solvent is removed under reduced pressure to afford the cesium alkyl oxalate as a solid, which is typically used without further purification.
Protocol 2: Visible Light Photoredox-Catalyzed Coupling of a Cesium Alkyl Oxalate with a Michael Acceptor
This protocol provides a general procedure for the redox-neutral coupling of a cesium alkyl oxalate with an electron-deficient alkene.
Materials:
-
Cesium alkyl oxalate
-
Michael acceptor (e.g., acrylate, enone)
-
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)
-
Solvent (e.g., 3:1 DME/DMF)
-
Water
-
Argon or nitrogen for degassing
-
Visible light source (e.g., blue LED lamp, 34 W)
-
Reaction vessel (e.g., 8 mL scintillation vial with a Teflon-lined cap)
Procedure:
-
To an 8 mL scintillation vial equipped with a magnetic stir bar, add the cesium alkyl oxalate (1.1 equiv) and the photocatalyst (e.g., 1 mol%).
-
Add the solvent (to achieve a concentration of ~0.1 M) and the Michael acceptor (1.0 equiv).
-
Add water (10 equiv).
-
Degas the reaction mixture by sparging with argon or nitrogen for 15-20 minutes.
-
Seal the vial and place it in front of a visible light source (e.g., two 34 W blue LED lamps). A fan may be used to maintain the reaction temperature near room temperature.
-
Irradiate the reaction mixture for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.
Mandatory Visualizations
Caption: Proposed Catalytic Cycle for Redox-Neutral Coupling.
Caption: General Experimental Workflow.
Applications in Drug Development
The ability to forge C(sp³)-C(sp³) bonds and construct all-carbon quaternary centers is of paramount importance in medicinal chemistry and drug development. Many biologically active natural products and synthetic drugs possess these structural features, which can significantly influence their pharmacological properties, including potency, selectivity, and metabolic stability.
The mild and functional group-tolerant nature of this photoredox methodology makes it particularly attractive for late-stage functionalization of complex molecules. This allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies. For instance, a core scaffold of a potential drug candidate could be modified by introducing various alkyl groups derived from a diverse set of alcohols via their this compound derivatives.
A notable application is the synthesis of complex natural products. For example, this methodology has been successfully employed in a concise synthesis of the trans-clerodane natural product, (+)-70.[1] The key step involved the coupling of a complex this compound, derived from a chiral tertiary alcohol, with 4-vinylfuran-2-one, proceeding with high diastereoselectivity to furnish the intricate carbon skeleton of the natural product. This highlights the potential of this method for the efficient construction of stereochemically rich and complex molecular architectures relevant to drug discovery.
Conclusion
The use of this compound in visible light photoredox catalysis provides a robust and reliable method for the generation of alkyl radicals from readily available alcohols. The resulting bench-stable this compound salts can be engaged in a variety of C-C bond-forming reactions, most notably for the construction of challenging quaternary carbon centers. The mild reaction conditions, broad substrate scope, and operational simplicity of this methodology make it a valuable tool for researchers in organic synthesis, medicinal chemistry, and drug development. The detailed protocols and data presented herein should serve as a practical guide for the implementation of this powerful synthetic strategy.
References
Application Notes and Protocols: Radical Deoxychlorination of Alcohols Using Cesium Oxalate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. However, traditional methods relying on S_N1 and S_N2 mechanisms often face limitations with sterically hindered secondary and tertiary alcohols, leading to undesired side reactions like carbocation rearrangements and elimination.[1] A modern approach utilizing a radical-based deoxychlorination of cesium oxalates offers a powerful alternative, providing access to complex alkyl chlorides with high efficiency and functional group tolerance.[1][2][3][4] This method is particularly advantageous for the synthesis of hindered secondary and tertiary alkyl chlorides.[1][2][4]
This protocol details a photoredox-catalyzed method for the radical deoxychlorination of alcohols. The alcohol is first converted to a bench-stable cesium oxalate (B1200264) salt, which then undergoes a radical-mediated chlorination.[5][6] The reaction is tolerant of various functional groups, including ketones, amides, and other alcohols.[1][2][3][4]
Reaction Principle and Mechanism
The deoxychlorination process is initiated by the visible-light-induced excitation of a photoredox catalyst. The excited catalyst then oxidizes the cesium oxalate, triggering a cascade of radical reactions that culminate in the formation of the alkyl chloride. The proposed catalytic cycle is depicted below.
Figure 1: Proposed mechanism for radical deoxychlorination.
Experimental Data
The following tables summarize the substrate scope and yields for the radical deoxychlorination of various tertiary and secondary alcohols.
Table 1: Deoxychlorination of Tertiary Alcohols [1]
| Entry | Substrate (this compound derived from) | Product | Yield (%) |
| 1 | 1-methylcyclohexan-1-ol | 1-chloro-1-methylcyclohexane | 87 |
| 2 | 1-methylcyclopentan-1-ol | 1-chloro-1-methylcyclopentane | 85 |
| 3 | 1-methylcycloheptan-1-ol | 1-chloro-1-methylcycloheptane | 67 |
| 4 | (+)-Sclareolide derivative | Corresponding alkyl chloride | 83 |
| 5 | Neopentyl type tertiary alcohol | Corresponding neopentyl chloride | 75 |
| 6 | Linalool oxide derivative | Corresponding tertiary chloride | 55 |
| 7 | Benzoyl-protected piperidine (B6355638) derivative | Corresponding tertiary chloride | 62 |
Table 2: Deoxychlorination of Secondary Alcohols [1]
| Entry | Substrate (this compound derived from) | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | (-)-Thujone derivative | Corresponding secondary alkyl chloride | 75 | 20:1 |
| 2 | (+)-Isomenthol | Corresponding secondary alkyl chloride | 68 | 20:1 |
| 3 | (-)-Menthol | Corresponding secondary alkyl chloride | 65 | 1.5:1 |
| 4 | Bridged bicyclic alcohol 1 | Corresponding secondary alkyl chloride | 72 | - |
| 5 | Bridged bicyclic alcohol 2 | Corresponding secondary alkyl chloride | 63 | - |
Experimental Protocols
1. General Procedure for the Synthesis of Cesium Oxalates
This two-step, one-pot procedure is adapted from the methodologies that have been previously reported.[5]
Figure 2: Workflow for this compound synthesis.
-
Step 1: To a solution of the alcohol (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF, 0.5 M), add methyl oxalyl chloride (1.2 equiv) dropwise at 0 °C.
-
Step 2: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Step 3: Concentrate the reaction mixture under reduced pressure.
-
Step 4: Dissolve the crude residue in a 4:1 mixture of THF and water (0.5 M).
-
Step 5: Add cesium hydroxide (B78521) monohydrate (CsOH·H₂O, 1.1 equiv) and stir the mixture at room temperature for 1-3 hours.
-
Step 6: Remove the solvent in vacuo.
-
Step 7: To ensure complete removal of water, azeotrope the resulting solid with toluene (3x) and dry under high vacuum to afford the this compound as a solid, which is typically used without further purification.
2. General Protocol for Radical Deoxychlorination
The following protocol is based on the optimized conditions for the photoredox-catalyzed deoxychlorination.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Radical Deoxychlorination of Cesium Oxalates for the Synthesis of Alkyl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis: Formation of Quaternary Centers by Redox-Neutral Fragment Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cesium Oxalate Mediated Synthesis of All-Carbon Quaternary Centers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of all-carbon quaternary centers, with a focus on methods involving cesium salts. Two primary strategies are detailed: the use of cesium oxalate (B1200264) in visible light photoredox catalysis and the broader application of the "cesium effect" in palladium-catalyzed asymmetric allylic alkylation.
Part 1: Visible Light Photoredox-Catalyzed Formation of All-Carbon Quaternary Centers Using Cesium Oxalate
Overview and Advantages
Visible light photoredox catalysis offers a powerful and mild method for the generation of tertiary alkyl radicals from readily available tertiary alcohols. In this context, this compound serves as a bench-stable and easily handled activating group. This redox-neutral approach avoids the need for stoichiometric reductants or oxidants and proceeds under gentle conditions, making it suitable for complex molecule synthesis. The reaction involves the coupling of tertiary radicals with electron-deficient alkenes to construct sterically congested all-carbon quaternary centers.
Reaction Principle and Catalytic Cycle
The reaction is initiated by the excitation of a photoredox catalyst (e.g., an iridium complex) with visible light. The excited photocatalyst then oxidizes the this compound salt of a tertiary alcohol, leading to a decarboxylation cascade that generates a tertiary alkyl radical. This radical subsequently adds to an electron-deficient alkene (Michael acceptor) to form a new carbon-carbon bond and a product radical. The catalytic cycle is completed by a single-electron transfer from the product radical to the oxidized photocatalyst, regenerating the ground-state catalyst and yielding the final product upon protonation.
Caption: Catalytic cycle for photoredox-mediated synthesis.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of all-carbon quaternary centers via photoredox-catalyzed coupling of cesium tertiary alkyl oxalates with various Michael acceptors.
| Entry | Tertiary Alcohol Precursor | Michael Acceptor | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | 1-Methylcyclohexanol | Benzyl (B1604629) acrylate | 85 | - |
| 2 | 1-Adamantanol | Dimethyl maleate | 93 | - |
| 3 | Cedrol | Benzyl acrylate | 78 | >20:1 |
| 4 | (-)-Isopulegol derivative | Methyl acrylate | 96 | 10:1 |
| 5 | Acyclic tertiary alcohol | 4-Vinylfuran-2-one | 98 | >20:1 |
Data compiled from published research on photoredox catalysis with cesium oxalates.[1][2]
Experimental Protocol: Synthesis of a Quaternary Center via Photoredox Catalysis
Materials:
-
Tertiary alcohol
-
Methyl chlorooxoacetate
-
Cesium hydroxide (B78521) (CsOH) solution
-
Photocatalyst (e.g., [Ir{dF(CF3)ppy}2(dtbbpy)]PF6)
-
Michael acceptor (e.g., benzyl acrylate)
-
Solvent: 3:1 Dimethoxyethane (DME) / Dimethylformamide (DMF)
-
Water (deionized)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Argon or Nitrogen gas
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
-
Visible light source (e.g., blue LED lamp)
Procedure:
Step 1: Preparation of the Cesium Alkyl Oxalate [1]
-
To a solution of the tertiary alcohol (1.0 equiv) in a suitable solvent (e.g., dichloromethane), add methyl chlorooxoacetate (1.2 equiv) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude methyl oxalate ester in a solvent mixture (e.g., THF/methanol) and add an aqueous solution of CsOH (1.1 equiv).
-
Stir the mixture for 1-2 hours at room temperature.
-
Remove the organic solvents under reduced pressure.
-
Add water to the residue and wash with a nonpolar solvent (e.g., hexanes) to remove any unreacted starting material.
-
Lyophilize or carefully concentrate the aqueous layer to obtain the solid cesium alkyl oxalate salt, which can be used without further purification.
Step 2: Photoredox-Catalyzed Coupling Reaction [2]
-
In a reaction vial equipped with a magnetic stir bar, combine the cesium alkyl oxalate (1.1 equiv), the Michael acceptor (1.0 equiv), and the iridium photocatalyst (0.01 equiv).
-
Add the 3:1 DME/DMF solvent mixture to achieve the desired concentration (e.g., 0.1 M).
-
Add deionized water (10 equiv).
-
Seal the vial and deoxygenate the mixture by sparging with argon or nitrogen for 15-20 minutes.
-
Place the reaction vial approximately 5-10 cm from a visible light source (e.g., a 26W blue LED lamp) and stir vigorously.
-
Maintain the reaction at room temperature, ensuring adequate cooling if the lamp generates heat.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired all-carbon quaternary compound.
Part 2: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) for All-Carbon Quaternary Centers
Overview and the "Cesium Effect"
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern synthetic chemistry for the enantioselective construction of C-C bonds, including all-carbon quaternary centers.[3][4] A common variant is the decarboxylative allylic alkylation (DAAA), which utilizes substrates like allyl enol carbonates.[5][6]
While direct protocols specifying this compound are not prominent in the literature for this transformation, the use of other cesium salts, particularly cesium carbonate (Cs2CO3), is known to have a beneficial impact, often referred to as the "cesium effect." This effect is attributed to the high solubility of cesium salts in organic solvents and the weakly coordinating nature of the large Cs+ cation, which can lead to more "naked" and therefore more reactive enolates.[5] This can result in improved reaction rates and sometimes altered selectivity.
Reaction Principle and Catalytic Cycle
The catalytic cycle begins with the coordination of a Pd(0) complex to the alkene of the allylic substrate. This is followed by oxidative addition to form a π-allyl-Pd(II) intermediate and release the leaving group (e.g., CO2 and an alkoxide from an allyl enol carbonate). A base then generates a nucleophile (or in the case of DAAA, the enolate is formed in situ). This nucleophile attacks the π-allyl complex, typically at one of the termini, to form the new C-C bond and regenerate the Pd(0) catalyst. The use of a chiral ligand on the palladium center directs the nucleophilic attack to create the product with high enantioselectivity.
Caption: Generalized catalytic cycle for Pd-catalyzed AAA.
Quantitative Data Summary
The following table presents representative data for the synthesis of α-quaternary ketones via Pd-catalyzed decarboxylative allylic alkylation of allyl enol carbonates.
| Entry | Ketone Precursor | Allyl Group | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 2-Methylcyclohexanone | Allyl | (S)-t-Bu-PHOX | 90 | 85 |
| 2 | 2-Methyl-1-tetralone | Allyl | L4* | 95 | 87 |
| 3 | Acyclic Ketone | Cinnamyl | PHOX derivative | 92 | 95 |
| 4 | Acyclic Ketone | Allyl | (R,R)-ANDEN-Phos | 88 | 91 |
L4 is a specific chiral phosphine (B1218219) ligand from cited literature. Data compiled from published research on Pd-catalyzed DAAA.[5]
Experimental Protocol: General Procedure for Pd-Catalyzed DAAA
Materials:
-
Allyl enol carbonate substrate (can be synthesized from the corresponding ketone)
-
Palladium precatalyst (e.g., Pd2(dba)3)
-
Chiral ligand (e.g., (S)-t-Bu-PHOX)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
Inert atmosphere glovebox or Schlenk line equipment
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
Procedure: [5]
Step 1: Catalyst Preparation (in a glovebox or under inert atmosphere)
-
In a dry reaction vial, add the palladium precatalyst (e.g., Pd2(dba)3, 0.025 equiv) and the chiral ligand (0.055 equiv).
-
Add a portion of the anhydrous, degassed solvent and stir the mixture at room temperature for 20-30 minutes to allow for complex formation.
Step 2: Allylic Alkylation Reaction
-
In a separate dry reaction vial, dissolve the allyl enol carbonate substrate (1.0 equiv) in the anhydrous, degassed solvent.
-
To the substrate solution, add the pre-formed catalyst solution via syringe.
-
Stir the reaction at the specified temperature (ranging from 0 °C to room temperature, depending on the substrate).
-
Monitor the reaction for the evolution of CO2 (bubbling) and by TLC or LC-MS for the consumption of the starting material. Reactions are typically complete within 1-12 hours.
-
Upon completion, concentrate the reaction mixture directly under reduced pressure.
Step 3: Purification
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the enantioenriched ketone bearing an all-carbon quaternary center.
Caption: General experimental workflow for synthesis.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. orgsyn.org [orgsyn.org]
- 3. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Enol Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic Enantioselective Synthesis of Acyclic Quaternary Centers: Palladium-Catalyzed Decarboxylative Allylic Alkylation of Fully Substituted Acyclic Enol Carbonates [organic-chemistry.org]
Application Notes and Protocols for Cesium-Based Scintillation Materials in Radiation Detection
A Note on Cesium Oxalate: Initial searches for "this compound" as a scintillation material did not yield any relevant results, indicating that this specific compound is not commonly used for this purpose. It is likely that the intended subject was a more common cesium-based scintillator. This document will therefore focus on prevalent and well-characterized cesium-based scintillators: Cesium Iodide (CsI), Cesium Lanthanum Lithium BromoChloride (CLLBC), and Cesium Lithium Yttrium Chloride (CLYC).
I. Application Notes
Introduction to Cesium-Based Scintillators
Cesium-based inorganic crystals are a cornerstone in the field of scintillation materials, offering a range of properties suitable for diverse radiation detection applications, from medical imaging to homeland security and high-energy physics.[1][2] These materials efficiently convert high-energy radiation, such as gamma rays and X-rays, into visible light, which can then be detected by a photosensor.[2] The choice of a specific cesium-based scintillator depends on the application's requirements for light output, energy resolution, decay time, and in some cases, the ability to detect different types of radiation like neutrons.[1][3]
Key Cesium-Based Scintillation Materials
This section details the properties and applications of prominent cesium-based scintillators.
Cesium Iodide is a widely used scintillator that can be utilized in its pure form or doped with activators like Thallium (CsI(Tl)) or Sodium (CsI(Na)) to enhance its scintillation properties.[1][4]
-
Undoped CsI (Pure CsI): Characterized by a fast decay time, making it suitable for fast timing applications.[5] However, its light output at room temperature is relatively low.[4]
-
Thallium-Doped Cesium Iodide (CsI(Tl)): One of the brightest scintillators known, with a very high light output.[5][6] Its emission spectrum is well-matched to silicon photodiodes.[5][6] The decay time of CsI(Tl) has multiple components, which allows for pulse shape discrimination to differentiate between different types of particles.[5][6] It is also rugged and not prone to cleavage, making it suitable for applications in harsh environments.[5][6]
-
Sodium-Doped Cesium Iodide (CsI(Na)): Offers a high light output, comparable to NaI(Tl), and its emission is well-matched to photomultiplier tubes.[4]
Applications of CsI:
-
Medical imaging (e.g., in CT scanners)[7]
-
Security and baggage scanning[8]
-
Oil and gas exploration (well logging)[5]
-
Space research[5]
CLLBC (Cs₂LiLaBr₄.₈Cl₁.₂:Ce) is a more recently developed elpasolite scintillator that offers the unique capability of detecting both gamma rays and neutrons, with excellent discrimination between the two.[9][10][11]
Key Properties of CLLBC:
-
Dual-Mode Detection: Can detect both gamma rays and neutrons, which is highly advantageous for applications in homeland security and nuclear non-proliferation.[9][10]
-
High Energy Resolution: Provides excellent energy resolution for gamma-ray spectroscopy, often better than that of NaI(Tl).[9][12]
-
Good Light Yield: Offers a high light output for both gamma and neutron detection.[13]
-
Pulse Shape Discrimination (PSD): Allows for effective differentiation between neutron and gamma-ray signals.[9][10]
Applications of CLLBC:
-
Homeland security for the detection of special nuclear materials.[12]
-
Nuclear safeguards and non-proliferation monitoring.
-
Neutron and gamma-ray spectroscopy.
CLYC (Cs₂LiYCl₆:Ce) is another elpasolite scintillator with dual-mode detection capabilities for both gamma rays and neutrons.[8][14][15]
Key Properties of CLYC:
-
Gamma and Neutron Detection: Efficiently detects both types of radiation.[14][15]
-
Good Energy Resolution: Offers good energy resolution for gamma rays.[8][14]
-
Pulse Shape Discrimination (PSD): Enables the separation of gamma and neutron events.[3]
-
Fast Decay Component: Possesses a very fast decay component which is beneficial for timing applications.[15][16]
Applications of CLYC:
-
Handheld radiation detectors (PRDs, SPRDs, and RIIDs).[3][17]
-
Neutron scattering experiments.
-
Nuclear physics research.[14]
Data Presentation
The following tables summarize the key quantitative properties of the discussed cesium-based scintillators.
Table 1: Properties of Cesium Iodide (CsI) Scintillators
| Property | CsI(Tl) | CsI(Na) | Pure CsI |
| Density (g/cm³) | 4.51[18] | 4.51 | 4.51[19] |
| Light Yield (photons/MeV) | 54,000[5][18] | ~85% of NaI(Tl)[5] | 4,000[19] |
| Primary Decay Time (ns) | ~1000 (with multiple components)[6][18] | 630 | 16[5][19] |
| Peak Emission (nm) | 550[6][18] | 420[5] | 315[5] |
| Refractive Index | 1.79[18] | 1.84 | 1.95 |
| Hygroscopic | Slightly[6][18] | Yes | Slightly[19] |
Table 2: Properties of CLLBC and CLYC Scintillators
| Property | CLLBC (Cs₂LiLaBr₄.₈Cl₁.₂:Ce) | CLYC (Cs₂LiYCl₆:Ce) |
| Density (g/cm³) | 4.08[10] | 3.31[15][17] |
| Light Yield (photons/MeV) | ~45,000[10][13] | 20,000[15][17] |
| Decay Time (ns) | ~120, 500 (average ~150)[10] | 1, 50, 1000[15][17] |
| Peak Emission (nm) | 420[10] | 370[15][17] |
| Energy Resolution @ 662 keV (%) | < 3.5[10] | 4.5 - 5.5[15] |
| Hygroscopic | Yes[10] | Yes[15][17] |
II. Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of cesium-based scintillation materials.
Crystal Synthesis and Growth
The Bridgman-Stockbarger method is a common technique for growing large, high-quality single crystals of cesium-based scintillators like CsI and CLYC.[9][20][21]
Objective: To grow a single crystal of a cesium-based scintillator (e.g., CsI(Tl) or CLYC).
Materials and Equipment:
-
High-purity raw materials (e.g., CsI and TlI for CsI(Tl); CsCl, LiCl, YCl₃, and CeCl₃ for CLYC)
-
Quartz or platinum crucible[9]
-
Vertical Bridgman furnace with multiple temperature zones[22]
-
Vacuum pumping system
-
Inert gas supply (e.g., Argon)
-
Seed crystal (optional, but recommended for controlled orientation)[21]
-
Carbon coating apparatus (for quartz crucibles)[9]
Procedure:
-
Raw Material Preparation:
-
Ensure the starting materials are of the highest purity (e.g., 99.999%).
-
For doped crystals, mix the host material and dopant in the desired molar ratio.
-
Pre-treat the raw materials to remove any moisture and oxygen by heating under vacuum.[9]
-
-
Crucible Preparation:
-
Thoroughly clean the crucible.
-
If using a quartz crucible, apply a thin carbon film to the inner surface to prevent the melt from sticking.[9]
-
-
Crucible Loading and Sealing:
-
Crystal Growth:
-
Place the sealed crucible in the Bridgman furnace.
-
Heat the furnace to a temperature above the melting point of the material to create a uniform melt.
-
Slowly lower the crucible through a temperature gradient. The typical lowering speed is in the range of 1-3 mm/h.[9]
-
The crystal will start to nucleate at the cooler end of the crucible (ideally on the seed crystal) and will grow as the crucible moves into the cooler zone.[21][22]
-
-
Cooling and Crystal Retrieval:
-
After the entire melt has solidified, slowly cool the crystal to room temperature over several hours to days to avoid thermal stress and cracking.
-
Carefully remove the crystal from the crucible.
-
-
Post-Growth Processing:
Caption: Workflow for Scintillator Crystal Growth using the Bridgman Method.
Performance Characterization
Objective: To determine the number of photons produced per unit of energy deposited by ionizing radiation.
Materials and Equipment:
-
Scintillator crystal coupled to a photosensor (Photomultiplier Tube - PMT or Silicon Photomultiplier - SiPM)
-
Radioactive source with a known gamma-ray energy (e.g., ¹³⁷Cs emitting 662 keV gamma rays)
-
High voltage power supply for the photosensor
-
Preamplifier and shaping amplifier
-
Multichannel Analyzer (MCA)
-
Oscilloscope
-
Reference scintillator with a known light yield (e.g., NaI(Tl))
Procedure:
-
Setup:
-
Optically couple the scintillator crystal to the photosensor using optical grease.
-
Place the assembly in a light-tight box.
-
Connect the photosensor to the high voltage supply, preamplifier, shaping amplifier, and MCA.
-
-
Calibration:
-
Place the reference scintillator in the setup.
-
Position the radioactive source at a fixed distance from the scintillator.
-
Acquire a pulse height spectrum using the MCA.
-
Identify the photopeak corresponding to the full energy deposition of the gamma rays. The channel number of this peak is proportional to the light yield.
-
-
Measurement:
-
Replace the reference scintillator with the test scintillator, keeping the geometry and all electronic settings identical.
-
Acquire a pulse height spectrum for the test scintillator.
-
Determine the channel number of the photopeak for the test sample.
-
-
Calculation:
-
The relative light yield of the test scintillator compared to the reference is the ratio of their photopeak channel numbers.
-
The absolute light yield can be calculated if the absolute light yield of the reference scintillator is known.
-
Objective: To quantify the detector's ability to distinguish between closely spaced energy depositions.
Procedure:
-
Follow the setup procedure as described in Protocol 2 for light yield measurement.
-
Acquire a pulse height spectrum from a monoenergetic gamma source (e.g., ¹³⁷Cs).
-
Fit the photopeak with a Gaussian function.
-
Determine the Full Width at Half Maximum (FWHM) of the photopeak from the Gaussian fit.
-
Calculate the energy resolution as: Energy Resolution (%) = (FWHM / Peak Position) x 100 where the Peak Position is the centroid of the photopeak.[2]
Caption: Experimental Workflow for Energy Resolution Measurement.
Objective: To measure the time it takes for the scintillation light output to decrease to 1/e of its maximum value.
Procedure:
-
Setup:
-
Use a similar setup to the light yield measurement, but replace the shaping amplifier and MCA with a fast digital oscilloscope or a time-to-digital converter (TDC).
-
-
Data Acquisition:
-
Expose the scintillator to the radiation source.
-
Capture the scintillation pulses directly from the anode of the PMT using the fast oscilloscope.
-
Average multiple pulses to improve the signal-to-noise ratio.
-
-
Analysis:
-
Fit the decaying part of the averaged pulse with one or more exponential decay functions of the form: I(t) = Σ Aᵢ * exp(-t / τᵢ) where I(t) is the intensity at time t, Aᵢ is the amplitude of the i-th component, and τᵢ is the decay time of the i-th component.
-
The values of τᵢ represent the decay time constants of the scintillator.
-
Objective: To determine the emission spectrum of the scintillator under optical (photoluminescence) and high-energy radiation (radioluminescence) excitation.
Procedure for Photoluminescence:
-
Setup:
-
Measurement:
-
Scan the emission monochromator to collect the emitted light at different wavelengths while keeping the excitation wavelength fixed.
-
The resulting plot of intensity versus wavelength is the photoluminescence spectrum.
-
Procedure for Radioluminescence:
-
Setup:
-
Expose the scintillator to an X-ray source or a gamma-ray source.
-
Collect the emitted scintillation light using a lens system and focus it onto the entrance slit of a monochromator coupled to a photodetector.
-
-
Measurement:
-
Scan the monochromator across the desired wavelength range and record the light intensity at each wavelength.
-
The resulting plot is the radioluminescence spectrum.
-
III. Signaling Pathway and Logical Relationships
Radiation Detection Signaling Pathway
The process of radiation detection using a scintillator involves a cascade of events, from the initial interaction of radiation with the crystal to the generation of an electronic signal.
Caption: Signaling Pathway from Radiation Interaction to Data Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. johncaunt.com [johncaunt.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
- 7. mdpi.com [mdpi.com]
- 8. CLYC | Scintillation Crystal - X-Z LAB [x-zlab.com]
- 9. CN102383195A - Bridgman method growth process of cesium iodide and thallium-doped cesium iodide monocrystalline - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. arxiv.org [arxiv.org]
- 12. High Resolution Gamma / Neutron Detectors | Berkeley Nucleonics [berkeleynucleonics.com]
- 13. rmdinc.com [rmdinc.com]
- 14. researchgate.net [researchgate.net]
- 15. osti.gov [osti.gov]
- 16. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 17. sympnp.org [sympnp.org]
- 18. [2305.17839] Absolute light yield of the EJ-204 plastic scintillator [arxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. arxiv.org [arxiv.org]
- 21. Bridgman–Stockbarger method - Wikipedia [en.wikipedia.org]
- 22. scribd.com [scribd.com]
- 23. ossila.com [ossila.com]
- 24. horiba.com [horiba.com]
Application Notes and Protocols: Cesium Oxalate in Quantum Dot Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of high-quality quantum dots (QDs) is pivotal for their application in diverse fields, including biomedical imaging, diagnostics, and therapeutics. Cesium lead halide perovskite quantum dots (CsPbX₃, where X = Cl, Br, I) have garnered significant attention due to their exceptional optoelectronic properties, such as high photoluminescence quantum yield (PLQY) and tunable emission wavelengths.[1][2] The conventional synthesis of these nanocrystals often employs cesium carbonate or cesium acetate (B1210297) as the cesium precursor. This document outlines a detailed application note and a proposed experimental protocol for the use of cesium oxalate (B1200264) as an alternative cesium precursor in the development of perovskite quantum dots via the hot-injection method.
While cesium oxalate is not a commonly documented precursor for quantum dot synthesis, its potential lies in the broader context of using metal oxalates for the synthesis of nanomaterials. This protocol is based on established methods for perovskite QD synthesis and is intended to serve as a foundational methodology for researchers exploring novel precursors.
Application Notes
The use of this compound as a precursor for quantum dot synthesis is an emerging area of investigation. The rationale for exploring this compound stems from the utility of other metal oxalates in nanomaterial synthesis, where they can serve as clean precursors that decompose into metal oxides or metals at elevated temperatures. In the context of perovskite quantum dot synthesis, this compound is expected to react with oleic acid to form a cesium oleate (B1233923) complex, which is the key reactive species in the widely used hot-injection method.
Potential Advantages of this compound:
-
Alternative Reactivity: The oxalate anion may offer different reaction kinetics compared to carbonate or acetate, potentially influencing the nucleation and growth of the quantum dots.
-
Decomposition Pathway: The thermal decomposition of the oxalate precursor could offer a different chemical environment during synthesis, which may affect the surface chemistry and defect density of the resulting quantum dots.
-
Exploration of New Precursor Chemistry: Investigating less common precursors like this compound can lead to new insights into the formation mechanisms of perovskite nanocrystals and potentially unlock novel material properties.
Quantitative Data Summary
The following table summarizes typical quantitative data for cesium lead halide quantum dots synthesized via the hot-injection method. The values presented for the hypothetical use of this compound are projected based on the expected similarities in the final product and are intended as a benchmark for initial experiments.
| Property | CsPbCl₃ | CsPbBr₃ | CsPbI₃ | Hypothetical CsPbBr₃ (from this compound) | References |
| Photoluminescence Quantum Yield (PLQY) | Up to 70% | Up to 90% | Up to 85% | Expected: 70-90% | [1][2][3] |
| Emission Peak Wavelength | 410 - 470 nm | 480 - 530 nm | 640 - 700 nm | Expected: 480 - 530 nm | [1][2] |
| Full Width at Half Maximum (FWHM) | 12 - 20 nm | 15 - 30 nm | 30 - 50 nm | Expected: 15 - 35 nm | [2] |
| Average Nanocrystal Size | 3 - 7 nm | 7 - 12 nm | 10 - 15 nm | Expected: 7 - 12 nm | [4] |
| Crystal Phase | Cubic | Cubic | Orthorhombic/Cubic | Expected: Cubic | [2] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of cesium lead halide quantum dots using this compound as the cesium precursor. This protocol is adapted from established hot-injection methods.[5][6]
Caution: Lead-based compounds are toxic. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Preparation of Cesium Oleate Precursor from this compound
Materials:
-
This compound (Cs₂C₂O₄)
-
Oleic Acid (OA)
-
1-octadecene (B91540) (ODE)
-
Three-neck round-bottom flask (50 mL)
-
Schlenk line
-
Heating mantle with temperature controller
-
Magnetic stirrer and stir bar
-
Syringe and needles
Procedure:
-
In a 50 mL three-neck flask, add this compound (e.g., 0.4 mmol), oleic acid (e.g., 1.25 mL), and 1-octadecene (15 mL).
-
Equip the flask with a magnetic stir bar, a thermocouple, and a condenser connected to a Schlenk line.
-
Heat the mixture to 120°C under vacuum for 1 hour with vigorous stirring to remove water and oxygen.
-
Switch the atmosphere to nitrogen or argon.
-
Increase the temperature to 150°C and maintain it until the this compound has completely reacted with the oleic acid to form a clear, slightly yellowish solution of cesium oleate. The reaction progress can be monitored by the cessation of gas evolution (carbon monoxide and carbon dioxide from oxalate decomposition) and the complete dissolution of the solid.
-
Cool the cesium oleate precursor solution to 100°C for storage under an inert atmosphere before injection.
Protocol 2: Hot-Injection Synthesis of CsPbBr₃ Quantum Dots
Materials:
-
Lead(II) Bromide (PbBr₂)
-
Oleic Acid (OA)
-
Oleylamine (B85491) (OAm)
-
1-octadecene (ODE)
-
Cesium oleate precursor solution (from Protocol 1)
-
Three-neck round-bottom flask (100 mL)
-
Schlenk line
-
Heating mantle with temperature controller
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Ice-water bath
-
Toluene (B28343) or hexane (B92381) (for washing)
-
Centrifuge and centrifuge tubes
Procedure:
-
In a 100 mL three-neck flask, combine PbBr₂ (e.g., 0.69 mmol), 1-octadecene (10 mL), oleic acid (1 mL), and oleylamine (1 mL).
-
Attach the flask to a Schlenk line, and degas the mixture under vacuum at 120°C for 30-60 minutes with stirring.
-
Switch the atmosphere to nitrogen or argon and increase the temperature to the desired synthesis temperature (typically between 140-200°C).[3] Allow the temperature to stabilize.
-
Rapidly inject a pre-heated (to ~100°C) aliquot of the cesium oleate precursor solution (e.g., 0.8 mL) into the hot reaction mixture.
-
Observe the immediate formation of a colloidal solution, often with a characteristic color change.
-
Allow the reaction to proceed for a short growth period, typically 5-10 seconds. The reaction time can be varied to control the size of the quantum dots.
-
Promptly quench the reaction by immersing the flask in an ice-water bath to rapidly cool the solution and halt nanocrystal growth.
-
Purification: a. Transfer the crude quantum dot solution to centrifuge tubes. b. Add an antisolvent such as methyl acetate or acetone (B3395972) to precipitate the quantum dots. c. Centrifuge the mixture (e.g., at 8000 rpm for 10 minutes). d. Discard the supernatant and re-disperse the quantum dot pellet in a non-polar solvent like toluene or hexane. e. Repeat the precipitation and re-dispersion steps one to two more times to ensure the removal of unreacted precursors and excess ligands.
-
Store the purified quantum dot solution in a sealed vial under an inert atmosphere and in the dark to prevent degradation.
Visualizations
Caption: Workflow for the synthesis of perovskite quantum dots using this compound.
Caption: Logical relationship for the proposed use of this compound in quantum dot synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. Perovskite Quantum Dots Synthesis [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Hot-Injection Synthesis Protocol for Green-Emitting Cesium Lead Bromide Perovskite Nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cesium Oxalate in Pharmaceutical Drug Formulation
Introduction
Cesium oxalate (B1200264) (Cs₂C₂O₄) is a highly soluble salt that has garnered interest in pharmaceutical research for its potential applications in drug formulation.[1] Its utility is primarily explored in the context of enhancing the solubility and modifying the release characteristics of poorly soluble active pharmaceutical ingredients (APIs).[1] By forming cesium salts or co-crystals with acidic APIs, cesium oxalate can significantly alter the physicochemical properties of the drug substance, potentially leading to improved bioavailability and more effective drug delivery systems.[1][] These application notes provide detailed protocols for the utilization of this compound as a reagent in the formulation of a hypothetical poorly soluble acidic drug, referred to as "Drug X."
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂Cs₂O₄ | [][3][4][5] |
| Molecular Weight | 353.83 g/mol | [][4][5] |
| Appearance | White crystalline powder | [1][4] |
| Solubility in Water | 76 g/100 mL (at 25 °C) | [3] |
| CAS Number | 1068-63-9 | [1][3][4] |
Application 1: Enhancement of Aqueous Solubility via Salt Formation
One of the primary applications of this compound in pharmaceutical formulation is to serve as a reactant for the formation of cesium salts of acidic APIs. This can lead to a significant increase in the aqueous solubility of the drug, which is a critical factor for its absorption and bioavailability.
Experimental Protocols
Protocol 1: Synthesis of Drug X Cesium Salt
This protocol outlines the laboratory-scale synthesis of the cesium salt of Drug X using this compound.
Materials and Equipment:
-
Drug X (acidic API)
-
This compound (reagent grade)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Reaction vessel
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
Procedure:
-
Dissolution of Reactants:
-
Dissolve 1.0 equivalent of Drug X in a minimal amount of methanol in a reaction vessel.
-
In a separate vessel, dissolve 0.5 equivalents of this compound in deionized water. The high solubility of this compound facilitates its use in aqueous solutions.[3]
-
-
Reaction:
-
Slowly add the aqueous solution of this compound to the methanolic solution of Drug X while stirring continuously at room temperature.
-
The formation of the cesium salt of Drug X may result in a precipitate, as the salt may be less soluble in the methanol-water mixture.
-
-
Isolation of the Product:
-
If a precipitate forms, continue stirring for 2-4 hours to ensure complete reaction.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.
-
-
Drying and Characterization:
-
Dry the isolated Drug X cesium salt in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, FTIR, DSC, and XRPD) to confirm its identity and purity.
-
Protocol 2: Determination of Aqueous Solubility
This protocol describes the shake-flask method for determining and comparing the aqueous solubility of Drug X and its cesium salt.[6][7]
Materials and Equipment:
-
Drug X and Drug X Cesium Salt
-
Phosphate (B84403) buffer solutions (pH 1.2, 4.5, and 6.8)
-
Scintillation vials
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system for quantification
Procedure:
-
Sample Preparation:
-
Add an excess amount of Drug X or Drug X Cesium Salt to separate vials containing 10 mL of each phosphate buffer.
-
Ensure that a solid excess is visible in each vial.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to 37°C and agitate for 24-48 hours to ensure equilibrium is reached.[8]
-
-
Sample Processing:
-
After equilibration, centrifuge the vials at a high speed to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with the appropriate mobile phase for HPLC analysis.
-
-
Quantification:
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved drug.
-
Perform each measurement in triplicate.
-
Hypothetical Quantitative Data
Table 2: Comparison of Aqueous Solubility of Drug X and Drug X Cesium Salt at 37°C
| Compound | pH 1.2 (mg/mL) | pH 4.5 (mg/mL) | pH 6.8 (mg/mL) |
| Drug X | 0.05 | 0.12 | 0.25 |
| Drug X Cesium Salt | 5.2 | 8.5 | 12.1 |
Application 2: Improvement of Dissolution Rate for Solid Dosage Forms
The enhanced solubility of the cesium salt of a drug is expected to translate into an improved dissolution rate, which can lead to faster drug absorption.
Protocol 3: In Vitro Dissolution Testing
This protocol details the comparative in vitro dissolution testing of immediate-release tablets formulated with Drug X and Drug X Cesium Salt.
Materials and Equipment:
-
Tablets containing Drug X and Drug X Cesium Salt (formulated with standard excipients)
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution medium: 900 mL of pH 6.8 phosphate buffer
-
Temperature controller set to 37°C
-
Automated sampling system or syringes with cannula filters
-
UV-Vis spectrophotometer or HPLC system for analysis
Procedure:
-
Apparatus Setup:
-
Set up the dissolution apparatus with the paddle speed at 50 RPM and the medium temperature at 37 ± 0.5°C.
-
-
Dissolution Test:
-
Place one tablet in each dissolution vessel.
-
Start the apparatus and collect samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.
-
-
Sample Analysis:
-
Filter the samples immediately.
-
Analyze the filtrate using a validated UV-Vis or HPLC method to determine the concentration of the dissolved drug.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug dissolved at each time point.
-
Plot the dissolution profiles (percentage dissolved vs. time).
-
Hypothetical Quantitative Data
Table 3: Comparative Dissolution Profile of Drug X and Drug X Cesium Salt in pH 6.8 Phosphate Buffer
| Time (minutes) | % Drug X Dissolved | % Drug X Cesium Salt Dissolved |
| 5 | 15 | 65 |
| 10 | 28 | 85 |
| 15 | 40 | 92 |
| 30 | 55 | 98 |
| 45 | 62 | 99 |
| 60 | 68 | 99 |
Application 3: Drug-Excipient Compatibility Assessment
Prior to formulation development, it is crucial to assess the compatibility of the API with various excipients.
Protocol 4: Drug-Excipient Compatibility Study
This protocol describes a method for evaluating the compatibility of Drug X Cesium Salt with common pharmaceutical excipients.[9][10]
Materials and Equipment:
-
Drug X Cesium Salt
-
Selected excipients (e.g., microcrystalline cellulose, lactose, magnesium stearate)
-
Glass vials
-
Stability chambers (e.g., 40°C/75% RH)
-
HPLC system for purity analysis
Procedure:
-
Sample Preparation:
-
Prepare binary mixtures of Drug X Cesium Salt and each excipient, typically in a 1:1 ratio by weight.
-
Prepare a control sample of Drug X Cesium Salt alone.
-
Store the samples in sealed glass vials.
-
-
Stress Conditions:
-
Expose the vials to accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).
-
-
Analysis:
-
At initial and subsequent time points (e.g., 1, 2, and 4 weeks), analyze the samples by HPLC.
-
Monitor for the appearance of new degradation peaks and any significant decrease in the assay of the parent drug.
-
Hypothetical Quantitative Data
Table 4: Drug-Excipient Compatibility Study Results for Drug X Cesium Salt (4 weeks at 40°C/75% RH)
| Mixture | Initial Assay (%) | Final Assay (%) | Appearance of Degradation Products | Compatibility |
| Drug X Cesium Salt (Control) | 100.0 | 99.5 | None | - |
| + Microcrystalline Cellulose | 100.0 | 99.3 | None | Compatible |
| + Lactose | 100.0 | 98.9 | Minor peak at RRT 1.2 | Compatible |
| + Magnesium Stearate | 100.0 | 99.1 | None | Compatible |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the development and characterization of a pharmaceutical formulation using this compound as a reagent.
Caption: Workflow for pharmaceutical formulation using this compound.
This compound presents a viable option as a reagent in pharmaceutical formulation for enhancing the solubility and dissolution rate of poorly soluble acidic drugs through the formation of cesium salts. The protocols and data presented herein, though based on a hypothetical drug, provide a framework for researchers and scientists in drug development to explore the potential benefits of this compound in their formulation strategies. As with any excipient or reagent, thorough compatibility and stability studies are essential to ensure the quality, safety, and efficacy of the final pharmaceutical product.
References
- 1. chemimpex.com [chemimpex.com]
- 3. Caesium oxalate - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Caesium oxalate | C2Cs2O4 | CID 13628982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. who.int [who.int]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. pharmtech.com [pharmtech.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for the Crystallization of Cesium Oxalate from Solution
Introduction
Cesium oxalate (B1200264) (Cs₂C₂O₄) is a salt of cesium and oxalic acid. Its controlled crystallization is crucial for various applications in materials science, analytical chemistry, and potentially in the development of pharmaceutical intermediates. These application notes provide detailed protocols for the synthesis and crystallization of cesium oxalate from aqueous and mixed-solvent systems. The methodologies are designed for researchers, scientists, and professionals in drug development who require high-purity crystalline this compound.
Physicochemical Properties
This compound is a white, crystalline solid. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | Cs₂C₂O₄ | [1] |
| Molecular Weight | 353.83 g/mol | [2] |
| Appearance | White powder/solid | [2][3] |
| Crystal System | Monoclinic | N/A |
| Solubility in Water | 76 g/100 mL (at 25 °C) | [3] |
| Thermal Decomposition | Decomposes to cesium carbonate and carbon monoxide upon heating. | [3] |
Experimental Protocols
Synthesis and Crystallization of this compound from Cesium Carbonate and Oxalic Acid in an Aqueous Solution
This protocol details the preparation of this compound crystals from the reaction of cesium carbonate and oxalic acid in water. The principle is based on the chemical reaction:
Cs₂CO₃ + H₂C₂O₄ → Cs₂C₂O₄ + H₂O + CO₂[3]
Materials:
-
Cesium carbonate (Cs₂CO₃), high purity
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O), high purity
-
Deionized water
-
Ethanol (optional, for enhancing precipitation)
-
Beakers and flasks
-
Magnetic stirrer and stir bar
-
Heating plate
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Drying oven or desiccator
Protocol:
-
Solution Preparation:
-
Prepare a solution of cesium carbonate by dissolving a calculated amount in deionized water. For example, dissolve 32.6 g (0.1 mol) of cesium carbonate in 100 mL of deionized water in a 250 mL beaker.
-
In a separate beaker, prepare a stoichiometric solution of oxalic acid. Dissolve 12.6 g (0.1 mol) of oxalic acid dihydrate in 100 mL of deionized water. Gentle heating may be required to fully dissolve the oxalic acid.
-
-
Reaction and Precipitation:
-
While stirring the cesium carbonate solution at room temperature, slowly add the oxalic acid solution dropwise.
-
Effervescence (release of CO₂) will be observed. Continue stirring for 30-60 minutes after the addition is complete to ensure the reaction goes to completion.
-
This compound will precipitate out of the solution as a white solid.
-
-
Crystallization (Slow Cooling Method):
-
To obtain larger crystals, heat the reaction mixture to 60-70 °C to dissolve the this compound precipitate. Ensure all the solid is dissolved.
-
Cover the beaker with a watch glass and allow it to cool slowly to room temperature undisturbed. For even slower cooling, the beaker can be placed in an insulated container.
-
Crystals will form as the solution cools and becomes supersaturated.
-
-
Crystal Isolation and Drying:
-
Once crystallization is complete, decant the supernatant.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.
-
For a higher yield, the crystals can be washed with a cold ethanol-water mixture, as this compound is less soluble in the presence of ethanol.[4]
-
Dry the crystals in a drying oven at a low temperature (e.g., 50-60 °C) or in a desiccator over a suitable desiccant.
-
Recrystallization for High-Purity Crystals (Slow Evaporation Method)
This protocol is for purifying this compound and growing well-defined single crystals.
Materials:
-
Crude this compound crystals
-
Deionized water
-
Crystallization dish
-
Filter paper
Protocol:
-
Preparation of a Saturated Solution:
-
In a beaker, add the crude this compound to a minimal amount of deionized water.
-
Gently heat the mixture while stirring until all the this compound dissolves, creating a saturated or near-saturated solution.
-
Filter the hot solution through a pre-warmed funnel with filter paper into a clean crystallization dish to remove any insoluble impurities.
-
-
Crystal Growth by Slow Evaporation:
-
Cover the crystallization dish with a piece of filter paper or a watch glass with a small opening to allow for slow evaporation of the solvent.[5]
-
Place the dish in a location with a stable temperature and minimal vibrations.
-
Over several days to weeks, as the solvent evaporates, the concentration of this compound will increase, leading to the formation of well-defined crystals.
-
-
Crystal Harvesting:
-
Once the crystals have reached the desired size, carefully remove them from the solution using tweezers.
-
Dry the crystals on a filter paper.
-
Data Presentation
Table 2: Solubility of this compound and Related Compounds
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| This compound (Cs₂C₂O₄) | Water | 25 | 76 | [3] |
| Cesium Carbonate (Cs₂CO₃) | Water | 15 | 260.5 | [6] |
| Cesium Carbonate (Cs₂CO₃) | Ethanol | - | 11 | [6] |
| Cesium Tetraoxalate | 1.0 M Oxalic Acid | 14 | Decreases with increasing oxalic acid concentration | [4] |
Note: Comprehensive solubility data for this compound at various temperatures and in different solvent systems is limited in the publicly available literature. The provided data for related cesium compounds can offer qualitative guidance for crystallization experiments.
Logical and Experimental Workflows
The following diagrams illustrate the chemical reaction for the synthesis of this compound and the experimental workflow for its crystallization.
Caption: Synthesis of this compound.
Caption: this compound Crystallization Workflow.
References
Application Notes and Protocols for the Hydrothermal Conversion of Metal Oxalates to Oxides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of metal oxides through the hydrothermal conversion of metal oxalates. This method offers a versatile and robust route to produce well-defined metal oxide nanoparticles with tunable physicochemical properties, which are of significant interest for various applications in drug development, including targeted drug delivery, bioimaging, and catalysis.
Introduction
The hydrothermal conversion of metal oxalates is a "bottom-up" synthesis technique that utilizes the decomposition of metal oxalate (B1200264) precursors in an aqueous solution under elevated temperature and pressure within a sealed vessel known as an autoclave. This method provides excellent control over the nucleation and growth of metal oxide crystals, allowing for the tailoring of particle size, morphology, and crystallinity. The use of metal oxalates as precursors is advantageous due to their often low solubility, which allows for a controlled release of metal ions during the hydrothermal process, leading to more uniform particle formation.
Metal oxide nanoparticles, such as iron oxide, zinc oxide, and cerium oxide, exhibit unique properties at the nanoscale that make them highly suitable for biomedical applications.[1][2][3] Their high surface-area-to-volume ratio allows for efficient drug loading, while their magnetic or optical properties can be exploited for targeted delivery and imaging.[1][4]
Data Presentation: Influence of Reaction Parameters
The physicochemical properties of the resulting metal oxide nanoparticles are highly dependent on the hydrothermal synthesis parameters. The following tables summarize the general trends observed for the conversion of various metal oxalates to their corresponding oxides.
| Metal Oxalate Precursor | Metal Oxide Product | Hydrothermal Temperature (°C) | Effect on Particle/Crystallite Size | Reference |
| Cerium Oxalate | Cerium Oxide (CeO₂) | 180 - 220 | Increasing temperature leads to larger crystallite sizes. The optimal temperature for conversion was found to be 200°C.[5] | [5] |
| Iron (II) Chloride (precursor to Iron Oxide) | Iron Oxide (Fe₃O₄) | 134 | Increasing precursor concentration (FeCl₂·4H₂O) from 0.25 g to 1.25 g resulted in a decrease in particle size from 31.1 nm to 15.4 nm.[6] | [6] |
| Zinc Acetate (B1210297) (precursor to Zinc Oxide) | Zinc Oxide (ZnO) | 100 - 200 | Crystallite size increased from 16.80 nm to 56.15 nm as the temperature was raised from 100°C to 200°C.[7] | [7] |
| Copper (II) Chloride | Copper Oxide (CuO) | 110 - 190 | Particle size increases with an increase in both temperature and reaction time.[8] | [8] |
| Plutonium (IV) Oxalate | Plutonium Dioxide (PuO₂) | 100 - 280 | Crystallite size increased from 8.7 nm to 24.8 nm with increasing temperature.[9] | [9] |
| Metal Oxalate Precursor | Metal Oxide Product | pH | Effect on Morphology and Particle Size | Reference |
| Cerium Oxalate | Cerium Oxide (CeO₂) | 1 | Optimal pH for the conversion of Ce₂(C₂O₄)₃·10H₂O to CeO₂.[5] | [5] |
| Thorium Oxalate | Thorium Dioxide (ThO₂) | > 1 | pH values above 1 are necessary to recover a solid phase.[10] | [10] |
| Uranyl Oxalates | Uranium Dioxide (UO₂₊ₓ) | 0.8 | Optimal pH for the quantitative precipitation of uranium dioxide.[11] | [11] |
| Metal Oxalate Precursor | Metal Oxide Product | Reaction Time (hours) | Effect on Conversion/Properties | Reference |
| Thorium Oxalate | Thorium Dioxide (ThO₂) | > 5 | Required for the hydrothermal treatment at temperatures above 220°C.[10] | [10] |
| Uranyl Oxalates | Uranium Dioxide (UO₂₊ₓ) | > 72 | Required for quantitative conversion.[11] | [11] |
| Iron Nitrate (B79036) | Iron Oxide (α-Fe₂O₃) | 12 | A simple hydrothermal method at 160°C for 12 hours.[12] | [12] |
| Copper (II) Acetate | Copper Oxide Nanowires | 10 | Optimal time for the formation of long and smooth nanowires.[13] | [13] |
Experimental Protocols
The following are detailed protocols for the hydrothermal synthesis of selected metal oxides from their oxalate precursors or related salts.
Protocol 1: Synthesis of Cerium Oxide (CeO₂) Nanoparticles
This protocol is adapted from the hydrothermal conversion of cerium oxalate.[5]
Materials:
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Oxalic acid (H₂C₂O₄)
-
Nitric acid (HNO₃, diluted)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Preparation of Cerium Oxalate Precursor:
-
Prepare a 0.1 M solution of cerium(III) nitrate hexahydrate and a 0.1 M solution of oxalic acid in deionized water.
-
Slowly add the oxalic acid solution to the cerium(III) nitrate solution with constant stirring. A white precipitate of cerium oxalate (Ce₂(C₂O₄)₃·10H₂O) will form.
-
Wash the precipitate three times with deionized water by centrifugation and resuspension.
-
Dry the cerium oxalate precursor in an oven at 50°C.
-
-
Hydrothermal Conversion:
-
Place 0.25 g of the dried cerium oxalate powder into a Teflon-lined autoclave.
-
Add 21 mL of diluted nitric acid to adjust the pH to 1.
-
Seal the autoclave and heat it to 200°C for 24 hours.
-
Allow the autoclave to cool down to room temperature naturally.
-
-
Product Recovery:
-
Collect the resulting cerium oxide powder by centrifugation.
-
Wash the product three times with deionized water.
-
Dry the final cerium oxide nanoparticles in an oven at 50°C.
-
Protocol 2: Synthesis of Iron Oxide (Fe₃O₄) Nanoparticles
This protocol describes a facile one-step hydrothermal approach for synthesizing iron oxide nanoparticles.[6]
Materials:
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Reaction Mixture Preparation:
-
Dissolve a specific amount of FeCl₂·4H₂O (e.g., 0.5 g for ~31 nm particles or 1.25 g for ~15 nm particles) in 25 mL of deionized water under vigorous stirring.
-
Add 2.5 mL of ammonium hydroxide to the solution and continue stirring in air for 10 minutes to allow for the oxidation of iron(II).
-
-
Hydrothermal Synthesis:
-
Transfer the reaction mixture to a Teflon-lined autoclave.
-
Seal the autoclave and heat it to 134°C for 3 hours.
-
Let the autoclave cool to room temperature.
-
-
Product Recovery:
-
Collect the black precipitate of iron oxide nanoparticles.
-
Wash the nanoparticles multiple times with deionized water.
-
Dry the product for further characterization and use.
-
Protocol 3: Synthesis of Zinc Oxide (ZnO) Nanostructures
This protocol is based on the hydrothermal treatment of a zinc salt solution.[7]
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Citric acid (optional, as a capping agent)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Reaction Mixture Preparation:
-
Dissolve 4.4 g of zinc acetate dihydrate in 1320 mL of deionized water with stirring.
-
(Optional) Add 2.2 g of citric acid to the solution and stir for another 10 minutes.
-
Slowly add 440 mL of 1 M sodium hydroxide solution.
-
-
Hydrothermal Synthesis:
-
Transfer the reaction mixture to a 2 L Teflon-lined autoclave.
-
Heat the autoclave for 24 hours at a desired temperature (e.g., 100°C for hexagonal rods, 160°C for flake-like roses).
-
-
Product Recovery:
-
Filter the resulting product and wash it three times with deionized water and then with ethanol.
-
Dry the final ZnO nanostructures.
-
Visualizations
Experimental Workflow for Hydrothermal Synthesis
Caption: General workflow for the hydrothermal synthesis of metal oxides from metal oxalate precursors.
Logical Relationship of Synthesis Parameters and Nanoparticle Properties
Caption: Influence of key synthesis parameters on the final properties of metal oxide nanoparticles.
Applications in Drug Development
Metal oxide nanoparticles synthesized via hydrothermal methods have shown great promise in various aspects of drug development.
-
Targeted Drug Delivery: Iron oxide nanoparticles, with their magnetic properties, can be guided to a specific tumor site using an external magnetic field, thereby increasing the local concentration of a conjugated anticancer drug and reducing systemic toxicity.[1] Zinc oxide and cerium oxide nanoparticles have also been investigated as carriers for targeted drug delivery.[2][3]
-
Cancer Therapy: Certain metal oxide nanoparticles, such as zinc oxide, exhibit selective cytotoxicity towards cancer cells, inducing apoptosis through the generation of reactive oxygen species.[2] This intrinsic anticancer activity can be combined with their drug-carrying capabilities for a synergistic therapeutic effect.
-
Bioimaging: The magnetic properties of iron oxide nanoparticles make them excellent contrast agents for Magnetic Resonance Imaging (MRI), enabling the visualization of tumors and the tracking of drug delivery vehicles in vivo.[1]
-
Antimicrobial Agents: Zinc oxide nanoparticles are known for their antibacterial properties, opening up possibilities for their use in developing new antimicrobial therapies.[14]
Conclusion
The hydrothermal conversion of metal oxalates to their corresponding oxides is a highly effective and tunable method for producing nanoparticles with desirable characteristics for drug development applications. By carefully controlling the synthesis parameters such as temperature, pH, and reaction time, researchers can fine-tune the size, morphology, and crystallinity of the resulting metal oxides to optimize their performance as drug carriers, therapeutic agents, and imaging probes. The protocols and data presented in these application notes serve as a valuable resource for scientists and professionals working at the interface of materials science and medicine.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Recent Advances in Zinc Oxide Nanoparticles (ZnO NPs) for Cancer Diagnosis, Target Drug Delivery, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Hydrothermal conversion of Cerium Oxalate into CeO2.nH2O oxide [xray.cz]
- 6. A Facile Hydrothermal Synthesis of Iron Oxide Nanoparticles with Tunable Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrothermal Synthesis of ZnO Superstructures with Controlled Morphology via Temperature and pH Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Synthesis of Nanocrystalline PuO2 by Hydrothermal and Thermal Decomposition of Pu(IV) Oxalate: A Comparative Study | MDPI [mdpi.com]
- 10. Hydrothermal Conversion of Thorium Oxalate into ThO2· n H2O Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reductive hydrothermal conversion of uranyl oxalates into UO2+x monitored by in situ XANES analyses - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. mdpi.com [mdpi.com]
- 14. Zinc Oxide Nanoparticles for Selective Destruction of Tumor Cells and Potential for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Separation of Cesium from Oxalate Filtrate in Radioactive Waste
For Researchers, Scientists, and Drug Development Professionals
Abstract
The effective separation of radioactive cesium, particularly the long-lived isotope ¹³⁷Cs, from oxalate (B1200264) filtrate is a critical step in the management and volume reduction of high-level liquid radioactive waste (HLLW). Oxalate precipitation is a common method to remove actinides and lanthanides from HLLW, resulting in an oxalate-rich filtrate containing heat-generating radionuclides such as cesium and strontium. This document provides detailed application notes and experimental protocols for the separation of cesium from this specific waste stream, with a primary focus on the neutralization-precipitation method. Alternative and complementary techniques such as solvent extraction and ion exchange are also discussed.
Introduction
High-level liquid waste generated from nuclear fuel reprocessing contains a complex mixture of fission products and actinides. The separation of long-lived, heat-emitting radionuclides like ¹³⁷Cs is paramount for safe, long-term waste management. A common strategy involves the precipitation of transuranic elements and lanthanides using oxalic acid. The resulting supernatant, referred to as oxalate filtrate, is consequently enriched in other fission products, including cesium and strontium. The high concentration of oxalic acid and other organic compounds in this filtrate presents a unique challenge for subsequent separation processes.
This document outlines a detailed methodology for the separation of cesium from a simulated oxalate filtrate matrix by pH-controlled neutralization and precipitation. This method allows for the sequential separation of different radionuclides, isolating cesium in the final solution for further treatment.
Separation Methodologies
Several methods can be employed for the removal of cesium from aqueous radioactive waste streams, including chemical precipitation, solvent extraction, and ion exchange.[1] The choice of method depends on the specific chemical composition of the waste stream. For oxalate-rich filtrates, a neutralization-precipitation technique has proven effective in laboratory-scale experiments using simulated waste.
Neutralization and Precipitation
This method leverages the differential solubility of metal oxalates and hydroxides at varying pH levels. By carefully adjusting the pH of the oxalate filtrate using a neutralizing agent like sodium hydroxide (B78521) (NaOH), different elements can be selectively precipitated, leaving cesium in the solution.
A study by Kim and Yoo demonstrated a sequential separation of strontium, iron, and ruthenium from a simulated oxalate filtrate, which effectively isolates cesium and molybdenum in the final supernatant.[2]
Key Separation Steps by pH Adjustment:
-
pH 3: Strontium is precipitated as strontium oxalate (SrC₂O₄·nH₂O).
-
pH 8: Iron and ruthenium are co-precipitated, likely as hydroxides or complexed forms.
-
Resulting Solution: Cesium and molybdenum remain in the filtrate.
Data Presentation
The following table summarizes the precipitation behavior of key elements from a simulated oxalate filtrate at different pH values, based on the work of Kim and Yoo.
| pH Value | Cesium (Cs) | Strontium (Sr) | Iron (Fe) | Ruthenium (Ru) | Molybdenum (Mo) | Precipitate Formed |
| 3 | Remains in Solution | >99% Precipitated | Remains in Solution | Remains in Solution | Remains in Solution | Sr(C₂O₄)·nH₂O |
| 8 | Remains in Solution | >99% Precipitated | >99% Precipitated | >99% Precipitated | Remains in Solution | Fe(OH)₃, Ru(OH)₃ (Co-precipitated) |
| >8 | Remains in Solution | >99% Precipitated | >99% Precipitated | >99% Precipitated | Remains in Solution | - |
Data is derived from the findings on the separation of cesium and strontium from simulated oxalate filtrate by neutralization.[2]
Experimental Protocols
This section provides a detailed protocol for the separation of cesium from a simulated oxalate filtrate via neutralization, based on the methodology described by Kim and Yoo.[2]
Preparation of Simulated Oxalate Filtrate
-
Stock Solutions: Prepare individual stock solutions of the elements of interest (e.g., Cs, Sr, Fe, Ru, Mo) from their nitrate (B79036) or chloride salts in dilute nitric acid (e.g., 2M HNO₃).
-
Organic Acids: Prepare stock solutions of oxalic acid and ascorbic acid.
-
Simulant Composition: Combine the stock solutions to achieve the desired final concentrations representative of the actual oxalate filtrate waste stream. A typical composition might include:
-
Cesium: ~500-1000 mg/L
-
Strontium: ~200-500 mg/L
-
Iron: ~500-1500 mg/L
-
Ruthenium: ~500-1000 mg/L
-
Molybdenum: ~1000-2000 mg/L
-
Oxalic Acid: ~0.1-0.5 M
-
Ascorbic Acid: ~0.05-0.2 M
-
Nitric Acid: ~2 M
-
Neutralization and Sequential Precipitation Protocol
-
Initial Setup: Place a known volume of the simulated oxalate filtrate in a reaction vessel equipped with a magnetic stirrer and a calibrated pH probe.
-
pH Adjustment to 3.0:
-
Slowly add a concentrated solution of sodium hydroxide (e.g., 10 M NaOH) dropwise to the stirred solution.
-
Continuously monitor the pH.
-
Stop the addition of NaOH when the pH reaches and stabilizes at 3.0. A fine precipitate of strontium oxalate should form.
-
-
Aging and Separation of Strontium Precipitate:
-
Allow the solution to age overnight with continuous stirring to ensure complete precipitation and equilibrium between the solid and liquid phases.
-
Separate the precipitate from the supernatant by filtration (e.g., using a 0.45 µm filter) or centrifugation.
-
Collect the filtrate for the next step. The solid is primarily strontium oxalate.
-
-
pH Adjustment to 8.0:
-
Take the filtrate from the previous step and place it in a clean reaction vessel with stirring.
-
Slowly add 10 M NaOH dropwise while monitoring the pH.
-
Continue addition until the pH stabilizes at 8.0. A co-precipitate of iron and ruthenium hydroxides will form.
-
-
Aging and Separation of Iron/Ruthenium Precipitate:
-
Age the solution overnight with stirring.
-
Separate the co-precipitate by filtration or centrifugation.
-
Collect the final filtrate.
-
-
Final Cesium-Containing Solution: The resulting supernatant contains cesium and molybdenum. This solution can then be directed to further processes like ion exchange or vitrification for final cesium immobilization.
Analytical Procedures
-
The concentrations of Cs, Sr, Fe, Ru, and Mo in the supernatant at each stage should be determined by Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectrophotometry (AAS).
-
The concentration of organic acids can be determined by measuring the Chemical Oxygen Demand (COD).
Alternative and Complementary Technologies
While neutralization-precipitation is effective for bulk separation, other technologies may be required for achieving high decontamination factors for cesium.
Solvent Extraction
Solvent extraction is a widely used technique for the selective separation of radionuclides. The Caustic-Side Solvent Extraction (CSSX) process, for example, has been successfully demonstrated for cesium removal from alkaline high-level waste at the Savannah River Site.[3][4] This process utilizes a calix[5]arene-crown-6 extractant. After the neutralization process described above, which results in an alkaline solution, a modified CSSX process could potentially be applied to selectively extract cesium from the final filtrate.
Ion Exchange
Ion exchange is another robust method for cesium separation. Various organic and inorganic ion exchange materials have been developed with high selectivity for cesium. After neutralization and removal of interfering cations, the cesium-rich filtrate could be passed through an ion exchange column packed with a cesium-selective resin or zeolite to capture the cesium ions. The presence of oxalate, however, can influence the sorption behavior of cesium on certain materials like illite, potentially reducing sorption efficiency.[5] Therefore, the selection of the ion exchange medium must be carefully considered for this specific chemical matrix.
Visualizations
Experimental Workflow
Caption: Workflow for Cesium Separation by Neutralization.
Logical Relationship of Separation Techniques
Caption: Cesium Separation Process Options.
References
Troubleshooting & Optimization
Technical Support Center: Cesium Oxalate Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to improve the yield of cesium oxalate (B1200264) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing cesium oxalate? There are two main industrial methods for synthesizing this compound. The most common involves the reaction of cesium carbonate with oxalic acid in an aqueous solution.[1] A second, high-yield method involves the thermal conversion of cesium carbonate under high pressure with carbon monoxide (CO) and carbon dioxide (CO2).[1][2][3]
Q2: Why is my this compound yield low in the high-pressure synthesis? Low yield in the gas-phase synthesis from cesium carbonate can be attributed to several factors:
-
Suboptimal Temperature: The reaction is highly temperature-dependent. The optimal range is typically between 310°C and 380°C.[1][4]
-
Incorrect Pressure: Sufficient partial pressures of both CO and CO2 are critical for driving the reaction forward. High pressures, potentially up to a combined 7.5 MPa, are often required.[4]
-
Formation of Intermediates: Cesium formate (B1220265) can form as an intermediate or byproduct, especially when hydrogen is present, which can lower the final oxalate yield if the conversion is incomplete.[2]
-
Melt Formation: this compound can form a melt at reaction temperatures, which may inhibit further reaction or require additional processing steps.[4]
Q3: How does using an inert support material improve the synthesis? Using an inert support material, such as gamma-alumina or activated carbon, offers several advantages:[2][4]
-
Prevents Melting: It inhibits the formation of a this compound melt, ensuring the reactant remains a powder that is easier to handle.[4]
-
Increases Surface Area: It disperses the cesium carbonate, increasing the available surface area for the gas-solid reaction.
-
Improves Reaction Rate: Porous materials like activated carbon can significantly improve the reaction rate and the yield of total carboxylates (formate and oxalate).[2][3]
Q4: Can other alkali carbonates be used to synthesize oxalates under similar conditions? No, the reaction of an alkali carbonate with CO and CO2 to form an oxalate is characteristic of cesium carbonate. When lithium, sodium, potassium, and rubidium carbonates are used under similar high-temperature conditions, the oxalate is scarcely produced.[1][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound synthesis.
Issue 1: Low or No Product Yield
dot
Caption: Troubleshooting flowchart for low this compound yield.
Issue 2: Product is a Fused Mass, Not a Powder (Gas-Phase Synthesis)
-
Cause: The reaction temperature may be high enough to cause the this compound product to melt.
-
Solution: Mix the initial cesium carbonate with a high-surface-area inert material, such as gamma-alumina or silica, before the reaction. A mass ratio of inert material to cesium salt of approximately 1:1 is often effective.[4] This mixture prevents the formation of a melt and results in a manageable powder product.[4]
Issue 3: High Levels of Cesium Formate Detected
-
Cause: This is particularly common when using H2 and CO2 as reactants. Cesium formate is a key intermediate in the conversion of carbonate to oxalate in this system.[2] Incomplete conversion leads to a mixture of formate and oxalate.
-
Solution: A two-step conversion can be effective. First, generate the formate-rich salt. Then, re-heat the salt under a CO and CO2 atmosphere. This second step enhances the conversion of formate to oxalate while suppressing decomposition.[2][3]
Quantitative Data Summary
The yield of this compound is highly dependent on the synthesis method and reaction conditions. The tables below summarize quantitative data from various studies.
Table 1: High-Pressure Synthesis Conditions and Yields
| Reactants | Support Material | Temperature (°C) | Pressure (MPa) | Time (h) | Max. Yield | Reference |
|---|---|---|---|---|---|---|
| Cs₂CO₃, CO, CO₂ | None | 380 | ~16 (11 CO₂, 5 CO) | 2 | 90.1% | [2] |
| Cs₂CO₃, CO, CO₂ | γ-Alumina | 320 - 330 | 3 - 7 | 1 - 18 | Not specified | [4] |
| Cs₂CO₃, CO₂, H₂ | Activated Carbon | 320 | ~3.2 (1.6 CO₂, 1.6 H₂) | 0.5 | 29.1% (Total Carboxylates) | [2] |
| Formate-rich salt, CO, CO₂ | Activated Carbon | 320 | Not specified | Not specified | 55.0% (Oxalate) |[2] |
Table 2: Influence of Support Material on Carboxylate Yield (Conditions: Cs₂CO₃ 2.0 mmol, Support 1.0 g, CO₂:H₂ = 16:16 atm, 320°C, 5 min)
| Support Material | Total Carboxylates Yield | Oxalate Fraction in Carboxylates | Reference |
| None | 29.1% | 38.8% | [2] |
| Activated Carbon (AC) | >80% (estimated from graph) | 4.7% | [2] |
| Silica (SiO₂) | ~50% (estimated from graph) | ~15% | [2] |
| Alumina (Al₂O₃) | ~40% (estimated from graph) | ~20% | [2] |
Experimental Protocols
Protocol 1: High-Pressure Synthesis from Cesium Carbonate, CO, and CO₂
This protocol is based on the high-yield thermal conversion method.
dot
Caption: Workflow for high-pressure this compound synthesis.
Methodology:
-
Reactant Preparation: Thoroughly mix cesium carbonate (Cs₂CO₃) with an equal mass of dry gamma-alumina (γ-Al₂O₃). This step is crucial to prevent melting and agglomeration of the product.[4]
-
Reactor Loading: Load the solid mixture into a suitable high-pressure autoclave reactor.
-
Purging: Seal the reactor and purge it several times with an inert gas, such as nitrogen, to remove air.
-
Pressurization: Introduce the reactant gases, carbon monoxide (CO) and carbon dioxide (CO₂), into the reactor. The combined pressure should be raised to the target level, for example, between 3 MPa and 7 MPa.[4]
-
Heating and Reaction: Begin stirring and heat the reactor to the target temperature, typically between 320°C and 330°C.[4] Maintain this temperature for a sufficient duration, ranging from 1 to 18 hours, to ensure complete conversion.[4]
-
Cooling and Depressurization: After the reaction period, cool the reactor to ambient temperature. Once cooled, slowly and safely vent the excess gas pressure.
-
Product Recovery: Open the reactor and collect the solid this compound/alumina mixture. The this compound can be separated or used in subsequent reactions.
Protocol 2: Aqueous Synthesis from Cesium Carbonate and Oxalic Acid
This protocol describes the straightforward acid-base precipitation method.
Methodology:
-
Prepare Cesium Carbonate Solution: Dissolve a known quantity of cesium carbonate (Cs₂CO₃) in deionized water.
-
Prepare Oxalic Acid Solution: In a separate container, prepare a stoichiometric equivalent solution of oxalic acid (H₂C₂O₄).
-
Precipitation: Slowly add the oxalic acid solution to the cesium carbonate solution while stirring. This compound (Cs₂C₂O₄) is highly soluble in water (76 g/100 mL at 25°C), so precipitation may not be immediate unless the solutions are highly concentrated.[1]
-
Isolation: To maximize yield from the solution, the water can be evaporated, or the solution can be cooled to decrease solubility, followed by filtration to collect the this compound crystals.
-
Drying: Dry the collected solid product in a desiccator or a vacuum oven at a mild temperature.
References
Technical Support Center: Thermal Decomposition of Cesium Oxalate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and performing the thermal decomposition of cesium oxalate (B1200264).
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal decomposition reaction for cesium oxalate?
A1: this compound (Cs₂C₂O₄) thermally decomposes to form cesium carbonate (Cs₂CO₃) and carbon monoxide (CO) gas. The balanced chemical equation for this reaction is:
Cs₂C₂O₄(s) → Cs₂CO₃(s) + CO(g)[1]
Q2: At what temperature does this compound decompose?
A2: The precise decomposition temperature of this compound can be influenced by experimental conditions such as the heating rate. However, the decomposition process is known to occur at elevated temperatures, with one source indicating the reaction proceeds at 300°C. For a precise determination under specific experimental conditions, thermogravimetric analysis (TGA) is the recommended technique.
Q3: What is the expected mass loss during the thermal decomposition of this compound?
A3: The theoretical mass loss can be calculated based on the stoichiometry of the decomposition reaction. The molar mass of this compound (Cs₂C₂O₄) is approximately 353.83 g/mol , and the molar mass of carbon monoxide (CO) is approximately 28.01 g/mol . The expected mass loss due to the evolution of carbon monoxide is approximately 7.92%.
Q4: Are there any intermediate steps in the decomposition of this compound?
A4: The primary decomposition pathway of anhydrous this compound is the direct conversion to cesium carbonate.[1] If the starting material is a hydrated form of this compound (Cs₂C₂O₄·nH₂O), an initial mass loss corresponding to the loss of water molecules (dehydration) will be observed at lower temperatures, prior to the decomposition of the oxalate.
Troubleshooting Guide
This guide addresses common issues encountered during the thermal decomposition of this compound using thermogravimetric analysis (TGA).
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Observed decomposition temperature is different from the expected value. | Heating Rate: A faster heating rate can lead to a higher apparent decomposition temperature. | Use a standardized, slower heating rate (e.g., 10 °C/min) for better resolution and comparability. |
| Atmosphere: The composition of the purge gas can influence the reaction. | Ensure a consistent and appropriate atmosphere (e.g., inert gas like nitrogen or argon) is used for all experiments. | |
| Sample Preparation: Differences in sample packing or particle size can affect heat transfer. | Ensure the sample is finely ground and packed consistently in the TGA pan. | |
| Unexpected mass loss steps are observed. | Presence of Hydrates: The starting material may be a hydrate, leading to an initial mass loss due to dehydration. | Dry the sample under vacuum at a low temperature before the TGA experiment or account for the water loss in the analysis. |
| Contamination: The sample may be contaminated with other substances. | Use high-purity this compound and clean the TGA instrument and sample pans thoroughly before use. | |
| Side Reactions: In a non-inert atmosphere, the evolved carbon monoxide could be oxidized. | Use an inert purge gas to prevent secondary reactions. | |
| Incomplete decomposition. | Final Temperature Too Low: The experiment may not have reached a high enough temperature for the decomposition to go to completion. | Extend the temperature range of the TGA experiment to ensure the final product (cesium carbonate) is stable. |
| Heating Rate Too High: A very fast heating rate may not allow sufficient time for the reaction to complete at each temperature. | Reduce the heating rate to allow the sample to reach thermal equilibrium. | |
| Irreproducible results. | Inconsistent Experimental Conditions: Variations in sample mass, heating rate, or gas flow rate between runs. | Standardize all experimental parameters and perform multiple runs to ensure reproducibility. |
| Instrument Calibration: The TGA instrument may not be properly calibrated for temperature and mass. | Regularly calibrate the TGA instrument using certified reference materials. |
Quantitative Data Summary
The following table summarizes the key quantitative data related to the thermal decomposition of this compound.
| Parameter | Value | Notes |
| Decomposition Reaction | Cs₂C₂O₄ → Cs₂CO₃ + CO | [1] |
| Reported Decomposition Temperature | ~300 °C | This value is from a stoichiometric problem and may not represent the onset temperature from a TGA curve. |
| Theoretical Mass Loss | ~7.92% | Calculated based on the molar masses of Cs₂C₂O₄ and CO. |
| Molar Mass of Cs₂C₂O₄ | 353.83 g/mol | |
| Molar Mass of Cs₂CO₃ | 325.82 g/mol | |
| Molar Mass of CO | 28.01 g/mol |
Experimental Protocol: Thermogravimetric Analysis (TGA)
This protocol outlines a general procedure for determining the thermal decomposition temperature of this compound.
1. Instrument Preparation:
- Ensure the TGA instrument is clean and calibrated for both temperature and mass according to the manufacturer's guidelines.
- Select an appropriate sample pan (e.g., alumina (B75360) or platinum).
- Set the purge gas to an inert gas, such as high-purity nitrogen or argon, with a consistent flow rate (e.g., 20-50 mL/min).
2. Sample Preparation:
- Accurately weigh 5-10 mg of finely ground this compound powder directly into the tared TGA sample pan.
- Record the exact initial mass of the sample.
3. TGA Measurement:
- Place the sample pan in the TGA furnace.
- Set the temperature program:
- Equilibrate at a starting temperature (e.g., 30 °C).
- Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature where the decomposition is complete and the resulting cesium carbonate is stable (e.g., 600 °C).
- Start the TGA experiment and record the mass loss as a function of temperature.
4. Data Analysis:
- Plot the percentage mass loss versus temperature to obtain the TGA curve.
- Determine the onset temperature of decomposition, which is typically calculated as the intersection of the baseline before the mass loss with the tangent of the steepest point of the mass loss curve.
- Calculate the experimental mass loss and compare it to the theoretical value.
Experimental Workflow
References
Cesium oxalate stability and incompatibility with strong oxidizers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and incompatibility of cesium oxalate (B1200264) with strong oxidizers.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of solid cesium oxalate under standard laboratory conditions?
A1: Solid this compound is chemically stable under standard ambient conditions, such as room temperature and pressure.[1] It is typically supplied as a white powder.[2] For optimal stability and to prevent degradation, it should be stored in a tightly closed container in a dry and cool place.[1][3][4]
Q2: What is the thermal stability of this compound and at what temperature does it decompose?
A2: this compound decomposes upon heating. The thermal decomposition reaction involves its reduction to cesium carbonate and carbon monoxide.[5]
Cs₂C₂O₄(s) → Cs₂CO₃(s) + CO(g)
Q3: Is this compound hygroscopic?
A3: There are varying reports regarding the hygroscopicity of cesium compounds. Some sources describe cesium salts like cesium hydroxide (B78521) and cesium fluoride (B91410) as hygroscopic.[7] The existence of this compound monohydrate (Cs₂C₂O₄·H₂O) indicates that it can absorb water.[5] However, some research has noted that alkyl cesium oxalates are bench-stable and non-hygroscopic. Given the potential for water absorption, it is recommended to store this compound in a dry environment.[1]
Q4: Why is this compound incompatible with strong oxidizers?
A4: this compound is incompatible with strong oxidizing agents due to the oxalate anion (C₂O₄²⁻), which can be readily oxidized.[1] Strong oxidizers can react exothermically and potentially vigorously with the oxalate, leading to the generation of heat, gas (such as carbon dioxide), and potentially creating a hazardous situation. Safety data sheets consistently list strong oxidizing agents as a key incompatibility for this compound.[1][4]
Troubleshooting Guide
Issue: Unexpected reaction or fuming when mixing this compound with another reagent.
Possible Cause: Inadvertent mixing with a strong oxidizing agent.
Solution:
-
Safety First: Immediately cease the experiment, and if necessary, evacuate the area and alert safety personnel.
-
Review Protocol: Carefully review your experimental protocol to identify any potential strong oxidizing agents that may have been introduced. Common strong oxidizers include permanganates, dichromates, chlorates, perchlorates, nitrates, and concentrated hydrogen peroxide.[8][9][10]
-
Consult Incompatibility Data: Refer to the Safety Data Sheet (SDS) for all reagents used in your experiment to check for incompatibilities. The SDS for this compound explicitly warns against mixing with strong oxidizing agents.[1]
-
Future Prevention: Ensure all researchers are aware of the incompatibility of this compound with strong oxidizers. Label all containers clearly and store this compound away from oxidizing agents.
Issue: this compound powder appears clumpy or has gained weight.
Possible Cause: Absorption of atmospheric moisture.
Solution:
-
Drying: If the integrity of the sample is not compromised for your application, you may be able to dry the this compound in a desiccator or under vacuum at a gentle temperature. Be cautious not to heat it to its decomposition temperature.
-
Storage: Ensure the this compound container is tightly sealed and stored in a desiccator or a controlled low-humidity environment to prevent further moisture absorption.[1][4]
Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | Cs₂C₂O₄ | [5] |
| Molar Mass | 353.83 g/mol | |
| Appearance | White solid/powder | [2] |
| Solubility in Water | 76 g / 100 mL (at 25 °C) | [5] |
| Storage | Store in a tightly closed, dry, and cool place | [1][3][4] |
Table 2: Incompatibility Profile of this compound
| Incompatible Material | Hazard | Reference |
| Strong Oxidizing Agents | Risk of vigorous exothermic reaction, gas generation. | [1][4] |
| Acids | May react to form oxalic acid. | [1] |
Experimental Protocols
Protocol 1: Qualitative Assessment of Thermal Stability (Demonstration)
Objective: To visually demonstrate the decomposition of this compound upon heating.
Materials:
-
This compound
-
Heat-resistant test tube
-
Bunsen burner or heating mantle
-
Gas delivery tube
-
Limewater (saturated calcium hydroxide solution)
-
Fume hood
Procedure:
-
Place a small amount (e.g., 0.5 g) of this compound into a heat-resistant test tube.
-
Set up a gas delivery tube leading from the test tube into a separate test tube containing limewater.
-
Ensure the entire apparatus is securely clamped within a fume hood.
-
Gently heat the test tube containing this compound.
-
Observe any changes in the appearance of the solid and the limewater.
-
Expected Observation: The this compound will decompose, producing carbon monoxide gas. The limewater will remain clear as carbon monoxide does not react with it. This protocol indirectly demonstrates decomposition by showing the absence of CO₂, which would be expected from the decomposition of many other metal oxalates.
Protocol 2: Demonstration of Incompatibility with a Strong Oxidizer (Potassium Permanganate)
Objective: To safely demonstrate the redox reaction between this compound and a strong oxidizing agent.
Materials:
-
This compound
-
Potassium permanganate (B83412) (KMnO₄) solution (0.02 M)
-
Dilute sulfuric acid (1 M)
-
Beaker
-
Stirring rod
-
Fume hood
-
Personal Protective Equipment (goggles, lab coat, gloves)
Procedure:
-
In a fume hood, dissolve a small amount of this compound (e.g., 0.1 g) in approximately 50 mL of deionized water in a beaker.
-
Acidify the solution by adding about 10 mL of 1 M sulfuric acid.
-
Slowly, and with constant stirring, add the potassium permanganate solution dropwise to the this compound solution.
-
Expected Observation: The deep purple color of the permanganate solution will disappear upon addition to the acidic oxalate solution. This indicates a redox reaction where the permanganate ion (MnO₄⁻) is reduced (and decolorized) and the oxalate ion (C₂O₄²⁻) is oxidized. This demonstrates the incompatibility and reactivity of this compound with a strong oxidizer.
Visualizations
Caption: Troubleshooting logic for this compound issues.
Caption: Workflow for testing this compound incompatibility.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Caesium oxalate - Wikipedia [en.wikipedia.org]
- 6. Thermal Stability of s-Block Elements: Carbonates, Nitrate & Hydrides | AESL [aakash.ac.in]
- 7. Caesium - Wikipedia [en.wikipedia.org]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. chlorates.exrockets.com [chlorates.exrockets.com]
- 10. nj.gov [nj.gov]
Technical Support Center: Purification of Synthesized Cesium Oxalate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of cesium oxalate (B1200264).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing cesium oxalate?
A1: this compound is typically synthesized through two primary routes:
-
Reaction of Cesium Carbonate with Oxalic Acid: This is a straightforward acid-base reaction where cesium carbonate reacts with oxalic acid in an aqueous solution to form this compound.[1]
-
Reaction of Cesium Carbonate with Carbon Monoxide and Carbon Dioxide: This method involves passing carbon monoxide and carbon dioxide over cesium carbonate at elevated temperatures (e.g., 380°C) to yield this compound.[1][2][3]
Q2: What are the likely impurities in my synthesized this compound?
A2: Depending on the synthesis method, common impurities may include:
-
Unreacted Starting Materials: Cesium carbonate or oxalic acid.
-
Byproducts: Cesium formate (B1220265) and cesium bicarbonate can form, particularly in syntheses involving carbon monoxide and carbon dioxide.[4][5]
Q3: What is the recommended general method for purifying crude this compound?
A3: The most commonly recommended method for purifying this compound is recrystallization.[4] Recrystallization from a hot alcohol solution, such as methanol (B129727), is a preferred embodiment in several synthesis procedures.[4][6]
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be determined by titration. The oxalate content can be quantified by titration with a standardized solution of a strong oxidizing agent like potassium permanganate (B83412) in an acidic solution.[7][8][9][10] The cesium content can be determined gravimetrically or by other analytical techniques.
Troubleshooting Guides
Crystallization & Recrystallization Issues
Problem: No crystals form upon cooling the recrystallization solution.
| Possible Cause | Solution |
| Solution is not saturated (too much solvent). | Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of this compound. To check for saturation, dip a glass stir rod into the hot solution and remove it. If a crystalline film forms on the rod as it cools, the solution is likely saturated. Then, allow the solution to cool again.[11] |
| Cooling is too rapid. | Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. Rapid cooling can sometimes inhibit nucleation.[12] |
| Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the solution or by adding a seed crystal of pure this compound.[13] |
Problem: The crystallized product is discolored (e.g., yellow).
| Possible Cause | Solution |
| Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use sparingly, as it can also adsorb some of the desired product. Filter the hot solution to remove the charcoal before cooling. |
| Decomposition of the product. | Ensure that the heating temperature during dissolution is not excessively high, as this could lead to thermal decomposition of the this compound. |
Problem: The yield of purified this compound is low.
| Possible Cause | Solution |
| Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound. Using an excessive amount will result in a significant portion of the product remaining in the mother liquor upon cooling.[11] |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely, which would result in product loss on the filter paper. |
| Incomplete crystallization. | After slow cooling to room temperature, cool the solution further in an ice-water bath to maximize the precipitation of the this compound.[12] |
Impurity Removal
Problem: My purified this compound is contaminated with cesium carbonate.
| Possible Cause | Solution |
| Incomplete reaction or carryover from synthesis. | Cesium carbonate has a different solubility profile than this compound. Recrystallization from a suitable solvent like hot methanol should effectively separate the two, as their solubilities will differ, especially upon cooling. Multiple recrystallizations may be necessary for high purity. |
| Basic reaction conditions during workup. | Ensure that the pH of the solution during purification is not highly basic, which might favor the presence of carbonate. |
Problem: My purified this compound contains cesium formate.
| Possible Cause | Solution |
| Byproduct formation during synthesis. | Cesium formate is a known byproduct in some synthesis routes.[5] Recrystallization is the primary method to address this. The difference in crystal structure and solubility between this compound and cesium formate in the chosen recrystallization solvent will allow for their separation. |
Experimental Protocols
General Recrystallization Protocol for this compound
This protocol is a general guideline. The optimal solvent volumes and temperatures may need to be adjusted based on the initial purity and quantity of the crude this compound.
1. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of methanol (or another suitable alcohol) to the flask.
- Gently heat the mixture on a hot plate while stirring until the this compound is completely dissolved. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained. Avoid adding excessive solvent.
2. Hot Filtration (if necessary):
- If the hot solution contains insoluble impurities, perform a hot gravity filtration.
- Place a funnel with fluted filter paper into the neck of a clean, pre-warmed Erlenmeyer flask.
- Pour the hot solution through the filter paper. Work quickly to prevent premature crystallization.
3. Crystallization:
- Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature, undisturbed.
- Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
4. Isolation of Crystals:
- Collect the purified this compound crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any remaining mother liquor.
5. Drying:
- Dry the crystals in a vacuum oven at a moderate temperature to remove any residual solvent. The final product should be a white, crystalline solid.
Quantitative Data
| Parameter | Value/Range | Reference/Comment |
| This compound Solubility in Water | 76 g / 100 mL (at 25°C) | [1] |
| Purity Assay | 97.5 - 102.5% (by titration) | This is a typical purity specification for commercially available this compound. |
Note: Specific quantitative data on the percentage yield and purity improvement after each purification step is highly dependent on the initial purity of the crude product and the precise experimental conditions used.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting this compound purification.
References
- 1. Caesium oxalate - Wikipedia [en.wikipedia.org]
- 2. Novel synthesis of oxalate from carbon dioxide and carbon monoxide in the presence of caesium carbonate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of oxalate from carbon monoxide and carbon dioxide in the presence of caesium carbonate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. EP3573945A1 - Production of this compound from cesium carbonate - Google Patents [patents.google.com]
- 5. Conversion of cesium carbonate to this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. EP3551606A1 - Process for the preparation of oxalic acid esters from this compound - Google Patents [patents.google.com]
- 7. Analytical procedures and methods validation for oxalate content estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Handling Hygroscopic Cesium Oxalate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hygroscopic cesium oxalate (B1200264).
Frequently Asked Questions (FAQs)
Q1: Is cesium oxalate hygroscopic? I've seen conflicting information.
A: Yes, this compound is generally considered to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. Many cesium salts exhibit hygroscopic properties.[1][2][3] However, the degree of hygroscopicity can be influenced by the specific form of the salt (e.g., alkyl cesium oxalates have been reported as nonhygroscopic) and the ambient humidity.[4] It is best practice to always handle this compound as a moisture-sensitive compound.
Q2: What are the visible signs that my this compound has absorbed moisture?
A: The most common sign of moisture absorption is a change in the physical state of the powder. You may observe:
-
Clumping or caking: The fine powder will begin to form lumps.
-
"Wet" or "pasty" appearance: In cases of significant moisture absorption, the powder may appear damp or even begin to dissolve.[5]
-
Bricking: The entire container of powder may solidify into a hard mass.[6]
Q3: How does moisture absorption affect my experiments?
A: Moisture absorption can significantly impact your experimental results in several ways:
-
Inaccurate Weighing: The absorbed water adds to the measured mass, leading to an overestimation of the amount of this compound used. This will affect molar calculations and stoichiometry.
-
Altered Solubility: The presence of water can change the solubility of this compound in your reaction solvent.
-
Reaction Kinetics and Yield: Unwanted water can alter reaction pathways, affect catalyst activity, or lead to the formation of byproducts, ultimately impacting the reaction rate and yield.
-
Degradation: The presence of moisture can potentially lead to the degradation of the compound over time.[7]
Q4: What are the proper storage conditions for this compound?
A: To minimize moisture absorption, this compound should be stored in a tightly sealed, airtight container.[5] For best results, store the container inside a desiccator with a suitable desiccant (e.g., silica (B1680970) gel, calcium chloride).[8][9] Store in a cool, dry place away from direct sunlight and sources of humidity.
Q5: Can I dry this compound that has been exposed to moisture?
A: It may be possible to dry this compound that has absorbed a small amount of moisture by heating it gently under a vacuum.[5][10] However, it is crucial to know the decomposition temperature of this compound to avoid degrading the compound. Overheating can cause it to decompose.[5] For critical applications, it is recommended to use a fresh, unopened container of the reagent.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent reaction yields or irreproducible results. | Inaccurate weighing due to moisture absorption. | 1. Use a fresh, unopened container of this compound. 2. Handle and weigh the compound in a controlled environment (glove box or glove bag with a dry atmosphere). 3. If a controlled environment is unavailable, weigh the compound quickly and ensure the container is sealed immediately after use. |
| This compound has formed hard clumps or a solid "brick" in the container. | Prolonged or significant exposure to atmospheric moisture. | 1. For lightly clumped material, you may be able to break up the clumps with a clean, dry spatula inside a glove box or under a stream of inert gas.[5] 2. For severely "bricked" material, it is not recommended for use in moisture-sensitive reactions as the water content will be high and unevenly distributed. It is best to discard it according to safety protocols. |
| Difficulty dissolving this compound in an anhydrous solvent. | The this compound may have absorbed moisture, introducing water into your anhydrous system. | 1. Ensure your solvent is truly anhydrous. 2. Use a fresh container of this compound and handle it under inert atmosphere to prevent moisture introduction. |
| Observed formation of unexpected byproducts. | Water introduced with the hygroscopic this compound may be participating in side reactions. | 1. Review your reaction scheme to determine if water could be a reactive species. 2. Follow the strict handling protocol for hygroscopic reagents outlined below. |
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂Cs₂O₄ | [11][12] |
| Molar Mass | 353.83 g/mol | [11][12] |
| Appearance | White powder/solid | [11][12] |
| Solubility in Water | 76 g/100 mL (at 25 °C) | [12] |
| Storage Class | 11 (Combustible Solids) |
Experimental Protocols
Protocol for Handling and Weighing Hygroscopic this compound
This protocol is designed to minimize moisture absorption during handling and weighing for moisture-sensitive applications.
Materials:
-
This compound
-
Glove box or glove bag with a dry, inert atmosphere (e.g., nitrogen or argon)
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Airtight container for the this compound
Procedure:
-
Prepare the Controlled Environment: Ensure the glove box or glove bag has a low-humidity atmosphere. If using a glove box, check the moisture and oxygen levels.
-
Equilibrate Materials: Place the sealed container of this compound, spatula, and weighing vessel inside the glove box antechamber. Allow sufficient time for the atmosphere to be replaced with the inert gas.
-
Transfer to Main Chamber: Move all materials from the antechamber into the main chamber of the glove box.
-
Weighing:
-
Tare the analytical balance with the weighing vessel.
-
Open the this compound container.
-
Quickly transfer the desired amount of this compound to the weighing vessel using the spatula.
-
Immediately and tightly seal the main this compound container.
-
Record the mass of the this compound.
-
-
Use in Experiment: Use the weighed this compound immediately in your reaction within the controlled environment.
-
Storage: Store the main container of this compound in a desiccator inside or outside the glove box, depending on laboratory protocols.
Mandatory Visualization
Caption: Troubleshooting workflow for issues with hygroscopic this compound.
References
- 1. Caesium chloride - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. hepatochem.com [hepatochem.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. tutorchase.com [tutorchase.com]
- 6. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 7. researchgate.net [researchgate.net]
- 8. Safe Lab Reagent Storage Guide | Best Practices 2025 [labdisposable.com]
- 9. researchgate.net [researchgate.net]
- 10. How To [chem.rochester.edu]
- 11. Caesium oxalate | C2Cs2O4 | CID 13628982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Caesium oxalate - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Precipitation of Cesium Tetraoxalate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the precipitation conditions for cesium tetraoxalate (CsH₃(C₂O₄)₂·2H₂O). Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to ensure successful and efficient precipitation.
Frequently Asked Questions (FAQs)
Q1: What is cesium tetraoxalate and why is it used?
Cesium tetraoxalate is a crystalline salt that is particularly useful as an intermediate in the purification and conversion of cesium from various solutions, including those containing fission products.[1] Its precipitation allows for the separation of cesium from other elements, such as aluminum.[1] The resulting cesium tetraoxalate can then be calcined (heated) to form cesium carbonate, a versatile precursor for other cesium salts and glasses.[1]
Q2: What is the difference between cesium oxalate (B1200264) (Cs₂C₂O₄) and cesium tetraoxalate (CsH₃(C₂O₄)₂·2H₂O)?
The primary distinction lies in their chemical composition and solubility.
-
Cesium Oxalate (Cs₂C₂O₄): This is the neutral salt of cesium and oxalic acid. Some sources describe it as soluble in water.
-
Cesium Tetraoxalate (CsH₃(C₂O₄)₂·2H₂O): This is an acidic salt, which precipitates from cesium-rich solutions upon the addition of excess oxalic acid.[1] It is the focus of this guide, as its precipitation is a key step in cesium purification processes developed at Oak Ridge National Laboratory (ORNL).[1]
Q3: What is the optimal concentration of oxalic acid for precipitation?
The optimal free oxalic acid concentration to minimize the solubility of cesium tetraoxalate is between 0.8 M and 0.9 M.[1] Increasing the oxalic acid concentration from 0.6 M to 1.25 M generally decreases the solubility of cesium tetraoxalate.[1] However, at concentrations higher than 1.0 M, there is a risk of co-precipitating oxalic acid, which can affect the purity of the final product.[1]
Q4: What is the expected yield for this precipitation process?
Under optimal conditions—using the correct excess of oxalic acid—more than 90% of the cesium can be precipitated as cesium tetraoxalate.[1] When starting from cesium alum, a yield of 70% can be achieved, with the remaining cesium in the solution being recyclable.[1]
Q5: How can I convert the precipitated cesium tetraoxalate to other cesium compounds?
Cesium tetraoxalate can be readily converted to cesium carbonate by calcination at 450°C.[1] The cesium carbonate can then be dissolved and reacted with the appropriate acid to form other salts. For example:
-
Cesium Chloride (CsCl): Add a stoichiometric amount of hydrochloric acid (HCl) to the cesium carbonate solution, warm to expel CO₂, and evaporate to dryness.[1]
-
Cesium Sulfate (Cs₂SO₄): Add a stoichiometric amount of dilute sulfuric acid (H₂SO₄) to the cesium carbonate solution and evaporate to near dryness.[1]
Data Presentation
Effect of Oxalic Acid Concentration on Cesium Tetraoxalate Solubility
This table summarizes the key quantitative data on how the concentration of oxalic acid affects the solubility of cesium tetraoxalate at a constant temperature.
| Oxalic Acid Concentration (M) | Solubility of CsH₃(C₂O₄)₂·2H₂O ( g/liter ) |
| 0.6 | 13.0 |
| 0.8 | 8.0 |
| 1.0 | 6.5 |
| 1.25 | 5.5 |
| Data sourced from ORNL report; Temperature: 14°C; Stirring Time: 1 hour.[1] |
Experimental Protocols
Protocol for Precipitation of Cesium Tetraoxalate from Cesium Salt Solutions
This protocol is based on the process developed at Oak Ridge National Laboratory.[1]
Objective: To precipitate cesium as cesium tetraoxalate from an aqueous solution.
Materials:
-
Cesium salt solution (e.g., Cesium Chloride or Cesium Alum)
-
Oxalic Acid (H₂C₂O₄)
-
Stirring apparatus (magnetic stirrer)
-
Temperature control system (e.g., water bath)
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Drying oven
Methodology:
-
Solution Preparation: Prepare a solution containing the cesium salt. The concentration of cesium can range from 10 to 25 g/liter .[1]
-
Temperature Control: Cool the cesium salt solution to 14°C using a water bath.
-
Precipitant Addition: While stirring, add a solution of oxalic acid to achieve a final free oxalic acid concentration of 0.8 M to 0.9 M.
-
Note: It is crucial to account for the oxalic acid that will be consumed to form the cesium tetraoxalate precipitate when calculating the amount to add.[1]
-
-
Precipitation: Continue stirring the mixture at 14°C for approximately 1 hour to ensure complete precipitation.[1]
-
Filtration: Separate the precipitated cesium tetraoxalate crystals from the solution by filtration.
-
Washing (Optional): To remove soluble impurities, a wash step with a cold solution containing an optimal concentration of oxalic acid may be performed.
-
Drying: Dry the collected crystals in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.
Mandatory Visualization
Caption: Workflow for precipitating cesium tetraoxalate.
Troubleshooting Guide
References
Preventing melt formation during high-temperature cesium oxalate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the high-temperature synthesis of cesium oxalate (B1200264). Our focus is to address common challenges, particularly the prevention of melt formation during the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of melt formation during the high-temperature synthesis of cesium oxalate?
A1: Melt formation is often caused by the formation of cesium formate (B1220265) as an intermediate product in the reaction of cesium carbonate with carbon dioxide and hydrogen.[1] This intermediate has a lower melting point than the other reactants and the final product, leading to a molten phase during the synthesis.
Q2: Why is it important to prevent melt formation?
A2: Preventing the formation of a melt is crucial for several reasons. A molten reaction mixture can be difficult to handle and may require additional processing steps like grinding or powdering before the this compound can be used in subsequent reactions.[2] Furthermore, uncontrolled melting can lead to inconsistencies in the final product and potential corrosion of the reactor materials.[1]
Q3: What is the most effective method to prevent melt formation?
A3: The most effective method to inhibit melting is to combine the cesium salt (e.g., cesium carbonate) with a porous, inert support material.[1][2] This dispersion of the reactant prevents the agglomeration and melting of the cesium formate intermediate.[1]
Q4: What are suitable inert support materials?
A4: Porous materials that do not interfere with the reaction are ideal. Examples include activated carbon, alumina, and silica (B1680970).[1][2] Activated carbon has been shown to be particularly effective in improving the reaction rate and yield of total carboxylates.[3]
Q5: What are the typical reaction conditions for high-temperature this compound synthesis?
A5: Reaction conditions can vary, but typically involve temperatures ranging from 250°C to 400°C and pressures from 1 MPa to 7.5 MPa.[2] The gaseous reactants can be a mixture of carbon dioxide (CO₂) and carbon monoxide (CO), or carbon dioxide and hydrogen (H₂).[2][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction mixture is melting or has formed a solid mass. | Formation of cesium formate intermediate without a support material. | Disperse the cesium carbonate on a porous inert support like activated carbon, alumina, or silica before the reaction.[1][2] |
| High reaction temperature. | Optimize the reaction temperature. A typical range is 300°C to 375°C, with a preferred range of 310°C to 335°C.[2] | |
| Low yield of this compound. | Sub-optimal reaction conditions. | Adjust the reaction temperature, pressure, and reaction time. Ensure proper mixing of reactants. |
| Dominant formation of formate. | Consider a two-step process where the formate-rich salt is re-heated under a CO and CO₂ atmosphere to enhance the oxalate fraction.[1] | |
| Difficulty in handling the final product. | Melt formation led to a solidified mass. | Employ an inert support material during the synthesis to obtain a powdered product that is easier to handle.[1][2] |
| Inconsistent product quality. | Non-uniform reaction conditions due to melting. | Using a support material ensures a more homogeneous reaction environment, leading to more consistent product quality. |
Data Presentation
Table 1: Comparison of this compound Synthesis With and Without an Inert Support
| Parameter | Unsupported Cesium Carbonate | Cesium Carbonate on Activated Carbon Support | Reference |
| Melt Formation | Prone to melting due to formate intermediate formation. | Inhibited; the product remains a powder. | [1][2] |
| Product Handling | Difficult; requires grinding of the solidified melt. | Easy; product is a manageable powder. | [1][2] |
| Reaction Rate | Slower reaction rate. | Accelerated reaction rate. | [1] |
| Total Carboxylate Yield (Formate + Oxalate) | Lower yields observed in some studies. | Significantly increased yields. | [1] |
| Oxalate Fraction | Can be low, with formate being the dominant product. | Can be enhanced in a two-step process. | [1] |
Experimental Protocols
Protocol 1: High-Temperature this compound Synthesis using an Inert Support
Objective: To synthesize this compound while preventing melt formation.
Materials:
-
Cesium Carbonate (Cs₂CO₃)
-
Inert Support Material (e.g., Activated Carbon, γ-Alumina, or Silica)
-
Carbon Dioxide (CO₂)
-
Carbon Monoxide (CO) or Hydrogen (H₂)
-
High-pressure reactor
Procedure:
-
Preparation of the Reactant Mixture:
-
Thoroughly mix the cesium carbonate with the chosen inert support material. A typical ratio is 2.0 mmol of Cs₂CO₃ to 1.0 g of support.[1]
-
-
Reactor Setup:
-
Load the mixture into a high-pressure reactor.
-
-
Reaction Conditions:
-
Pressurize the reactor with the desired gas mixture (e.g., CO₂ and CO, or CO₂ and H₂). A typical pressure range is 1 MPa to 7.5 MPa.[2]
-
Heat the reactor to the target temperature, typically between 300°C and 375°C.[2] A preferred range is 310°C to 335°C.[2]
-
Maintain these conditions for the desired reaction time, which can range from 1 to 18 hours.[2]
-
-
Cooling and Product Recovery:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully depressurize the reactor.
-
The resulting product will be a powder mixture of this compound and the inert support, which can be used for subsequent reactions.
-
Mandatory Visualization
Caption: Workflow comparing unsupported and supported synthesis methods.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. EP3573945A1 - Production of this compound from cesium carbonate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. EP3551606A1 - Process for the preparation of oxalic acid esters from this compound - Google Patents [patents.google.com]
Technical Support Center: Optimizing Cesium Oxalate Synthesis
Welcome to the technical support center for the synthesis of cesium oxalate (B1200264). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes, particularly in overcoming the low conversion of cesium formate (B1220265) to cesium oxalate.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no conversion of cesium formate directly to this compound?
A1: The direct thermal conversion of cesium formate to this compound is known to be challenging and often results in low yields.[1][2][3] The formate to oxalate coupling reaction (FOCR) is influenced by the alkali metal cation, with yields typically following the order K > Na > Rb > Cs > Li.[1][2] Some studies report no oxalate formation from the direct heating of cesium formate.[1] The primary competing reaction is the decomposition of cesium formate to cesium carbonate, especially in the presence of moisture.[1][2][3][4][5]
Q2: What is the more common and effective method for synthesizing this compound?
A2: A more prevalent and successful approach involves starting with cesium carbonate and reacting it with a mixture of carbon dioxide (CO₂) and hydrogen (H₂) or carbon monoxide (CO) and carbon dioxide (CO₂).[4][6][7][8][9] In these reactions, cesium formate is often formed as an intermediate, which is then converted to this compound in situ or in a subsequent step.[4][8]
Q3: What are the critical parameters influencing the yield of this compound?
A3: Several factors significantly impact the conversion efficiency:
-
Temperature: An optimal temperature range is crucial. For instance, temperatures between 300°C and 400°C are often cited, but exceeding the optimal temperature can lead to the decomposition of oxalate back to carbonate.[2][4][8][9]
-
Gaseous Atmosphere: The composition and partial pressures of reactant gases (CO₂, H₂, CO) are critical.[4][6][8][9] A two-step approach with different gas compositions for formate and oxalate formation can improve yields.[4]
-
Catalysts and Supports: Using a support material like activated carbon can enhance the reaction rate and yield of total carboxylates (formate and oxalate).[4][10]
-
Presence of Water: Moisture is a significant inhibitor of the formate to oxalate coupling reaction and promotes the formation of cesium carbonate.[2][3][5] Ensuring anhydrous conditions is critical.
-
Reaction Time: Sufficient reaction time is necessary for the conversion to proceed, but prolonged times at high temperatures can lead to product decomposition.[2][4]
Q4: Can a catalyst be used to improve the conversion of formate to oxalate?
A4: Yes, catalysts and promoters can influence the reaction. While the direct conversion of cesium formate is challenging, studies on other alkali formates have shown that bases like potassium hydroxide (B78521) (KOH) can be effective catalysts for the FOCR.[2][3][11] For cesium-specific reactions, the use of cesium carbonate itself or the addition of cesium hydroxide can play a role in the reaction mechanism, particularly in the deprotonation of the formate anion.[4][11]
Troubleshooting Guide: Low this compound Yield
This guide provides a systematic approach to diagnosing and resolving issues leading to low conversion rates.
| Symptom | Potential Cause | Recommended Action |
| Low or no oxalate detected; starting material (cesium formate) largely unreacted. | Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 10-20°C, within the recommended range (e.g., 320°C - 400°C), while monitoring the conversion.[2][4] |
| Insufficient reaction time. | Increase the reaction time. Monitor the reaction progress at different time points to determine the optimal duration. | |
| High yield of cesium carbonate instead of this compound. | Presence of moisture in the reactants or reaction system. | Ensure all reactants, solvents, and gases are thoroughly dried. Perform the reaction under an inert, anhydrous atmosphere.[2][3][5] |
| Reaction temperature is too high, leading to oxalate decomposition. | Reduce the reaction temperature. The optimal temperature for oxalate formation may be lower than the temperature at which it starts to decompose.[2] | |
| Incorrect gaseous atmosphere. | Review and adjust the composition and partial pressures of the reaction gases (CO₂, H₂, CO) as per established protocols.[4][9] | |
| Formation of cesium formate from cesium carbonate is successful, but subsequent conversion to oxalate is low. | The gaseous atmosphere is not optimal for the formate-to-oxalate conversion step. | Consider a two-step process. After formate formation (e.g., with CO₂ and H₂), replace the atmosphere with one that favors oxalate formation (e.g., CO and CO₂).[4][10] |
| Lack of a suitable promoter for formate deprotonation. | Ensure sufficient cesium carbonate is present, as it can act as a base to facilitate the deprotonation of the formate anion.[4] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound from Cesium Carbonate
This protocol is based on the principle of first forming cesium formate and then converting it to this compound under a different gaseous atmosphere.[4][10]
Step 1: Formation of Cesium Formate-Rich Salt
-
Preparation: Load cesium carbonate (Cs₂CO₃) supported on activated carbon into a high-pressure autoclave reactor.
-
Reaction Conditions:
-
Cooling and Gas Exchange: Cool the reactor to room temperature and safely vent the CO₂/H₂ gas mixture.
Step 2: Conversion to this compound
-
Gas Introduction: Introduce a mixture of carbon monoxide (CO) and carbon dioxide (CO₂) into the reactor containing the formate-rich salt.
-
Reaction Conditions:
-
Re-heat the reactor to a temperature in the range of 320-380°C.[4]
-
Maintain the reaction for a period sufficient to convert the formate to oxalate (e.g., 1-2 hours).
-
-
Product Recovery: Cool the reactor, vent the gases, and recover the solid product for analysis.
Protocol 2: Analytical Quantification of this compound
Accurate quantification of the product is essential to determine the reaction yield.
-
Sample Preparation: Dissolve a precisely weighed amount of the final product in deionized water.
-
Analytical Method:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and selective method for quantifying oxalate.[12]
-
Use a suitable column for organic acid analysis.
-
The mobile phase can be a buffered aqueous solution with an organic modifier (e.g., acetonitrile).
-
Set the mass spectrometer to detect the specific mass-to-charge ratio of the oxalate anion.
-
-
Enzymatic Assays: Commercially available kits use oxalate oxidase to degrade oxalate, and the resulting hydrogen peroxide can be detected colorimetrically or fluorometrically.[13][14][15]
-
-
Quantification: Create a calibration curve using known concentrations of a this compound standard to accurately determine the concentration in the experimental sample.
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
References
- 1. Formate as a key intermediate in CO 2 utilization - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02220F [pubs.rsc.org]
- 2. Stepping Stones in CO2 Utilization: Optimizing the Formate to Oxalate Coupling Reaction Using Response Surface Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.uva.nl [pure.uva.nl]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Conversion of cesium carbonate to this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. Caesium oxalate - Wikipedia [en.wikipedia.org]
- 8. EP3551606A1 - Process for the preparation of oxalic acid esters from this compound - Google Patents [patents.google.com]
- 9. EP3573945A1 - Production of this compound from cesium carbonate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of cesium oxalate and potassium oxalate in catalysis
A Comparative Guide to Cesium and Potassium Oxalate (B1200264) in Catalysis
For researchers and professionals in drug development and scientific research, the choice of reagents can significantly impact the efficiency, yield, and viability of a synthetic pathway. Among the various salts used in catalysis, cesium oxalate and potassium oxalate have emerged as important players in distinct catalytic domains. This guide provides a comparative analysis of their performance, supported by experimental data, to aid in the selection of the appropriate catalyst for specific applications.
At a Glance: this compound vs. Potassium Oxalate
| Feature | This compound | Potassium Oxalate |
| Primary Catalytic Role | Co-catalyst/reagent in visible light photoredox catalysis | Reagent in palladium-catalyzed decarboxylative cross-coupling |
| Key Advantages | Bench-stable, non-hygroscopic, easy to handle | Utilized in CO-free synthesis of esters |
| Typical Reaction | Generation of alkyl radicals from alcohols for C-C bond formation | Synthesis of aromatic and alkenyl esters from aryl/alkenyl halides |
| Performance Note | In photoredox reactions, other alkali oxalates (Li, Na, K) show similar reactivity | Effective in decarboxylative coupling where CO gas is avoided |
Performance in Catalysis: A Tale of Two Mechanisms
Cesium and potassium oxalates are not typically used interchangeably, as they excel in different types of catalytic transformations.
This compound in Visible Light Photoredox Catalysis
This compound has proven to be a valuable reagent in visible light photoredox catalysis, particularly for the generation of alkyl radicals from tertiary and secondary alcohols. These radicals can then participate in carbon-carbon bond-forming reactions, such as the formation of quaternary centers.
A key advantage of using this compound is its physical properties; it is a bench-stable, non-hygroscopic solid that is easy to handle and purify.[1] While this compound is often chosen for these favorable properties, it is important to note that other alkali metal oxalates, including lithium, sodium, and potassium oxalates, have been reported to provide similar results in this type of reaction.[1]
Experimental Data: this compound in Radical Coupling
The following data summarizes the yield of coupled products from various tertiary alcohol-derived cesium oxalates with benzyl (B1604629) acrylate.
| Substrate (this compound derived from) | Product Yield (%) |
| 1-methyl-1-cyclohexanol | 95 |
| 1-ethyl-1-cyclohexanol | 93 |
| 1-isopropyl-1-cyclohexanol | 73 |
| 1-phenyl-1-cyclohexanol | 88 |
| 1-methyl-1-cyclopentanol | 92 |
Data sourced from Overman, L. E., et al. J. Am. Chem. Soc. 2015, 137 (35), 11270–11273.[1]
Potassium Oxalate in Palladium-Catalyzed Decarboxylative Cross-Coupling
Potassium oxalate monoesters are utilized in palladium-catalyzed decarboxylative cross-coupling reactions to synthesize aromatic and alkenyl esters.[2][3][4] This method provides an alternative to traditional carbonylation reactions that often require toxic carbon monoxide gas and high pressures.[2] The reaction proceeds through a proposed five-coordinate Pd(II) transition state.[2][5]
Experimental Data: Potassium Oxalate in Ester Synthesis
The following table presents the yields for the synthesis of various aromatic esters via the Pd-catalyzed decarboxylative coupling of potassium oxalate monoesters with aryl bromides.
| Aryl Bromide | Product Ester | Yield (%) |
| 4-Methoxybromobenzene | Ethyl 4-methoxybenzoate | 95 |
| 4-Chlorobromobenzene | Ethyl 4-chlorobenzoate | 85 |
| 2-Methylbromobenzene | Ethyl 2-methylbenzoate | 78 |
| 1-Bromonaphthalene | Ethyl 1-naphthoate | 92 |
| 3-Bromopyridine | Ethyl nicotinate | 75 |
Data sourced from Shang, R., et al. J. Am. Chem. Soc. 2009, 131 (16), 5738–5739.[2][4]
Experimental Protocols
General Procedure for Visible Light Photoredox Catalysis with this compound
A representative procedure for the coupling of a tertiary alcohol-derived this compound with an electron-deficient alkene is as follows:
-
To an oven-dried vial equipped with a magnetic stir bar is added the this compound salt (1.1 equivalents) and a photocatalyst such as Ir(ppy)2(dtbbpy)PF6 (1 mol %).
-
The vial is sealed with a septum and purged with nitrogen for 15 minutes.
-
The electron-deficient alkene (1.0 equivalent) and the solvent (a mixture of DME and DMF) are added via syringe.
-
Water (10 equivalents) is then added.
-
The reaction mixture is stirred and irradiated with a blue LED lamp (e.g., 34 W) at room temperature.
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
This is a generalized procedure based on the work of Overman and coworkers.[1]
General Procedure for Pd-Catalyzed Decarboxylative Coupling with Potassium Oxalate
A typical protocol for the synthesis of aromatic esters using potassium oxalate monoester is as follows:
-
In a reaction tube, the aryl halide (1.0 equivalent), potassium oxalate monoester (1.5 equivalents), a palladium catalyst such as Pd(TFA)2 (1 mol %), and a phosphine (B1218219) ligand such as dppp (B1165662) (1.5 mol %) are combined.
-
The tube is sealed and evacuated and backfilled with an inert gas such as argon.
-
A solvent, for instance, N-methylpyrrolidone (NMP), is added.
-
The reaction mixture is heated to the specified temperature (e.g., 120 °C) and stirred for the designated time.
-
After cooling to room temperature, the mixture is diluted and the product is extracted and purified by methods like column chromatography.
This is a generalized procedure based on the work of Liu, Fu, and coworkers.[2][4]
Reaction Mechanisms and Visualizations
Visible Light Photoredox Catalysis with this compound
The proposed mechanism involves the single-electron oxidation of the this compound by the excited photocatalyst. This is followed by a rapid decarboxylation to generate an alkyl radical, which then adds to the Michael acceptor.
Caption: Proposed catalytic cycle for photoredox-mediated radical generation from this compound.
Palladium-Catalyzed Decarboxylative Cross-Coupling with Potassium Oxalate
The catalytic cycle is believed to start with the oxidative addition of the aryl halide to a Pd(0) species. This is followed by ligand exchange with the potassium oxalate monoester, decarboxylation, and finally, reductive elimination to yield the ester product and regenerate the Pd(0) catalyst.
Caption: Proposed catalytic cycle for Pd-catalyzed decarboxylative coupling with potassium oxalate.
Conclusion
Both cesium and potassium oxalate serve as effective reagents in modern catalytic transformations. The choice between them is dictated by the specific reaction chemistry. This compound is a well-regarded choice for photoredox-catalyzed radical generation due to its excellent physical properties, although potassium oxalate can perform similarly. In contrast, potassium oxalate monoesters are key reagents in palladium-catalyzed decarboxylative ester synthesis, offering a valuable route that avoids the use of carbon monoxide. Researchers should consider the distinct reactivity profiles and experimental conditions outlined in this guide to make an informed decision for their synthetic endeavors.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Synthesis of Aromatic Esters via Pd-Catalyzed Decarboxylative Coupling of Potassium Oxalate Monoesters with Aryl Bromides and Chlorides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of aromatic esters via Pd-catalyzed decarboxylative coupling of potassium oxalate monoesters with aryl bromides and chlorides. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Cesium Oxalate and Rubidium Oxalate for Researchers
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount. This guide provides a detailed comparison of the physicochemical properties, synthesis, and relevant biological activities of cesium oxalate (B1200264) and rubidium oxalate, supported by experimental data and protocols.
I. Comparative Analysis of Physicochemical Properties
Cesium oxalate and rubidium oxalate, as alkali metal salts of oxalic acid, share some similarities but also exhibit key differences in their properties that can be critical for experimental design and application. A summary of their fundamental properties is presented below.
| Property | This compound | Rubidium Oxalate |
| Molecular Formula | Cs₂C₂O₄ | Rb₂C₂O₄ |
| Molar Mass | 353.83 g/mol [1] | 258.95 g/mol [2] |
| Appearance | White crystalline solid/powder[1][3] | Colorless crystals or white powder[2][4] |
| Solubility in Water | 76 g/100 mL (25 °C)[3] | While some sources describe it as soluble, others state it is highly insoluble. A definitive quantitative value is not consistently reported.[4][5] |
| Crystal Structure | Monoclinic (monohydrate)[6] | Monoclinic (monohydrate)[4] |
| Thermal Decomposition | Decomposes to cesium carbonate and carbon monoxide. The precise decomposition temperature is not consistently reported.[6] | Decomposes at 507–527 °C, yielding rubidium carbonate, carbon monoxide, and subsequently carbon dioxide and oxygen.[4] |
II. Experimental Protocols: Synthesis of Cesium and Rubidium Oxalate
Detailed methodologies for the synthesis of cesium and rubidium oxalate are crucial for researchers requiring these compounds for their work. Below are common laboratory-scale synthesis procedures.
Synthesis of this compound
Method 1: From Cesium Carbonate and Oxalic Acid (Aqueous Reaction)
This method is a straightforward acid-base reaction.
-
Dissolution: Dissolve cesium carbonate (Cs₂CO₃) in deionized water. In a separate vessel, dissolve a stoichiometric amount of oxalic acid dihydrate (H₂C₂O₄·2H₂O) in deionized water.
-
Reaction: Slowly add the oxalic acid solution to the cesium carbonate solution with constant stirring. Carbon dioxide gas will evolve. The reaction is as follows: Cs₂CO₃ + H₂C₂O₄·2H₂O → Cs₂C₂O₄·H₂O + CO₂ + 2H₂O.[3]
-
Crystallization: Concentrate the resulting solution by gentle heating to induce crystallization.
-
Isolation: Cool the solution and collect the this compound monohydrate crystals by filtration.
-
Drying: Dry the crystals in a desiccator or under vacuum at room temperature.
Method 2: High-Temperature Gas-Solid Reaction
This method involves the reaction of cesium carbonate with carbon monoxide and carbon dioxide at elevated temperatures.
-
Reaction Setup: Place cesium carbonate (Cs₂CO₃) in a suitable high-pressure reactor.
-
Gas Introduction: Charge the reactor with carbon monoxide (CO) and carbon dioxide (CO₂) gases.
-
Heating: Heat the reactor to 380 °C. The reaction is: Cs₂CO₃ + CO → Cs₂C₂O₄.[3]
-
Cooling and Isolation: After the reaction is complete, cool the reactor and isolate the this compound product.
Synthesis of Rubidium Oxalate
Method 1: From Rubidium Carbonate and Oxalic Acid
Similar to the synthesis of this compound, this is a common and reliable method.
-
Reagent Preparation: Prepare an aqueous solution of rubidium carbonate (Rb₂CO₃). Separately, prepare an aqueous solution of oxalic acid (H₂C₂O₄).
-
Reaction: Gradually add the oxalic acid solution to the rubidium carbonate solution while stirring. Effervescence due to CO₂ evolution will be observed. The reaction is: Rb₂CO₃ + H₂C₂O₄ → Rb₂C₂O₄ + H₂O + CO₂.[4]
-
Product Isolation: Concentrate the resulting solution and cool to crystallize rubidium oxalate.
-
Purification: Collect the crystals by filtration, wash with a small amount of cold water, and dry.
Method 2: Thermal Decomposition of Rubidium Formate (B1220265)
This method provides an alternative route to rubidium oxalate.
-
Heating: Heat solid rubidium formate (HCOORb) in a suitable apparatus.
-
Decomposition: The thermal decomposition yields rubidium oxalate and hydrogen gas: 2HCOORb → Rb₂C₂O₄ + H₂.[4]
-
Isolation: The solid residue is rubidium oxalate.
III. Biological Activity and Signaling Pathways
For researchers in drug development and life sciences, understanding the biological effects of reagents is critical. The oxalate anion, common to both cesium and rubidium oxalate, has been shown to modulate cellular signaling pathways, particularly in renal cells. This is of significant interest in the study of kidney diseases, including nephrolithiasis.
Oxalate-Induced Stress Signaling
Experimental evidence indicates that oxalate exposure can selectively activate the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) signaling pathways in renal epithelial cells. These pathways are key regulators of cellular responses to stress, inflammation, and apoptosis. The activation of p38 MAPK by oxalate has been linked to the re-initiation of DNA synthesis in these cells.
Below is a diagram illustrating the logical flow of this signaling pathway.
IV. Applications in Research and Development
Both cesium and rubidium oxalate serve as valuable tools in various research and industrial applications.
This compound has been utilized in:
-
Organic Synthesis: As a reagent in visible light photoredox catalysis for the generation of alkyl radicals from alcohols.
-
Materials Science: In the preparation of cesium-based materials with unique electronic and optical properties.
-
Analytical Chemistry: As a standard for the quantification of cesium.
Rubidium Oxalate finds applications in:
-
Inorganic Synthesis: As a precursor for the synthesis of other rubidium compounds and coordination polymers.
-
Materials Research: In the study of the crystal structures of oxalate-containing materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rubidium oxalate | C2O4Rb2 | CID 13955568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rubidium oxalate - Wikipedia [en.wikipedia.org]
- 5. americanelements.com [americanelements.com]
- 6. Hydrothermal conversion of Cerium Oxalate into CeO2.nH2O oxide [xray.cz]
Unveiling the Crystalline Architecture: An X-ray Diffraction Analysis of Cesium Oxalate
A comparative guide for researchers, scientists, and drug development professionals on the crystal structure of cesium oxalate (B1200264), benchmarked against other alkali metal oxalates. This guide provides a comprehensive overview of its crystallographic parameters, detailed experimental protocols for analysis, and a visual workflow of the single-crystal X-ray diffraction process.
The precise characterization of a substance's crystal structure is paramount in the fields of materials science and drug development. X-ray diffraction (XRD) stands as the definitive technique for elucidating the three-dimensional atomic arrangement within a crystalline solid. This guide focuses on the crystal structure of cesium oxalate (Cs₂C₂O₄), a compound of interest due to the diverse coordination chemistry of the oxalate ligand and the influence of the large cesium cation on the crystal packing. By comparing its structural parameters with those of other alkali metal oxalates, we can gain valuable insights into the effects of cation size on the crystal lattice.
Comparative Crystallographic Data of Alkali Metal Oxalates
The crystal structures of alkali metal oxalates reveal interesting trends related to the size of the cation. This compound crystallizes in the monoclinic system, a common crystal system for such salts. A detailed comparison of its crystallographic data with that of potassium and rubidium oxalates is presented below.
| Parameter | This compound (Cs₂C₂O₄) | Potassium Oxalate (K₂C₂O₄) | Rubidium Oxalate (β-Rb₂C₂O₄) |
| Crystal System | Monoclinic | Orthorhombic | Orthorhombic |
| Space Group | P2₁/c | Pbam | Pbam |
| a (Å) | 6.62146(5) | 10.91176(7) | 11.28797(7) |
| b (Å) | 11.00379(9) | 6.11592(4) | 6.29475(4) |
| c (Å) | 8.61253(7) | 3.44003(2) | 3.62210(2) |
| α (°) | 90 | 90 | 90 |
| β (°) | 97.1388(4) | 90 | 90 |
| γ (°) | 90 | 90 | 90 |
| **Unit Cell Volume (ų) ** | 622.88 | 229.69 | 257.25 |
| Z | 4 | 2 | 2 |
Data sourced from published crystallographic studies.[1][2]
Experimental Protocols
A meticulously executed experimental protocol is crucial for obtaining high-quality single-crystal X-ray diffraction data. The following sections outline the necessary steps from crystal growth to data analysis for this compound.
Crystal Growth of this compound
Obtaining single crystals of sufficient size and quality is the foundational step for a successful XRD experiment. Due to the hygroscopic nature of this compound, all manipulations should be carried out in a dry atmosphere, such as a glovebox.
Method: Slow Evaporation
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound by dissolving the salt in deionized water at a slightly elevated temperature (e.g., 40-50 °C).
-
Filtration: Filter the warm, saturated solution through a syringe filter (0.22 µm pore size) into a clean, small beaker or vial. This removes any particulate impurities that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the beaker with parafilm and pierce a few small holes in it. This allows for the slow evaporation of the solvent. Place the beaker in a vibration-free environment at a constant temperature.
-
Crystal Growth: Over a period of several days to a week, as the solvent slowly evaporates, the solution will become supersaturated, leading to the formation of single crystals.
-
Harvesting: Once crystals of a suitable size (approximately 0.1-0.3 mm) have formed, carefully remove them from the solution using a spatula or pipette and quickly dry them with filter paper.
Single-Crystal X-ray Diffraction (XRD) Analysis
Given that this compound is air-sensitive, the crystal should be handled under an inert oil (e.g., Paratone-N) to prevent degradation during mounting.
1. Crystal Mounting:
- Place a small drop of inert oil on a glass slide.
- Transfer a well-formed single crystal into the oil.
- Select a suitable mounting loop (e.g., a MiTeGen MicroMount) and carefully scoop up the crystal.
- The oil will coat the crystal, protecting it from the atmosphere.
2. Data Collection:
- Mount the loop on the goniometer head of the single-crystal X-ray diffractometer.
- A stream of cold nitrogen gas (typically around 100 K) should be directed at the crystal. This minimizes thermal vibrations of the atoms, leading to a higher quality diffraction pattern, and also helps to protect the sample.
- The data collection strategy should be optimized to ensure high completeness and redundancy of the diffraction data. This typically involves collecting a series of diffraction images at different crystal orientations.
- A modern diffractometer equipped with a sensitive detector (e.g., a CMOS or CCD detector) and a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) should be used.
3. Data Processing and Structure Solution:
- The raw diffraction images are processed to integrate the intensities of the diffraction spots.
- Corrections for experimental factors such as Lorentz and polarization effects, and absorption are applied.
- The crystal system and space group are determined from the symmetry of the diffraction pattern.
- The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
4. Structure Refinement:
- The initial structural model is refined against the experimental diffraction data using least-squares methods.
- This iterative process adjusts the atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors.
- Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- The final refined structure is validated using various crystallographic metrics.
Workflow Visualization
The following diagram illustrates the key stages of the single-crystal X-ray diffraction analysis workflow, from sample preparation to the final structural determination.
Caption: Experimental workflow for single-crystal XRD analysis.
References
Unveiling the Thermal Stability of Cesium Oxalate: A Comparative Guide to Alkali Metal Oxalate Decomposition
A detailed differential thermal analysis (DTA) of cesium oxalate (B1200264) reveals its decomposition pathway, offering valuable insights for researchers, scientists, and drug development professionals. When compared with other alkali metal oxalates, a clear trend in thermal stability emerges, underscoring the influence of the cation on the decomposition process.
This guide provides a comprehensive comparison of the thermal decomposition of cesium oxalate with its alkali metal counterparts—lithium, sodium, potassium, and rubidium oxalate. Through a meticulous presentation of experimental data, detailed protocols, and visual representations of the decomposition process, this document serves as a critical resource for understanding the thermal behavior of these compounds.
Comparative Thermal Decomposition Data of Alkali Metal Oxalates
The thermal decomposition of anhydrous alkali metal oxalates follows a general trend of increasing stability down the group, from lithium to cesium. This trend is evident in the onset and peak temperatures of decomposition as determined by differential thermal analysis. The primary decomposition reaction for all anhydrous alkali metal oxalates results in the formation of the corresponding metal carbonate and carbon monoxide.
| Compound | Formula | Decomposition Onset (°C) | Decomposition Peak (°C) | Decomposition Reaction |
| Lithium Oxalate | Li₂C₂O₄ | ~410 | 410-500 | Li₂C₂O₄ → Li₂CO₃ + CO |
| Sodium Oxalate | Na₂C₂O₄ | >290 | - | Na₂C₂O₄ → Na₂CO₃ + CO |
| Potassium Oxalate | K₂C₂O₄ | - | - | K₂C₂O₄ → K₂CO₃ + CO |
| Rubidium Oxalate | Rb₂C₂O₄ | - | 507-527 | Rb₂C₂O₄ → Rb₂CO₃ + CO |
| This compound | Cs₂C₂O₄ | - | - | Cs₂C₂O₄ → Cs₂CO₃ + CO |
Note: Specific onset and peak temperatures for potassium and this compound require further experimental data for a complete comparative analysis. The decomposition of sodium oxalate begins above 290°C.
The Decomposition Pathway of this compound
The thermal decomposition of this compound monohydrate (Cs₂C₂O₄·H₂O) proceeds in distinct stages. Initially, the water of hydration is lost, followed by the decomposition of the anhydrous this compound to cesium carbonate and carbon monoxide.
Experimental Protocol: Differential Thermal Analysis of Alkali Metal Oxalates
The following protocol outlines a general procedure for the differential thermal analysis of alkali metal oxalates.
Objective: To determine the thermal decomposition temperatures and characterize the thermal events associated with the heating of alkali metal oxalates.
Apparatus:
-
Differential Thermal Analyzer (DTA) coupled with a thermogravimetric analyzer (TGA).
-
Sample pans (e.g., alumina, platinum).
-
Analytical balance.
-
Inert gas supply (e.g., nitrogen, argon).
Procedure:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the alkali metal oxalate is placed in the sample pan.
-
Instrument Setup: The DTA-TGA instrument is calibrated according to the manufacturer's instructions. An inert reference material (e.g., calcined alumina) is placed in the reference pan.
-
Experimental Conditions:
-
Atmosphere: A dynamic inert atmosphere (e.g., nitrogen or argon) is maintained at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative side reactions.
-
Heating Rate: A linear heating rate (e.g., 10 °C/min) is applied from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).
-
-
Data Acquisition: The temperature difference between the sample and the reference (DTA signal) and the change in sample mass (TGA signal) are recorded as a function of temperature.
-
Data Analysis: The resulting DTA curve is analyzed to determine the onset and peak temperatures of endothermic (heat-absorbing) and exothermic (heat-releasing) events. The TGA curve is used to quantify the mass loss associated with each thermal event, confirming the decomposition products.
Discussion
The increasing thermal stability of alkali metal oxalates down the group can be attributed to the decreasing polarizing power of the alkali metal cation. The smaller lithium ion, with its high charge density, polarizes the oxalate anion to a greater extent, weakening the C-C and C-O bonds and thus lowering the decomposition temperature. As the ionic radius of the cation increases from sodium to cesium, its polarizing effect diminishes, leading to a more stable oxalate that requires higher temperatures for decomposition.
This comparative guide highlights the predictable trends in the thermal decomposition of alkali metal oxalates. The detailed experimental protocol provides a framework for researchers to conduct their own analyses, while the visual representations offer a clear understanding of the decomposition pathway and experimental workflow. Further research to obtain precise DTA data for potassium and cesium oxalates would allow for a more complete and quantitative comparison.
A Comparative Guide to the Synthesis of High-Purity Cesium Oxalate
For researchers, scientists, and professionals in drug development, the synthesis of high-purity cesium oxalate (B1200264) (Cs₂C₂O₄) is a critical step for various applications, including catalysis, materials science, and as a precursor for other cesium compounds. This guide provides a comparative analysis of common synthesis routes, detailing experimental protocols and presenting quantitative data to aid in the selection of the most suitable method for achieving high-purity cesium oxalate.
This document outlines four primary synthesis routes for this compound, ranging from straightforward aqueous reactions to more complex high-pressure methods. Each method is evaluated based on reaction conditions, yield, and potential for achieving high product purity.
Comparison of Synthesis Routes
The selection of a synthesis route for high-purity this compound depends on factors such as available equipment, desired purity, and scalability. The following table summarizes the key quantitative parameters for the discussed methods.
| Synthesis Route | Reactants | Typical Yield | Reported Purity | Key Advantages | Key Disadvantages |
| Aqueous Reaction 1 | Cesium Carbonate (Cs₂CO₃) + Oxalic Acid (H₂C₂O₄) | > 95% (theoretically) | > 99.5% (with recrystallization) | Simple, mild conditions, high yield. | Purity dependent on reactant quality and purification. |
| Aqueous Reaction 2 | Cesium Hydroxide (B78521) (CsOH) + Oxalic Acid (H₂C₂O₄) | > 95% (theoretically) | > 99.5% (with recrystallization) | Simple, clean reaction with water as the only byproduct. | Cesium hydroxide is more hazardous and expensive than cesium carbonate. |
| High-Pressure Method 1 | Cesium Carbonate (Cs₂CO₃) + CO + CO₂ | Up to 90.1%[1] | Not explicitly reported, potential for byproducts. | Utilizes simple, readily available gases. | Requires high-pressure and high-temperature equipment. |
| High-Pressure Method 2 | Cesium Carbonate (Cs₂CO₃) + CO₂ + H₂ | Variable | Product is a mixture with cesium formate (B1220265) and bicarbonate.[2] | Potential for in-situ generation from CO₂. | Produces significant byproducts, requiring extensive purification. |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are designed to achieve high-purity this compound.
Protocol 1: Aqueous Synthesis from Cesium Carbonate and Oxalic Acid
This method relies on the acid-base reaction between cesium carbonate and oxalic acid in an aqueous solution.
Reaction: Cs₂CO₃ + H₂C₂O₄ → Cs₂C₂O₄ + H₂O + CO₂
Procedure:
-
Dissolution: Dissolve high-purity cesium carbonate in deionized water in a reaction vessel.
-
Addition of Oxalic Acid: Slowly add a stoichiometric amount of a saturated oxalic acid solution to the cesium carbonate solution while stirring continuously. Effervescence (release of CO₂) will be observed.
-
Completion of Reaction: Continue stirring until the effervescence ceases, indicating the completion of the reaction.
-
Crystallization: Concentrate the resulting this compound solution by gentle heating to induce crystallization. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Filtration and Washing: Collect the this compound crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities.
-
Drying: Dry the purified this compound crystals in an oven at a temperature below their decomposition point (typically around 100-120°C) until a constant weight is achieved.
-
Recrystallization (Optional, for higher purity): For purities exceeding 99.5%, dissolve the dried crystals in a minimum amount of hot deionized water, filter the hot solution to remove any insoluble impurities, and repeat the cooling, filtration, and drying steps.[3]
Protocol 2: Aqueous Synthesis from Cesium Hydroxide and Oxalic Acid
This is a neutralization reaction that produces this compound and water.[4]
Reaction: 2CsOH + H₂C₂O₄ → Cs₂C₂O₄ + 2H₂O
Procedure:
-
Preparation of Solutions: Prepare a solution of high-purity cesium hydroxide in deionized water. Separately, prepare a stoichiometric amount of oxalic acid solution.
-
Titration/Neutralization: Slowly add the oxalic acid solution to the cesium hydroxide solution with constant stirring. Monitor the pH of the solution. The reaction is complete when a neutral pH (around 7) is reached.
-
Crystallization, Filtration, Washing, and Drying: Follow steps 4-7 as described in Protocol 1 to isolate and purify the this compound product.
Protocol 3: High-Pressure Synthesis from Cesium Carbonate, CO, and CO₂
This method involves the reaction of cesium carbonate with carbon monoxide and carbon dioxide under elevated temperature and pressure.
Reaction: Cs₂CO₃ + CO + CO₂ → 2Cs₂C₂O₄ (unbalanced) - The exact stoichiometry can be complex. A more direct representation is the formation from cesium carbonate and CO.[5]
Procedure:
-
Reactant Loading: Place high-purity cesium carbonate into a high-pressure autoclave.
-
Pressurization: Pressurize the autoclave with a mixture of carbon monoxide (CO) and carbon dioxide (CO₂). A typical condition reported is 50 atm of CO and 110 atm of CO₂.[1][6][7]
-
Heating: Heat the autoclave to the reaction temperature, typically around 380°C, and maintain for a set period (e.g., 2 hours).[1][8]
-
Cooling and Depressurization: After the reaction period, cool the autoclave to room temperature and slowly vent the excess gases.
-
Product Isolation and Purification: The resulting solid product is a mixture that may contain unreacted starting material and byproducts. Isolate the crude this compound and purify it, likely through recrystallization from a suitable solvent, to achieve high purity.
Purity Analysis
The purity of the synthesized this compound can be determined using various analytical techniques.
Permanganate (B83412) Titration
A common and reliable method for determining the oxalate content is by redox titration with a standardized potassium permanganate (KMnO₄) solution.[9]
Principle: In an acidic solution, the oxalate ions (C₂O₄²⁻) are oxidized by permanganate ions (MnO₄⁻), which are reduced to manganese(II) ions (Mn²⁺). The endpoint is indicated by the persistence of the purple color of the excess permanganate ions.[10]
Reaction: 2MnO₄⁻ + 5C₂O₄²⁻ + 16H⁺ → 2Mn²⁺ + 10CO₂ + 8H₂O
Brief Procedure:
-
A precisely weighed sample of the synthesized this compound is dissolved in deionized water.
-
The solution is acidified with dilute sulfuric acid.
-
The solution is heated to approximately 60-70°C to increase the reaction rate.[11]
-
The hot solution is titrated with a standardized potassium permanganate solution until a faint, persistent pink color is observed.[11]
-
The purity of the this compound is calculated based on the volume and concentration of the KMnO₄ solution used.
Synthesis Route Diagrams
The following diagrams illustrate the logical flow of the described synthesis routes.
Caption: Aqueous synthesis of this compound from cesium carbonate.
Caption: Aqueous synthesis of this compound from cesium hydroxide.
Caption: High-pressure synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Conversion of cesium carbonate to this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. aqueous solution - What are the products of the double displacement reaction of oxalic acid and cesium hydroxide? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Caesium oxalate - Wikipedia [en.wikipedia.org]
- 6. Synthesis of oxalate from carbon monoxide and carbon dioxide in the presence of caesium carbonate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Novel synthesis of oxalate from carbon dioxide and carbon monoxide in the presence of caesium carbonate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Analytical procedures and methods validation for oxalate content estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
Cesium Oxalate: A Modern Alternative for Alcohol Activation in Radical Chemistry
In the landscape of synthetic organic chemistry, the activation of alcohols is a fundamental transformation, enabling the conversion of this ubiquitous functional group into a variety of other moieties. Traditionally, this has been achieved by converting the hydroxyl group into a better leaving group, such as a tosylate, mesylate, or an alkyl halide. While effective, these methods often require harsh conditions and multi-step procedures. This guide provides a comparative overview of cesium oxalate (B1200264) as a modern, bench-stable alternative for the activation of alcohols, particularly for the generation of alkyl radicals under mild photoredox conditions.
Performance Comparison: Cesium Oxalate vs. Traditional Activating Groups
Direct quantitative comparison of this compound with traditional alcohol activating groups is challenging due to the different reaction manifolds in which they are typically employed. This compound excels in generating alkyl radicals for C-C bond formation under photoredox catalysis, while traditional methods are staples for nucleophilic substitution (SN2) reactions. The following tables present representative yields for each method in their respective optimal applications.
Note: The yields presented are for different types of reactions and should not be interpreted as a direct measure of superior reactivity for one method over another across all applications.
Table 1: Radical Conjugate Addition via this compound Activation
The following data, adapted from a study by Macmillan and coworkers, showcases the efficiency of this compound in the photoredox-catalyzed conjugate addition of tertiary radicals to Michael acceptors. The this compound is conveniently prepared in a one-pot procedure from the corresponding tertiary alcohol.
| Entry | Tertiary Alcohol Precursor | Michael Acceptor | Product Yield (%) |
| 1 | 1-Methylcyclohexanol | Benzyl (B1604629) acrylate | 88 |
| 2 | 1-Ethylcyclohexanol | Benzyl acrylate | 86 |
| 3 | 1-Adamantanol | Benzyl acrylate | 93 |
| 4 | 1-Methylcyclopentanol | Methyl acrylate | 92 |
| 5 | tert-Butanol | N-Phenylmaleimide | 96 |
Table 2: Nucleophilic Substitution via Traditional Alcohol Activation
This table provides typical yields for the conversion of alcohols to other functional groups via tosylation followed by SN2 displacement, and direct conversion to alkyl halides. These methods are generally most effective for primary and secondary alcohols.
| Activating Group | Alcohol | Nucleophile | Product | Typical Yield (%) |
| Tosylate | 1-Butanol | NaI | 1-Iodobutane | >90 |
| Tosylate | (R)-2-Octanol | NaN3 | (S)-2-Azidooctane | ~85-95 |
| Alkyl Halide (SOCl2) | 1-Heptanol | - | 1-Chloroheptane | ~80-90 |
| Alkyl Halide (PBr3) | Cyclopentanol | - | Bromocyclopentane | ~75-85 |
Experimental Protocols
Detailed methodologies for the activation of alcohols using this compound and traditional methods are provided below.
This compound Formation and Subsequent Radical Addition (One-Pot)
This protocol describes the in-situ generation of this compound from a tertiary alcohol and its use in a photoredox-catalyzed conjugate addition.
Materials:
-
Tertiary alcohol (1.0 equiv)
-
Methyl chlorooxoacetate (1.2 equiv)
-
Cesium hydroxide (B78521) monohydrate (CsOH·H₂O) (1.5 equiv)
-
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocatalyst, 1 mol%)
-
Michael acceptor (e.g., benzyl acrylate, 1.5 equiv)
-
Anhydrous 1,2-dimethoxyethane (B42094) (DME)
-
Degassed water
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the tertiary alcohol and anhydrous DME.
-
Cool the solution to 0 °C and add methyl chlorooxoacetate dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Add a solution of cesium hydroxide monohydrate in degassed water and stir vigorously for 30 minutes.
-
To this mixture, add the photocatalyst and the Michael acceptor.
-
Degas the reaction mixture by sparging with nitrogen or argon for 15 minutes.
-
Irradiate the reaction with a blue LED lamp (450 nm) at room temperature for 24 hours.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Tosylation of a Primary Alcohol
This procedure details the conversion of a primary alcohol to its corresponding tosylate.
Materials:
-
Primary alcohol (1.0 equiv)
-
p-Toluenesulfonyl chloride (TsCl) (1.5 equiv)
-
Pyridine (B92270) (solvent and base)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the primary alcohol in pyridine at 0 °C in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 4-6 hours or until completion as monitored by TLC.
-
Pour the reaction mixture into ice-cold water and extract with dichloromethane.
-
Wash the combined organic layers sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by recrystallization or column chromatography.
Conversion of a Primary Alcohol to an Alkyl Chloride using Thionyl Chloride
This protocol describes the synthesis of an alkyl chloride from a primary alcohol.
Materials:
-
Primary alcohol (1.0 equiv)
-
Thionyl chloride (SOCl₂) (1.2 equiv)
-
Pyridine (optional, 1.2 equiv)
-
Anhydrous diethyl ether or dichloromethane
Procedure:
-
To a solution of the primary alcohol in the chosen anhydrous solvent at 0 °C, add thionyl chloride dropwise with stirring. If pyridine is used, it can be added prior to the thionyl chloride.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or gently reflux until the reaction is complete (monitored by TLC and cessation of gas evolution).
-
Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer and wash it with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous calcium chloride or magnesium sulfate, filter, and remove the solvent by distillation to obtain the crude alkyl chloride. Further purification can be achieved by distillation.
Visualizing the Chemistry: Diagrams and Workflows
The following diagrams, generated using the DOT language, illustrate the reaction mechanism, experimental workflows, and logical advantages of using this compound.
Caption: Mechanism of photoredox-catalyzed radical generation from this compound.
Caption: Comparison of experimental workflows.
Caption: Key advantages of this compound as an alcohol activating group.
Conclusion
This compound emerges as a valuable and practical alternative to traditional alcohol activating groups, particularly for applications in radical chemistry. Its key advantages include its bench stability, the ability to be generated in a one-pot procedure from the parent alcohol, and the mild, photoredox conditions under which it is utilized. This avoids the often harsh reagents and multi-step sequences associated with classical methods like tosylation or conversion to alkyl halides. While not a universal replacement for these established methods, which remain the gold standard for many nucleophilic substitution reactions, this compound provides a powerful tool for researchers, scientists, and drug development professionals seeking to perform C-C bond formations and other radical-mediated transformations from readily available alcohol starting materials. The continued development of photoredox catalysis is likely to further expand the utility and applications of this versatile alcohol activation strategy.
High-Temperature Phase Behavior of Cesium Oxalate Versus Other Alkali Oxalates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the high-temperature phase behavior of cesium oxalate (B1200264) and other alkali metal oxalates, namely lithium, sodium, potassium, and rubidium oxalate. The information presented is based on experimental data from thermal analysis and X-ray diffraction studies.
Comparative Thermal Decomposition Data
The thermal stability and decomposition products of alkali oxalates show distinct trends related to the nature of the alkali metal cation. The following table summarizes the key quantitative data for the high-temperature behavior of these compounds.
| Alkali Oxalate | Formula | Decomposition Onset (°C) | Decomposition Peak (°C) | Final Decomposition Product |
| Lithium Oxalate | Li₂C₂O₄ | ~410 | ~500[1] | Lithium Carbonate (Li₂CO₃) |
| Sodium Oxalate | Na₂C₂O₄ | ~290[2][3] | ~575[2] | Sodium Carbonate (Na₂CO₃) |
| Potassium Oxalate | K₂C₂O₄ | - | ~590-650[4] | Potassium Carbonate (K₂CO₃) |
| Rubidium Oxalate | Rb₂C₂O₄ | - | >550 | Rubidium Carbonate (Rb₂CO₃) |
| Cesium Oxalate | Cs₂C₂O₄ | - | - | Cesium Carbonate (Cs₂CO₃) [5] |
Note: Decomposition temperatures can vary depending on experimental conditions such as heating rate and atmosphere.
High-Temperature Phase Transitions
Several alkali oxalates exhibit solid-state phase transitions to different crystalline forms (polymorphs) at elevated temperatures before decomposition.
| Alkali Oxalate | Phase Transition Temperatures (°C) |
| Potassium Oxalate | Exhibits high-temperature phases before decomposition. |
| Rubidium Oxalate | 381, 388, 423[6] |
| This compound | Exhibits high-temperature phases before decomposition. |
Further details on the specific crystal structures of these high-temperature phases can be found in the work of Dinnebier et al.[7][8]
Experimental Protocols
The data presented in this guide are primarily obtained through thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), often coupled with Mass Spectrometry (MS) and high-temperature X-ray Powder Diffraction (XRPD).
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Objective: To determine the thermal stability and decomposition temperatures of the alkali oxalates.
Apparatus: A simultaneous TGA/DTA instrument.
Methodology:
-
A small, accurately weighed sample (typically 5-10 mg) of the alkali oxalate is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
The crucible is placed in the TGA/DTA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent oxidation.
-
The change in mass of the sample (TGA) and the temperature difference between the sample and a reference (DTA) are recorded as a function of temperature.
-
The onset and peak temperatures of mass loss events in the TGA curve indicate the decomposition temperatures. Endothermic or exothermic peaks in the DTA curve correspond to phase transitions or decomposition reactions.
High-Temperature X-ray Powder Diffraction (XRPD)
Objective: To identify the crystal structures of the different phases of alkali oxalates at elevated temperatures and their decomposition products.
Apparatus: An X-ray diffractometer equipped with a high-temperature sample stage.
Methodology:
-
A powdered sample of the alkali oxalate is mounted on the high-temperature stage.
-
The sample is heated to a desired temperature, and an X-ray diffraction pattern is collected.
-
The heating process is continued in a stepwise or continuous manner, with diffraction patterns being recorded at various temperature intervals.
-
The resulting diffraction patterns are analyzed to determine the crystal structure of the material at each temperature, allowing for the identification of phase transitions and the final decomposition products.
Decomposition Pathway
The thermal decomposition of anhydrous alkali metal oxalates generally follows a common pathway, resulting in the formation of the corresponding alkali metal carbonate and carbon monoxide gas.
Caption: General thermal decomposition of alkali oxalates.
Comparative Analysis and Trends
The thermal stability of the alkali oxalates generally increases down the group from sodium to cesium. This trend can be attributed to the decreasing polarizing power of the alkali metal cation. The smaller cations (like Na⁺) have a higher charge density and can distort the electron cloud of the oxalate anion to a greater extent, weakening the C-C and C-O bonds and thus lowering the decomposition temperature. As the size of the cation increases (K⁺, Rb⁺, Cs⁺), its polarizing effect diminishes, leading to a more stable oxalate structure that requires higher temperatures to decompose. Lithium oxalate, however, shows a relatively high decomposition temperature, which may be attributed to the high lattice energy of lithium carbonate, making its formation more favorable.
The high-temperature phase behavior of potassium, rubidium, and cesium oxalates is more complex than that of lithium and sodium oxalates, with multiple solid-state phase transitions occurring before decomposition[7][8]. This is likely due to the larger size of these cations, which allows for different packing arrangements of the oxalate ions in the crystal lattice at elevated temperatures.
This comparative guide highlights the key differences in the high-temperature phase behavior of this compound and other alkali oxalates, providing valuable data and experimental context for researchers in various scientific disciplines.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation on the drying and decomposition of sodium oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cesium carbonate synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis, Structure and Thermal Behavior of Oxalato-Bridged Rb+ and H3O+ Extended Frameworks with Different Dimensionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structures and topological aspects of the high-temperature phases and decomposition products of the alkali-metal oxalates M2[C2O4] (M=K, Rb, Cs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Cesium Oxalate: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of cesium oxalate (B1200264) is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this chemical.
Cesium oxalate is a chemical compound that requires careful handling due to its hazardous properties. It is harmful if swallowed or in contact with skin, can cause burns, and may lead to corrosive injuries to the respiratory tract.[1][2] The kidneys and nervous system are potential targets of exposure.[1][2] Adherence to proper personal protective equipment (PPE) protocols and disposal procedures is critical to mitigate risks.
Immediate Safety and Handling
Before handling this compound, ensure that all personnel are familiar with the following safety protocols and have access to the necessary personal protective equipment.
Personal Protective Equipment (PPE):
-
Gloves: Wear impervious chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Respiratory Protection: In case of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[3] A dust mask of type N95 (US) is also recommended.
-
Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[3]
First Aid Measures:
-
Ingestion: If swallowed, immediately call a POISON CENTER or doctor. Rinse the mouth with water.[4]
-
Skin Contact: In case of skin contact, wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[3][4] Contaminated clothing should be washed before reuse.
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[4]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[5]
Hazard Classifications
The following table summarizes the hazard classifications for this compound.
| Hazard Classification | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
This compound Disposal Workflow
The following diagram outlines the step-by-step procedure for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and protects the environment. The following protocol outlines the necessary steps for its disposal.
1. Preparation and Personal Protective Equipment (PPE):
-
Before beginning the disposal process, ensure you are in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust.
-
Equip yourself with the appropriate PPE as detailed in the "Immediate Safety and Handling" section.
2. Waste Collection and Storage:
-
This compound waste should be collected in a clearly labeled, sealed, and appropriate container to prevent leaks or spills.
-
Whenever possible, leave the chemical in its original container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.
-
Store the waste container in a designated, secure, and well-ventilated area away from incompatible materials.
3. Spill Management:
-
In the event of a spill, avoid creating dust.
-
Carefully sweep or scoop the spilled material.
-
Collect the spilled this compound in a suitable, closed container for disposal.[4]
-
Clean the affected area thoroughly.
4. Final Disposal:
-
The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste.
-
Ensure that all disposal activities are in full compliance with local, state, and federal regulations.
References
- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 2. Caesium oxalate | C2Cs2O4 | CID 13628982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. cambridge.org [cambridge.org]
- 7. researchgate.net [researchgate.net]
Safeguarding Your Research: A Comprehensive Guide to Handling Cesium Oxalate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Cesium oxalate (B1200264), a compound that, while valuable in various applications, presents notable health risks. Adherence to these operational and disposal plans will help mitigate risks and ensure the well-being of all laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
Cesium oxalate is a white, powdered organic metal salt that is harmful if swallowed or in contact with skin.[1][2][3] It is crucial to understand the hazards associated with this chemical to implement the appropriate safety measures.
Summary of Hazards:
| Hazard Type | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2][3] |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[1][2][3] |
| Skin Corrosion/Irritation | Causes burns.[3][4] |
| Eye Damage/Irritation | Can cause serious eye irritation. |
| Respiratory Hazard | Inhalation may cause corrosive injuries to the upper respiratory tract and lungs.[3][4] |
| Target Organ Toxicity | May target the kidneys and nerves.[3][4] |
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound:
Required Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Hand Protection | Impervious gloves (e.g., nitrile rubber). | To prevent skin contact and absorption.[1] |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for larger quantities. | To protect eyes from dust particles and splashes.[1][5] |
| Skin and Body Protection | Laboratory coat. | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a respirator with a P2 filter is required when dusts are generated.[1][6] | To prevent inhalation of harmful dust particles.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical for minimizing exposure and preventing accidents.
1. Preparation and Engineering Controls:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before starting, clear the workspace of any unnecessary items.
2. Handling the Compound:
-
Wear all required PPE before handling the container.
-
Carefully open the container, avoiding the creation of dust.
-
Use a spatula or other appropriate tool to transfer the powder.
-
If weighing the substance, do so in a designated, contained area to prevent dispersal.
-
Avoid contact with skin and eyes.[7]
-
Do not eat, drink, or smoke in the handling area.[1]
3. In Case of a Spill:
-
Evacuate the immediate area if a significant amount is spilled.
-
Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material.[2][7]
-
Place the spilled material into a suitable, labeled container for disposal.[2][7]
-
Clean the spill area with a damp cloth, being careful not to create dust.
4. First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.[1][2]
-
If on Skin: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. Consult a physician.[1][2][7]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[1]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
All waste material containing this compound must be collected in a designated, properly labeled, and sealed container.[1][2]
-
Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.[1][2]
-
Contaminated PPE (such as gloves) should also be disposed of as hazardous waste.
2. Storage of Waste:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the storage area is clearly marked as a hazardous waste accumulation point.
3. Final Disposal:
-
Disposal of this compound waste must be handled by a licensed and approved waste disposal company.[2]
-
Follow all national, state, and local regulations for hazardous waste disposal.[1][2]
-
Never dispose of this compound down the drain or in the regular trash.
Experimental Workflow & Safety Protocol
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Caesium oxalate | C2Cs2O4 | CID 13628982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. americanelements.com [americanelements.com]
- 6. シュウ酸セシウム ≥99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
